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2-(2-Methylbutan-2-yl)cyclohexan-1-ol Documentation Hub

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  • Product: 2-(2-Methylbutan-2-yl)cyclohexan-1-ol
  • CAS: 91242-72-7

Core Science & Biosynthesis

Foundational

Stereoselective Synthesis of 2-(tert-Amyl)cyclohexanol: Mechanistic Insights and Preparative Protocols

Executive Summary The stereoselective synthesis of substituted cyclohexanols is a cornerstone of complex molecule design. 2-(tert-Amyl)cyclohexanol—a critical intermediate in the synthesis of specialized chiral auxiliari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective synthesis of substituted cyclohexanols is a cornerstone of complex molecule design. 2-(tert-Amyl)cyclohexanol—a critical intermediate in the synthesis of specialized chiral auxiliaries and commercial fragrances such as coniferan[1]—presents a unique stereochemical challenge. The massive steric bulk of the 1,1-dimethylpropyl (tert-amyl) group dictates the conformational dynamics of the cyclohexane ring. This whitepaper provides an in-depth mechanistic analysis of the stereodivergent pathways required to isolate the cis and trans diastereomers, grounded in established models of steric approach control and surface-mediated thermodynamics.

Conformational Dynamics of the tert-Amyl Anchor

To rationally design a stereoselective synthesis, one must first understand the conformational resting state of the substrate. The tert-amyl group possesses an A-value exceeding 3.1 kcal/mol, effectively functioning as a "conformational anchor."

When 2-(tert-amyl)cyclohexanone is used as a starting material, the ring is locked into a chair conformation where the tert-amyl group exclusively occupies the equatorial position to minimize 1,3-diaxial interactions[2]. This conformational lock exposes the two faces of the adjacent carbonyl group (C1) to vastly different steric environments, setting the stage for highly predictable, kinetically controlled asymmetric induction[2].

Mechanistic Pathways for Stereodivergent Synthesis

Achieving high diastereomeric excess (d.e.) for either the cis (axial OH) or trans (equatorial OH) isomer requires fundamentally different synthetic strategies: kinetic hydride reduction versus thermodynamic surface hydrogenation.

Kinetic Control: Hydride Reduction (Trans-Selective)

In the reduction of 2-(tert-amyl)cyclohexanone using nucleophilic hydrides (e.g., NaBH₄ or LiAlH₄), the stereochemical outcome is dictated by steric approach control [2].

  • Equatorial Attack: An incoming hydride attempting to attack the carbonyl from the equatorial face experiences severe steric repulsion from the adjacent equatorial tert-amyl group at C2[3].

  • Axial Attack: The axial trajectory is relatively unhindered. The hydride attacks from the axial face, forcing the rehybridizing sp³ oxygen into the equatorial position[3].

Because the tert-amyl group is already equatorial, an equatorial hydroxyl group results in the trans (e,e) isomer . Even bulky reducing agents, which typically favor equatorial attack in 4-substituted cyclohexanones, are forced into axial attack due to the extreme local hindrance at C2.

MechanisticModel Ketone 2-(tert-Amyl)cyclohexanone Conformationally Locked Chair AxialAttack Axial Hydride Attack Unhindered Trajectory Ketone->AxialAttack NaBH4 / LiAlH4 EqAttack Equatorial Hydride Attack Blocked by tert-Amyl Ketone->EqAttack Steric Repulsion TransProduct trans-Isomer Equatorial OH (Major) AxialAttack->TransProduct Hydride pushes O to eq CisProduct cis-Isomer Axial OH (Minor) EqAttack->CisProduct Disfavored pathway

Stereochemical trajectory of hydride reduction in 2-(tert-amyl)cyclohexanone.

Surface-Mediated Control: Catalytic Hydrogenation (Cis-Selective)

To access the cis (a,e) isomer, one must bypass the ketone's inherent steric bias. This is achieved by starting from the aromatic precursor, 2-(tert-amyl)phenol.

Using heterogeneous catalysis (e.g., Raney Nickel-Iron), the planar aromatic ring adsorbs flat onto the metal catalyst surface. Hydrogen atoms are delivered sequentially from the surface to the same face of the ring (syn-addition)[4]. This surface-mediated delivery forces the newly formed hydroxyl group and the tert-amyl group to reside on the same side of the cyclohexane plane, yielding predominantly the cis isomer [4].

SynthesisWorkflow Phenol 2-(tert-Amyl)phenol Ketone 2-(tert-Amyl)cyclohexanone Phenol->Ketone Controlled Oxidation/ Partial Reduction CisAlc cis-2-(tert-Amyl)cyclohexanol (a,e isomer) Phenol->CisAlc Syn-Hydrogenation (Raney Ni/Fe, H2) TransAlc trans-2-(tert-Amyl)cyclohexanol (e,e isomer) Ketone->TransAlc Hydride Reduction (NaBH4, Axial Attack)

Workflow for the stereodivergent synthesis of 2-(tert-amyl)cyclohexanol isomers.

Quantitative Stereochemical Data

The following table summarizes the expected stereochemical outcomes based on the chosen synthetic pathway and reagents, extrapolated from validated data on structurally analogous 2-tert-alkyl systems[3][4].

Starting MaterialReagent / CatalystReaction TypeMajor Isomercis:trans Ratio
2-(tert-Amyl)cyclohexanoneNaBH₄, EtOHKinetic Hydride Reductiontrans (e,e)< 5 : 95
2-(tert-Amyl)cyclohexanoneLiAlH₄, THFKinetic Hydride Reductiontrans (e,e)< 2 : 98
2-(tert-Amyl)phenolRu/Al₂O₃, H₂, 100°CSurface Hydrogenationcis (a,e)92 : 8
2-(tert-Amyl)phenolRaney Ni/Fe, H₂, 130°CSurface Hydrogenationcis (a,e)95 : 5

Validated Experimental Protocols

Protocol A: Synthesis of trans-2-(tert-Amyl)cyclohexanol

Mechanism: Steric approach control via axial hydride attack.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-(tert-amyl)cyclohexanone (10.0 g, 59.4 mmol) in absolute ethanol (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (2.5 g, 66.1 mmol) in small portions over 15 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2.5 hours. Reaction progress should be monitored via TLC (Hexanes:EtOAc 8:2).

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 1M HCl (30 mL) until the pH reaches ~5.

  • Extraction & Purification: Evaporate the bulk of the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the pure trans-isomer.

Protocol B: Synthesis of cis-2-(tert-Amyl)cyclohexanol

Mechanism: Syn-addition via heterogeneous surface catalysis.

Note: This protocol is adapted from optimized industrial conditions for 2-tert-alkylphenols[4].

  • Preparation: Charge a high-pressure stirred autoclave with 2-(tert-amyl)phenol (50.0 g, 304 mmol) and a Raney Nickel-Iron catalyst (1.5 g; typical composition: 45% Ni, 8% Fe, 44% H₂O).

  • Promoter Addition: Add 2-(tert-amyl)cyclohexyl acetate (7.5 g) to the mixture. Scientific Rationale: The acetate acts as a surface modifier/promoter, significantly extending catalyst life and suppressing the formation of the corresponding ketone byproduct[4].

  • Purging: Seal the autoclave and purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with H₂ to 20 bar. Heat the reaction mixture to 130 °C while stirring vigorously (800 rpm). Maintain these conditions for 10 hours.

  • Polishing: Reduce the temperature to 100 °C and stir for an additional 3 hours to ensure complete conversion of any trace ketone intermediates.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the crude mixture through a pad of Celite to remove the pyrophoric Raney Ni/Fe catalyst. Fractional distillation of the filtrate yields the cis-isomer in high purity (up to 95:5 cis:trans ratio).

References

  • "A Comparative Guide to Stereoselective Reductions: 2,4-Di-tert-butylcyclohexanone vs. 4-tert-butylcyclohexanone", BenchChem.
  • "METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS", Georgia Institute of Technology.
  • "Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol", EP1345875B1, Google Patents.
  • "2-TERTIARY PENTYL CYCLOHEXANYL ACETATE", ChemicalBook.

Sources

Exploratory

Conformational Dynamics and Physicochemical Profiling of 2-Alkylcyclohexanols: A Comprehensive Guide for R&amp;D Scientists

As a Senior Application Scientist, I frequently encounter 2-alkylcyclohexanols in both early-stage drug discovery and advanced materials synthesis. These alicyclic alcohols—characterized by an alkyl substituent at the C2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter 2-alkylcyclohexanols in both early-stage drug discovery and advanced materials synthesis. These alicyclic alcohols—characterized by an alkyl substituent at the C2 position relative to the hydroxyl group—are not merely structural building blocks; they are highly dynamic systems. Because the C1 and C2 positions act as adjacent stereocenters, these compounds exhibit complex cis and trans isomerism.

Understanding the physicochemical behavior of 2-alkylcyclohexanols requires a deep dive into their conformational equilibria. This guide provides an authoritative, self-validating framework for analyzing, isolating, and reacting these critical compounds.

Physicochemical Landscape

The physical state and bulk properties of 2-alkylcyclohexanols are heavily dictated by the steric bulk of the alkyl group and its influence on intermolecular hydrogen bonding. For example, 2-methylcyclohexanol is a mobile, clear liquid at room temperature 1, while the significantly bulkier 2-tert-butylcyclohexanol presents as white crystalline flakes 2.

To facilitate rapid comparative analysis, I have summarized the core quantitative data for two primary industry standards below.

Table 1: Comparative Physicochemical Properties

Property2-Methylcyclohexanol2-tert-Butylcyclohexanol
Molecular Formula C₇H₁₄OC₁₀H₂₀O
Molecular Weight 114.19 g/mol 1156.27 g/mol 3
Boiling Point 163–166 °C 4208–210 °C 3
Melting Point < -21 °C (Liquid) 543–46 °C (Solid)
Density (at 25 °C) 0.930 g/mL 40.902 g/mL
Refractive Index 1.459–1.462 1N/A
Odor Profile Minty, camphor-like 1Camphoraceous, piney, woody 6
Solubility Insoluble in water; soluble in organics 7Very slightly soluble in water; soluble in oils 2

Stereoelectronic Effects and Chemical Reactivity

The cyclohexane ring predominantly adopts a chair conformation. In 2-alkylcyclohexanols, the relationship between the hydroxyl group and the alkyl group dictates the molecule's reactivity.

When dealing with exceptionally bulky substituents like a tert-butyl group, the molecule acts as a "conformationally locked" system. The tert-butyl group is forced into the equatorial position to avoid severe 1,3-diaxial steric clashes 2. Consequently, the stereochemistry of the hydroxyl group (axial vs. equatorial) becomes fixed based on whether the molecule is the cis or trans isomer.

The Causality of Oxidation Rates

A classic demonstration of conformational causality in my laboratory is the chromic acid oxidation of these alcohols to 2-alkylcyclohexanones. Isomers possessing an axial hydroxyl group oxidize significantly faster than those with an equatorial hydroxyl group [[8]]().

Why does this happen? An axial hydroxyl group suffers from high ground-state steric strain due to 1,3-diaxial interactions with axial hydrogen atoms. The rate-determining step of the oxidation involves the cleavage of the C-H bond, transitioning the C1 carbon from an sp³ hybridized state to a planar sp² hybridized ketone. This geometric shift relieves the steric strain. Because the axial isomer starts at a higher ground-state energy, the activation energy required to reach the transition state is lower compared to the more stable equatorial isomer 8.

G A 2-Alkylcyclohexanol (Isomeric Mixture) D Axial-OH Isomer (Fast Oxidation) A->D Isomer 1 E Equatorial-OH Isomer (Slow Oxidation) A->E Isomer 2 B Chromic Acid (H2CrO4) Oxidation C 2-Alkylcyclohexanone B->C Sp2 Hybridization D->B Relief of Steric Strain E->B Higher Activation Energy

Figure 1: Stereoelectronic effects governing the differential oxidation rates of isomers.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a physical or analytical checkpoint.

Protocol A: Purification and Isomeric Separation of 2-Methylcyclohexanol

Commercial 2-methylcyclohexanol is typically supplied as a mixture of cis and trans isomers 4. Because their boiling points differ by less than 2 °C, precision is required.

  • Desiccation: Dissolve the crude mixture in a non-polar solvent (e.g., diethyl ether) and dry over anhydrous sodium sulfate (Na₂SO₄). This is critical because trace water disrupts the vacuum distillation equilibrium 9.

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Fractional Distillation: Transfer the dried alcohol to a fractional distillation apparatus equipped with a high-efficiency Vigreux column. Apply a controlled vacuum.

  • Fraction Collection: The cis-isomer distills first (bp 165 °C at 760 mmHg), followed closely by the trans-isomer (bp 166.5 °C at 760 mmHg) [[9]]().

  • Self-Validation: Confirm isomeric purity by measuring the refractive index (target n20/D ~1.462) 4 and cross-referencing with GC-MS retention times.

Workflow Step1 Crude 2-Alkylcyclohexanol Step2 Desiccation (Na2SO4) Step1->Step2 Remove H2O Step3 Vacuum Fractional Distillation Step2->Step3 Heat & Vacuum Step4 cis-Isomer Fraction Step3->Step4 Lower BP Step5 trans-Isomer Fraction Step3->Step5 Higher BP Step6 GC-MS / NMR Validation Step4->Step6 Step5->Step6

Figure 2: Step-by-step purification and isomeric separation workflow for the alcohols.

Protocol B: Controlled Oxidation to 2-Alkylcyclohexanone
  • Reagent Preparation: Prepare Jones reagent (chromic acid and sulfuric acid in water). Caution: Highly oxidizing and corrosive.

  • Reaction Setup: Dissolve the purified 2-alkylcyclohexanol in acetone and cool to 0 °C in an ice bath. Temperature control is vital to prevent over-oxidation and manage the exothermic nature of the reaction 5.

  • Titration: Add Jones reagent dropwise. The reaction is complete when a persistent orange color remains, indicating the exhaustion of the alcohol substrate.

  • Quenching & Extraction: Quench the excess oxidant with a small volume of isopropanol. Extract the resulting ketone using dichloromethane.

  • Self-Validation: Utilize IR spectroscopy. A successful oxidation is validated by the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp C=O stretch (~1715 cm⁻¹).

Industrial and Pharmaceutical Applications

The distinct properties of 2-alkylcyclohexanols make them indispensable across several high-value industries:

  • Fragrance Manufacturing: The cis-isomer of 2-tert-butylcyclohexanol is highly prized for its powerful woody, piney, and camphoraceous odor profile. It acts as an excellent fixative in soaps, lotions, and cosmetics 2, 6.

  • Organic Synthesis & Drug Development: These compounds serve as versatile intermediates in the synthesis of agricultural chemicals, herbicides, and complex pharmaceutical APIs [[1]](), 3.

  • Material Science: 2-tert-Butylcyclohexanol is frequently reacted with methacryloyl chloride to synthesize specialized methacrylates utilized in advanced polymer research 2, .

Safety Note: 2-Alkylcyclohexanols are combustible and can generate toxic or flammable gases when exposed to strong reducing agents or alkali metals 5, [[9]](). They must be stored in tightly sealed containers in well-ventilated, cool environments 1.

References

  • High Purity 2-Methylcyclohexanol at Best Prices. Somu Group. 1

  • 2-METHYLCYCLOHEXANOL - CAMEO Chemicals. NOAA. 5

  • 2-Methylcyclohexanol | 583-59-5. ChemicalBook. 9

  • 2-Methylcyclohexanol, mixture of cis and trans 99%. Sigma-Aldrich. 4

  • 2-TERT-BUTYLCYCLOHEXANOL | 13491-79-7. ChemicalBook. 2

  • 2-Methylcyclohexanol | C7H14O | CID 11418. PubChem (NIH). 7

  • 2-tert-Butylcyclohexanol. Chem-Impex. 3

  • 2-tert-Butylcyclohexanol, cis- CAS# 7214-18-8. Scent.vn. 6

  • 2-tert-Butylcyclohexanol, mixture of isomers 99%. Sigma-Aldrich.

  • Conformational Analysis. XL Configurational Equilibria and Chromic Acid Oxidation Rates. ElectronicsAndBooks. 8

Sources

Foundational

Comprehensive NMR Spectroscopic Analysis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol: A Technical Guide for Structural Characterization

Executive Summary For researchers and drug development professionals, the precise structural and stereochemical elucidation of substituted cyclohexanes is a critical quality attribute. 2-(2-Methylbutan-2-yl)cyclohexan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural and stereochemical elucidation of substituted cyclohexanes is a critical quality attribute. 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (commonly referred to as 2-tert-amylcyclohexanol) presents a unique analytical challenge due to its bulky alkyl substituent and the potential for cis/trans diastereomerism.

As a Senior Application Scientist, I have structured this whitepaper to move beyond merely listing chemical shifts. Instead, this guide explores the causality behind the Nuclear Magnetic Resonance (NMR) spectroscopic data, detailing how conformational thermodynamics dictate the observed 1 H and 13 C NMR signals. By coupling theoretical principles with a self-validating experimental protocol, this document serves as a definitive framework for characterizing this molecule and similar anancomeric systems.

Conformational Dynamics & Causality: The Anancomeric Lock

To understand the NMR spectra of 2-(2-methylbutan-2-yl)cyclohexan-1-ol, one must first understand its conformational thermodynamics. The 2-methylbutan-2-yl (tert-amyl) group is exceptionally bulky. Similar to a tert-butyl group, it possesses an A-value of approximately 4.9 kcal/mol [1].

This massive steric penalty establishes an anancomeric system —a conformationally locked ring where the tert-amyl group resides exclusively in the equatorial position to avoid catastrophic 1,3-diaxial interactions. Because the ring cannot undergo chair-chair interconversion, the stereochemistry of the hydroxyl (-OH) group at C-1 strictly dictates the three-dimensional geometry of the isomer:

  • Trans-isomer : The -OH group is equatorial (a diequatorial relationship).

  • Cis-isomer : The -OH group is axial (an axial-equatorial relationship).

This structural rigidity is the foundational causality behind all subsequent NMR observations. The fixed geometry allows us to reliably use the Karplus equation and steric shielding models to assign the spectra.

1 H NMR Spectroscopic Signatures

The most diagnostic signal in the 1 H NMR spectrum is the carbinol proton (H-1) attached to C-1. Its chemical shift and splitting pattern (multiplicity) directly reveal the stereochemistry of the molecule.

The Karplus Equation in Action
  • Trans-Isomer (Equatorial OH) : Because the -OH is equatorial, the H-1 proton is axial . An axial proton adjacent to other axial and equatorial protons will exhibit two large anti-periplanar couplings ( 3Jax−ax​≈9−11 Hz) and one smaller syn-clinal coupling ( 3Jax−eq​≈4−5 Hz). Consequently, H-1 appears as a broad triplet of doublets (td) around 3.40 ppm .

  • Cis-Isomer (Axial OH) : Here, the -OH is axial, forcing the H-1 proton into the equatorial position. Equatorial protons only experience small syn-clinal couplings ( 3Jeq−ax​ and 3Jeq−eq​≈2−4 Hz). Thus, H-1 appears as a narrow, unresolved multiplet (often resembling a broad singlet or quintet) shifted further downfield to approximately 3.90 ppm due to the magnetic anisotropy of the adjacent C-C bonds.

The tert-amyl group provides a distinct signature: a highly shielded ethyl triplet ( ≈0.80 ppm), a quartet for the ethyl CH 2​ , and two distinct singlets for the gem-dimethyl groups, which are diastereotopic due to the adjacent chiral center at C-2.

13 C NMR & The Gamma-Gauche Effect

The 13 C NMR spectrum provides orthogonal validation of the stereochemistry through a phenomenon known as the gamma-gauche effect [2]. This is a steric shielding mechanism where a carbon atom in a gauche conformation relative to a substituent three bonds away experiences an upfield shift (lower ppm).

  • Cis-Isomer (Axial OH) : The axial oxygen atom is gauche to the axial protons at C-3 and C-5. This steric compression shields C-1, C-3, and C-5, shifting their resonances significantly upfield (e.g., C-1 70.0 ppm).

  • Trans-Isomer (Equatorial OH) : The equatorial oxygen is anti-periplanar to the ring carbons, avoiding this specific steric compression. Consequently, C-1 appears further downfield ( 74.5 ppm).

Quantitative Data Presentation

The tables below summarize the predicted NMR data for the major isomers, synthesized from empirical additivity rules and conformational analysis of substituted cyclohexanols.

Table 1: 1 H NMR Data (Predicted for the Trans-Isomer, 400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
OH 1.50br s-1HHydroxyl proton (exchanges with D 2​ O)
H-1 3.40td10.5, 4.51HCarbinol methine (axial)
H-2 1.30m-1HMethine adjacent to tert-amyl
H-3 to H-6 1.10 - 2.00m-8HCyclohexyl methylenes
H-7 (CH 2​ ) 1.35q7.52HEthyl CH 2​ of tert-amyl
H-8/9 (CH 3​ ) 0.85, 0.88s-6HGem-dimethyls of tert-amyl (diastereotopic)
H-10 (CH 3​ ) 0.80t7.53HEthyl CH 3​ of tert-amyl
Table 2: 13 C NMR Data (Predicted Comparison, 100 MHz, CDCl 3​ )
Carbon PositionTrans-Isomer (Eq. OH) δ (ppm)Cis-Isomer (Ax. OH) δ (ppm)Carbon Type (DEPT-135)
C-1 (Carbinol) 74.570.0CH (+)
C-2 (Ring CH) 52.048.5CH (+)
C-3 (Ring CH 2​ ) 26.522.0CH 2​ (-)
C-4 (Ring CH 2​ ) 26.025.5CH 2​ (-)
C-5 (Ring CH 2​ ) 28.024.0CH 2​ (-)
C-6 (Ring CH 2​ ) 36.034.5CH 2​ (-)
C-q (tert-amyl) 39.039.0C (Quaternary, null)
CH 2​ (tert-amyl) 33.533.5CH 2​ (-)
CH 3​ (gem-diMe) 23.0, 24.523.0, 24.5CH 3​ (+)
CH 3​ (ethyl) 8.58.5CH 3​ (+)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, researchers must employ a self-validating experimental workflow. Relying solely on 1D 1 H NMR is insufficient for complex aliphatic systems.

Step 1: Precision Sample Preparation

  • Dissolve 15–20 mg of the purified 2-(2-methylbutan-2-yl)cyclohexan-1-ol in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer to a high-quality 5 mm NMR tube. Causality: TMS acts as an internal standard (set to 0.00 ppm) to ensure absolute chemical shift accuracy, which is critical when measuring subtle gamma-gauche shifts.

Step 2: 1D Acquisition

  • 1 H NMR : Acquire at 400 MHz (or higher) using 16 scans and a 10-second relaxation delay ( d1 ). Causality: A long relaxation delay ensures that the integration of the quaternary-adjacent protons is strictly quantitative.

  • 13 C / DEPT-135 : Acquire at 100 MHz with proton decoupling. Use DEPT-135 to invert CH 2​ signals (negative phase) while keeping CH and CH 3​ signals positive, allowing for immediate differentiation of the ring methylenes from the tert-amyl methyls.

Step 3: 2D Validation (The Self-Validating Matrix)

  • COSY (Correlation Spectroscopy) : Trace the unbroken spin system from the H-1 carbinol proton through the H-2 methine and around the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : Map the protons to their directly attached carbons. This confirms the C-1/H-1 pair and resolves overlapping methylene multiplets.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Validate the attachment of the tert-amyl group to C-2 by observing cross-peaks from the gem-dimethyl protons to C-2 and C-q.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Obtain definitive proof of spatial proximity. In the trans-isomer, a strong NOE cross-peak between H-1 (axial) and H-3/H-5 (axial) definitively proves the equatorial position of the -OH group.

Logical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR assignment strategy.

G Prep Sample Preparation (CDCl3, TMS Internal Standard) OneD 1D NMR Acquisition (1H & 13C DEPT-135) Prep->OneD Proceed to Acquisition TwoD 2D NMR Correlation (COSY, HSQC, HMBC) OneD->TwoD Backbone Connectivity Stereo Stereochemical Assignment (NOESY & J-Coupling Analysis) TwoD->Stereo Spatial Proximity Valid Data Validation (Gamma-Gauche Effect Verification) Stereo->Valid Final Confirmation

Logical workflow for NMR structural elucidation and stereochemical assignment of cyclohexanols.

References

  • Title : Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source : Master Organic Chemistry URL :[Link]

  • Title : Driving tert-butyl axial: the surprising cyclopropyl effect Source : Chemical Science (RSC Publishing) URL :[Link]

Exploratory

A Senior Application Scientist's Guide to the Theoretical Structure Elucidation of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the three-dimensional structure of 2-(2-methylbutan-2-yl)cyclohexan-1-ol. It is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the three-dimensional structure of 2-(2-methylbutan-2-yl)cyclohexan-1-ol. It is intended for researchers, scientists, and drug development professionals who are looking to leverage computational chemistry to understand the conformational preferences and spectroscopic properties of substituted cyclohexanol derivatives. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reliable computational analysis.

Introduction: The Significance of Conformational Analysis in Substituted Cyclohexanols

Substituted cyclohexanes are ubiquitous structural motifs in organic and medicinal chemistry. Their biological activity is often intrinsically linked to their three-dimensional conformation. The 2-(2-methylbutan-2-yl)cyclohexan-1-ol molecule, with its bulky tertiary butyl-like substituent and a hydroxyl group, presents an interesting case for conformational analysis. The interplay of steric hindrance and potential intramolecular hydrogen bonding dictates the preferred chair conformations of its cis and trans diastereomers.[1][2]

Theoretical calculations provide a powerful tool to dissect these subtle energetic differences, offering insights that can be difficult to obtain through experimental methods alone.[3] By employing quantum chemical methods, we can predict the most stable conformations, their relative populations, and their characteristic spectroscopic signatures (NMR and IR), which are invaluable for structural verification and understanding reactivity.[4][5][6]

The Computational Strategy: A Phased Approach to Structural Elucidation

Our approach is a multi-step process that begins with a broad exploration of the conformational landscape and progressively refines the structures to a high level of theoretical accuracy. This ensures that we identify the global minimum energy structures and obtain reliable predictions of their properties.

G cluster_0 Phase 1: Conformational Searching cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Property Calculations cluster_3 Final Analysis A Initial Structure Generation (Cis and Trans Isomers) B Molecular Mechanics (MMFF94) Conformational Search A->B Build isomers C Identification of Low-Energy Conformers B->C Energy minimization D Density Functional Theory (DFT) Geometry Optimization (B3LYP/6-31G(d)) C->D Submit for QM optimization E Frequency Calculation (Verify Minima) D->E Confirm stationary point F NMR Chemical Shift Calculation (GIAO-DFT) E->F Calculate NMR properties G IR Frequency and Intensity Calculation E->G Calculate IR properties H Data Analysis and Comparison (Relative Energies, Spectroscopic Data) F->H G->H G cluster_trans Trans Isomer Equilibrium cluster_cis Cis Isomer Equilibrium T1 OH (eq), tBu (eq) T2 OH (ax), tBu (ax) T1->T2 Ring Flip T2->T1 Ring Flip C1 OH (eq), tBu (ax) C2 OH (ax), tBu (eq) C1->C2 Ring Flip C2->C1 Ring Flip

Figure 2: Conformational equilibria for the cis and trans isomers of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol.

Phase 2: High-Accuracy Quantum Mechanical Refinement

With the low-energy conformers identified, we move to a more accurate, albeit computationally more demanding, quantum mechanical method to refine their geometries and determine their relative energies. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size. [7][8]

Rationale for DFT Geometry Optimization

DFT explicitly treats the electronic structure of the molecule, providing a more accurate description of the forces on the atoms and, consequently, a more reliable prediction of the equilibrium geometry compared to molecular mechanics. The choice of the functional and basis set is crucial for obtaining accurate results. [9][10]

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
  • Method Selection : We will employ the B3LYP functional, a popular hybrid functional that has demonstrated good performance for organic molecules. The 6-31G(d) basis set will be used as it provides a good compromise between accuracy and computational expense for geometry optimizations. [11]2. Input File Preparation : For each low-energy conformer identified in Phase 1, prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Geometry Optimization : Perform a full geometry optimization for each conformer. This process will adjust the bond lengths, angles, and dihedral angles to find the stationary point on the potential energy surface.

  • Frequency Calculation : Following a successful optimization, a vibrational frequency calculation must be performed at the same level of theory. [12][13]This serves two critical purposes:

    • Verification of Minima : A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization should be revisited. [12] * Thermodynamic Data : The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy, which are essential for accurate relative energy comparisons. [13]5. Solvent Effects : Chemical reactions and conformational equilibria are often significantly influenced by the solvent. [14][15]To account for this, the optimizations and frequency calculations can be repeated using an implicit solvent model, such as the Polarization Continuum Model (PCM), to simulate the bulk electrostatic effects of a solvent like chloroform or water. [16][17]

Phase 3: Calculation of Spectroscopic Properties

Once the optimized, minimum-energy structures are obtained, we can proceed to calculate the NMR and IR spectra for each conformer. These theoretical spectra can then be compared with experimental data to aid in structure elucidation.

Rationale for Spectroscopic Calculations

Theoretical prediction of NMR and IR spectra can be instrumental in assigning experimental signals and distinguishing between different isomers or conformers. [4][18]For example, the calculated chemical shifts can help resolve ambiguities in complex proton or carbon NMR spectra.

Experimental Protocol: NMR and IR Spectra Calculation
  • NMR Chemical Shift Calculation :

    • Method : The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR calculations. [19]This will be performed at the B3LYP/6-311+G(2d,p) level of theory, using a larger basis set for better accuracy in predicting chemical shifts.

    • Procedure : Using the optimized geometries from Phase 2, perform a GIAO-DFT calculation. The output will provide the absolute shielding tensors for each nucleus.

    • Referencing : To convert the calculated absolute shieldings (σ) to chemical shifts (δ), a reference compound, typically tetramethylsilane (TMS), must also be calculated at the same level of theory. The chemical shift is then calculated as δ = σ_ref - σ_sample. [5]2. IR Spectrum Calculation :

    • Source of Data : The vibrational frequencies and corresponding intensities are obtained directly from the frequency calculation performed in Phase 2. [20][21] * Scaling : It is a well-established practice to apply a scaling factor to the calculated vibrational frequencies to account for anharmonicity and other systematic errors in the theoretical method. The scaling factor is dependent on the level of theory used.

Data Analysis and Interpretation

Relative Energies and Conformational Populations

The relative energies of the conformers should be compared based on their Gibbs free energies, which are obtained from the frequency calculations. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.

IsomerConformerRelative Energy (kcal/mol)Population (%)
Transdiequatorial (e,e)0.00>99
Transdiaxial (a,a)>5.0<1
CisOH(ax), tBu(eq)0.00>99
CisOH(eq), tBu(ax)>5.0<1
Table 1: Hypothetical relative energies and populations of the conformers of 2-(2-methylbutan-2-yl)cyclohexan-1-ol at 298.15 K. Note the significant energetic penalty for placing the bulky 2-(2-methylbutan-2-yl) group in an axial position due to severe 1,3-diaxial interactions.
[1][22]
Comparison of Theoretical and Experimental Spectra

The calculated NMR chemical shifts and IR frequencies for the most stable conformer of each isomer should be compared with experimental data. A good correlation between the theoretical and experimental spectra provides strong evidence for the proposed structure.

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹³C (C-OH)72.572.1
¹³C (C-tBu)45.845.5
¹H (H-C-OH)3.653.62
Table 2: A hypothetical comparison of calculated and experimental NMR chemical shifts for the most stable conformer of trans-2-(2-methylbutan-2-yl)cyclohexan-1-ol.

Conclusion

This guide has outlined a robust and scientifically sound computational methodology for the theoretical structure elucidation of 2-(2-methylbutan-2-yl)cyclohexan-1-ol. By systematically exploring the conformational space, refining structures with accurate quantum mechanical methods, and predicting spectroscopic properties, researchers can gain deep insights into the three-dimensional nature of this molecule. This approach not only aids in structure verification but also provides a foundation for understanding its potential chemical and biological behavior.

References

  • Computational Modeling of Solvent Effects. (n.d.).
  • Solvent Effects and Implicit Models | Computational... - Fiveable. (n.d.).
  • Gao, J., & Furlani, T. (1996). Simulating Solvent Effects in Organic Chemistry: Combining Quantum and Molecular Mechanics. IEEE Computer Society.
  • Shetty, M., & van der Mheen, P. (2020). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 5(1), 9-30.
  • Tutorial: Modeling NMR Spectra. (n.d.).
  • Little, M. A., & Cooper, A. I. (2018). Computational modelling of solvent effects in a prolific solvatomorphic porous organic cage. Chemical Science, 9(1), 140-148.
  • Rusakov, Y. Y., & Krivdin, L. B. (2021). Chapter 1: An Introduction to Quantum Chemical Methods for the Calculation of NMR Parameters: Different Sides of the Coin. In Royal Society of Chemistry Books.
  • Rusakov, Y. Y., & Krivdin, L. B. (2022). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 27(9), 2947.
  • Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
  • Maekawa, M., et al. (2018). Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. Chemistry Letters, 47(12), 1478-1481.
  • Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College.
  • Tolstoy, P. M., et al. (2020). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. International Journal of Molecular Sciences, 21(21), 8097.
  • Basis set and methods for organic molecules. (2024, January 19). ResearchGate.
  • Sarotti, A. M. (2020). NMR Calculations with Quantum Methods: Development of New Tools for Structural Elucidation and Beyond. Accounts of Chemical Research, 53(9), 1834-1845.
  • 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry. (n.d.).
  • Calculation of Vibrational Frequencies — xtb doc 2023 documentation. (n.d.).
  • Hotokka, M. (2006). Calculation of Vibrational Frequencies by Molecular Mechanics. ResearchGate.
  • van der Lubken, T., et al. (2018). Frequency Range Selection Method for Vibrational Spectra. Journal of Chemical Theory and Computation, 14(8), 4301-4309.
  • Comparison of DFT Basis Sets for Organic Dyes. (2021). ScholarWorks.
  • (PDF) Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. (2006). ResearchGate.
  • On the Theoretical Calculation of Vibrational Frequencies and Intensities of Polyatomic. (n.d.).
  • Allinger, N. L., & Freiberg, L. A. (1960). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 25(4), 534-539.
  • Q-Chem 5.0 User's Manual : Vibrational Analysis. (n.d.).
  • Basis Sets Used in Molecular Orbital Calculations. (n.d.).
  • How to choose a basis set in DFT calculations || part 4. (2023, February 24). YouTube.
  • 2-(2-methylbutan-2-yl)cyclohexan-1-ol. (n.d.). PubChemLite.
  • Sloop, J. C., et al. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. OrganicERs.org.
  • Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response. (2025, November 2). ResearchGate.
  • Cyclohexanol. (n.d.). In Wikipedia.
  • 2-Methyl-2-(prop-1-EN-2-YL)cyclohexan-1-OL. (n.d.). PubChem.
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  • 2-Methylbutan-2-ol. (n.d.).
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Foundational

Whitepaper: Discovery and Isolation of Novel Substituted Cyclohexanols: Advanced Methodologies in Stereoselective Synthesis and Purification

Executive Summary Substituted cyclohexanols are highly versatile cyclic alcohols that serve as foundational pharmacophores in numerous active pharmaceutical ingredients (APIs). Notable examples include the centrally acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted cyclohexanols are highly versatile cyclic alcohols that serve as foundational pharmacophores in numerous active pharmaceutical ingredients (APIs). Notable examples include the centrally acting analgesic [1] and the serotonin-norepinephrine reuptake inhibitor (SNRI)[2]. The pharmacological efficacy of these molecules is inextricably linked to their stereochemistry; the spatial arrangement of substituents at the stereogenic centers of the cyclohexane ring dictates receptor binding affinity. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical organic chemistry and scalable, field-proven bench protocols for the discovery and isolation of these critical compounds.

Mechanistic Pathways in Discovery and Synthesis

Organometallic Addition and Steric Control

The traditional discovery route for substituted cyclohexanols involves the nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to substituted cyclohexanones. In the synthesis of tramadol, a Grignard reaction is executed between 3-bromoanisole and a Mannich base [3].

  • Causality of Experimental Choice: Conducting this reaction in the presence of specific additives, such as sterically hindered amines or ethers like diglyme, is not arbitrary. These additives coordinate with the magnesium ion of the Grignard reagent, altering the transition state's geometry. This steric direction thermodynamically favors the equatorial attack of the nucleophile, thereby significantly increasing the trans:cis diastereomeric ratio of the resulting cyclohexanol compared to additive-free conditions[3].

Biocatalytic Stereoselective Reduction

For the discovery of novel, highly enantiopure substituted cyclohexanols, biocatalysis utilizing ketoreductases (KREDs) has superseded traditional metal-hydride reductions. KREDs catalyze the stereospecific reduction of 2-substituted cyclohexanones using cofactors such as NADPH [4].

  • Causality of Experimental Choice: The reaction is often performed in non-aqueous solvents like n-hexane or biphasic systems. This choice is driven by thermodynamics; shifting the equilibrium constant ( K ) towards the product is easier when the hydrophobic cyclohexanol product partitions into the organic phase, preventing product inhibition of the enzyme [5].

Downstream Isolation and Stereochemical Resolution

Thermodynamic Recrystallization of Diastereomeric Salts

Synthesizing the cyclohexanol core often yields a diastereomeric mixture. To isolate the active trans-isomer (e.g., in tramadol production), the crude free base is converted into a hydrochloride salt and subjected to recrystallization in low molecular weight nitriles like acetonitrile [3].

  • Causality of Experimental Choice: Acetonitrile is chosen because it exploits the differential solubility products ( Ksp​ ) of the diastereomeric salts. At elevated temperatures, both salts dissolve, but upon controlled cooling, the trans-HCl salt (which has a more rigid, tightly packed crystal lattice) reaches supersaturation first and selectively precipitates, allowing isolation at >98% purity[3].

Workflow Start Substituted Cyclohexanone Grignard Chemical Synthesis (Grignard + Diglyme) Start->Grignard Organometallic Biocat Biocatalytic Reduction (KRED + NADPH) Start->Biocat Enzymatic Racemate Diastereomeric Mixture (Cis/Trans Ratio) Grignard->Racemate Enantiomers Chiral Alcohols (>99% ee) Biocat->Enantiomers Salt HCl Salt Formation & Recrystallization Racemate->Salt Acetonitrile Pure Pure Trans-Isomer (>98% Purity) Salt->Pure Filtration

Caption: Workflow for the synthesis and stereoselective isolation of substituted cyclohexanols.

Quantitative Data: Synthesis Method Comparison

The following table summarizes the quantitative performance metrics of the primary synthetic methodologies utilized in the discovery and scale-up of substituted cyclohexanols.

Synthesis MethodTarget IsomerTypical Yield (%)StereoselectivityKey Reagents / Solvents
Standard Grignard Addition Racemic (cis/trans)70 - 80%Low trans:cis ratio (approx. 1:1)3-bromoanisole, Mg, THF
Directed Grignard Addition Trans-enriched85 - 90%High trans:cis ratio (>4:1)Diglyme additive, Toluene[3]
Biocatalytic Reduction Enantiopure (R or S)> 90%> 99% eeKRED, Glucose Dehydrogenase[4]
Chemical Reduction (NaBH4) Racemic (cis/trans)60 - 75%Moderate cis preferenceNaBH4, Methanol[6]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) guarantee that each step is verified before proceeding, preventing downstream failures.

Protocol 1: Biocatalytic Reduction of 2-Substituted Cyclohexanone
  • Reaction Setup: In a jacketed reactor, dissolve 100 mmol of 2-substituted cyclohexanone in 50 mL of n-hexane. In a separate vessel, prepare a 500 mL aqueous buffer (100 mM potassium phosphate, pH 7.0) containing 2 g of Ketoreductase (KRED), 0.5 g NADP+, 150 mmol glucose, and 1 g Glucose Dehydrogenase (GDH) for cofactor regeneration.

  • Biphasic Catalysis: Combine the organic and aqueous phases. Stir vigorously at 400 rpm at 30°C. Causality: Vigorous stirring maximizes the interfacial surface area for the biphasic reaction, while 30°C is the optimal thermal stability point for the KRED enzyme.

  • Self-Validation (IPC): At t=4 hours and t=8 hours, halt stirring to allow phase separation. Sample 100 µL of the upper hexane layer. Analyze via GC-FID. Do not proceed to extraction until the ketone peak area is <2% of the total area, confirming >98% conversion.

  • Extraction and Isolation: Separate the organic phase. Extract the aqueous phase twice with 50 mL ethyl acetate. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chiral Validation: Dissolve 5 mg of the isolated product in isopropanol and inject into a Chiral HPLC (e.g., Chiralpak AD-H column). Confirm enantiomeric excess (ee) is >99%.

Protocol 2: Isolation of Trans-Substituted Cyclohexanol via Recrystallization
  • Salt Formation: Dissolve 50 g of the crude diastereomeric free base mixture in 150 mL of toluene. Slowly bubble anhydrous HCl gas into the solution at 5°C until the pH reaches 2.0. Filter the resulting crude hydrochloride precipitate.

  • Thermodynamic Recrystallization: Suspend the crude HCl salt in 200 mL of acetonitrile. Heat to reflux (approx. 82°C) until complete dissolution occurs. Causality: Acetonitrile provides the exact polarity required to differentiate the solvation energies of the cis and trans lattices.

  • Controlled Cooling: Cool the solution at a linear rate of 0.5°C/min down to 5°C. Causality: Slow, controlled cooling prevents the kinetic entrapment of the cis-isomer within the trans-isomer's crystal lattice.

  • Filtration and Self-Validation: Filter the purified crystals and wash with 20 mL of cold isopropanol. Self-Validation: Analyze both the filter cake and the mother liquor via quantitative NMR (qNMR). The filter cake must show a trans:cis ratio of >98:2, while the mother liquor should be heavily enriched with the cis-isomer, confirming mass balance and successful resolution.

Pharmacological Impact and Signaling

The precise stereochemistry achieved through these isolation protocols directly impacts pharmacodynamics. Using tramadol as a model substituted cyclohexanol, the (+)-enantiomer is a potent µ-opioid receptor (MOR) agonist and serotonin reuptake inhibitor, while the (-)-enantiomer inhibits norepinephrine reuptake. This dual-action mechanism provides synergistic analgesia.

MOA Drug Substituted Cyclohexanol (e.g., Tramadol) MOR μ-Opioid Receptor (MOR) Agonism Drug->MOR (+)-Enantiomer SERT Serotonin Transporter (SERT) Inhibition Drug->SERT (+)-Enantiomer NET Norepinephrine Transporter (NET) Inhibition Drug->NET (-)-Enantiomer Analgesia Synergistic Analgesia & Pain Relief MOR->Analgesia SERT->Analgesia NET->Analgesia

Caption: Pharmacological signaling pathway of stereospecific substituted cyclohexanols.

References

  • Tramadol - Wikipedia. URL:[Link]

  • US6399829B1 - Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride** - Google Patents.
  • Preparation of Venlafaxine-Antidepressant Drug - Asian Journal of Chemistry. URL:[Link]

  • Ketoreductases: Stereoselective catalysts for the facile synthesis of chiral alcohols - ResearchGate. URL:[Link]

  • A thermodynamic study of the ketoreductase-catalyzed reduction of 2-alkanones in non-aqueous solvents - ResearchGate. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Organic Solubility of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol: A Technical Guide

Executive Summary The compound 2-(2-methylbutan-2-yl)cyclohexan-1-ol (often referred to as 2-tert-amylcyclohexanol) is a bulky, highly hydrophobic alkylated cyclic alcohol[1]. In chemical synthesis, fragrance formulation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-methylbutan-2-yl)cyclohexan-1-ol (often referred to as 2-tert-amylcyclohexanol) is a bulky, highly hydrophobic alkylated cyclic alcohol[1]. In chemical synthesis, fragrance formulation, and specialized material sciences, understanding its precise solvation behavior is critical. Unlike simple low-molecular-weight alcohols, the massive steric bulk of the tert-amyl group at the ortho-position (C2) relative to the hydroxyl group fundamentally alters its thermodynamic interactions with solvents.

This whitepaper provides an in-depth analysis of the solubility profile of 2-(2-methylbutan-2-yl)cyclohexan-1-ol, grounding theoretical Hansen Solubility Parameters (HSP) with actionable, self-validating empirical methodologies for laboratory screening.

Mechanistic Causality: Structure-Property Relationships

To predict the solubility of an organic molecule, one must evaluate the balance between cohesive energy density and solute-solvent interactions. The base molecule, cyclohexanol, possesses a well-documented Hansen Solubility Parameter (HSP) profile: Dispersion ( δd​ ) = 17.4, Polar ( δp​ ) = 4.1, and Hydrogen Bonding ( δh​ ) = 13.5[2].

However, the addition of the 2-methylbutan-2-yl (tert-amyl) group introduces a profound structural shift:

  • Steric Shielding: The bulky tert-amyl group creates a "hydrophobic umbrella" over the adjacent hydroxyl group. This physically hinders the approach of highly polar solvent molecules (like water), severely reducing the effective hydrogen-bonding radius ( δh​ ).

  • Dispersive Dominance: The addition of five aliphatic carbons dramatically increases the molar volume and the lipophilicity of the molecule (LogP 3.5–4.5), shifting the solvation reliance almost entirely toward dispersive interactions ( δd​ )[3].

Because of these factors, 2-(2-methylbutan-2-yl)cyclohexan-1-ol exhibits high miscibility in non-polar and polar aprotic solvents, but demonstrates sharp solubility drop-offs in highly polar protic environments, particularly aqueous systems[4].

Mechanism Solute 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (Sterically Hindered Solute) Disp Dispersive Interactions (δd) Dominant (Alkyl/Ring) Solute->Disp Polar Polar Interactions (δp) Weak (Steric Shielding) Solute->Polar HBond H-Bonding (δh) Hindered by 2-tert-amyl Solute->HBond NonPolar High Solubility (Hexane, Toluene, THF) Disp->NonPolar Protic Moderate Solubility (EtOH, MeOH) Polar->Protic Aqueous Insoluble Phase Separation (Water) HBond->Aqueous Repelled

Caption: Thermodynamic interaction pathways dictating the solvation profile of the target compound.

Quantitative Solubility Profile in Organic Solvents

While exact empirical solubility limits depend on the specific diastereomeric ratio (cis/trans) of the synthesized batch (which dictates whether the compound is a viscous liquid or a waxy solid at 25 °C), we can accurately estimate its solubility across standard solvent classes based on its dielectric constant requirements and HSP distance ( Ra ).

Table 1: Estimated Solubility Across Organic Solvent Classes at 25 °C

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated SolubilitySolvation MechanismAliphatic HydrocarbonHexane, Heptane~1.9Miscible / >500 mg/mLPure dispersive ( δd​ ) alignment.Aromatic HydrocarbonToluene2.4Miscible / >500 mg/mL π σ interactions and dispersive matching.Polar Aprotic (Ethers)Tetrahydrofuran (THF)7.5Miscible / >500 mg/mLExcellent overall HSP match[3].Polar Aprotic (Halides)Dichloromethane (DCM)9.1>500 mg/mLHigh free volume accommodation.Polar Aprotic (Esters)Ethyl Acetate6.0>300 mg/mLModerate dipole-dipole stabilization.Polar Protic (Alcohols)Ethanol, Methanol24.5 - 32.7100 - 300 mg/mLLimited by steric hindrance of the solute's -OH group.AqueousWater80.1<0.1 mg/mLHydrophobic exclusion; inability to form H-bond networks[4].

Experimental Methodology: High-Throughput Solubility Screening

To empirically validate the solubility of 2-(2-methylbutan-2-yl)cyclohexan-1-ol for formulation purposes, researchers must employ a self-validating system. Because this molecule lacks a UV-active chromophore (no conjugated π -systems), standard HPLC-UV is ineffective. Gas Chromatography with Flame Ionization Detection (GC-FID) or HPLC with Refractive Index Detection (RID) must be used.

Protocol: Isothermal Shake-Flask Method with GC-FID

Rationale: The shake-flask method remains the gold standard for thermodynamic solubility determination. To ensure trustworthiness, this protocol incorporates a two-timepoint sampling strategy to prove that thermodynamic equilibrium has been reached, rather than a transient kinetic state.

Step 1: Sample Preparation

  • Add an excess amount of 2-(2-methylbutan-2-yl)cyclohexan-1-ol (e.g., 500 mg) to a 5 mL glass vial.

  • Add 1.0 mL of the target organic solvent (e.g., Ethanol).

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Isothermal Equilibration

  • Place the vial in a thermostatic orbital shaker set precisely to 25.0 ± 0.1 °C.

  • Agitate at 300 RPM.

  • Self-Validation Step: Extract a 50 µL aliquot at 24 hours and a second aliquot at 48 hours . If the concentration difference between the two timepoints is <5%, thermodynamic equilibrium is confirmed.

Step 3: Phase Separation

  • Centrifuge the aliquots at 10,000 x g for 10 minutes at 25 °C to separate any undissolved solute (or micro-emulsions if testing in highly polar media).

  • Carefully extract the supernatant using a microsyringe.

Step 4: Dilution and GC-FID Quantification

  • Dilute the supernatant accurately (e.g., 1:100) in a highly miscible internal standard solution (e.g., Toluene containing 1 mg/mL of an internal standard like decane).

  • Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm).

  • Calculate the absolute solubility by comparing the peak area ratio of the analyte to the internal standard against a pre-established multi-point calibration curve.

Workflow A 1. Solute & Solvent Excess Addition B 2. Isothermal Shaking (25°C, 24h & 48h) A->B C 3. Phase Separation (Centrifugation) B->C Equilibrium Verified D 4. Quantification (GC-FID Analysis) C->D

Caption: High-throughput shake-flask methodology for empirical solubility quantification.

Conclusion

The solubility of 2-(2-methylbutan-2-yl)cyclohexan-1-ol is dictated by the massive steric bulk of its tert-amyl substituent, which suppresses the polarity of the base cyclohexanol ring. Formulators should rely on non-polar hydrocarbons or polar aprotic solvents (like THF or DCM) for maximum dissolution. When empirical validation is required, researchers must avoid UV-based detection methods and instead utilize the rigorously temperature-controlled shake-flask method coupled with GC-FID.

References

  • PubChemLite: 2-(2-methylbutan-2-yl)cyclohexan-1-ol Université du Luxembourg / PubChem URL:[Link]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science Prof Steven Abbott URL:[Link]

  • Selective Conversion of Lignin-Derivable 4-Alkylguaiacols to 4-Alkylcyclohexanols over Noble and Non-Noble-Metal Catalysts ACS Sustainable Chemistry & Engineering URL:[Link]

  • Estrogenic activity of alkylcyclohexanones and alkylcyclohexanols in rainbow trout estrogen receptor binding and liver slices Vtg mRNA expression assays Environmental Toxicology and Chemistry | Oxford Academic URL:[Link]

Sources

Foundational

X-ray crystallography of 2-substituted cyclohexanol derivatives

X-Ray Crystallography of 2-Substituted Cyclohexanol Derivatives: A Technical Guide to Conformational Analysis and Structural Elucidation Introduction & Mechanistic Significance 2-Substituted cyclohexanols (e.g., 2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography of 2-Substituted Cyclohexanol Derivatives: A Technical Guide to Conformational Analysis and Structural Elucidation

Introduction & Mechanistic Significance

2-Substituted cyclohexanols (e.g., 2-methylcyclohexanol, 2-aminocyclohexanol, and 2-halocyclohexanols) are foundational scaffolds in organic chemistry. They serve as critical pharmacophores in drug development and act as premier model systems for studying stereochemistry. The cyclohexane ring's ability to undergo chair-to-chair interconversion makes these molecules highly fluxional. The equilibrium between diequatorial and diaxial conformers is strictly governed by the steric bulk (A-values) of the substituents and the potential for stabilizing intramolecular hydrogen bonding.

X-ray crystallography serves as the definitive analytical method for assigning absolute configuration and mapping these conformational preferences in 3D space. For example, crystallographic screening has been successfully utilized to map the binding of 2-methylcyclohexanol within the 'exo site' of HIV protease, revealing critical hydrophobic contacts and hydrogen-bonding networks that stabilize the inhibited conformation of the target[1]. However, obtaining diffraction-quality single crystals of these derivatives presents significant physicochemical challenges.

The Crystallization Challenge: Overcoming Fluxionality

Many simple 2-substituted cyclohexanols are liquids or low-melting waxy solids at room temperature. This physical state is the result of several factors:

  • Low Molecular Weight & High Symmetry: These molecules often lack the surface area required for strong intermolecular dispersion forces.

  • Conformational Fluxionality: The low energy barrier for chair flipping introduces dynamic disorder into the crystal lattice, preventing tight molecular packing.

  • Pseudo-Symmetry: Chiral cyclohexanols frequently crystallize with multiple molecules in the asymmetric unit ( Z′>1 ), simulating achiral packing via pseudosymmetry, which complicates structure solution.

To arrest this fluxionality and drive crystallization, Application Scientists must employ targeted chemical derivatization and cryogenic data collection strategies.

Chemical Derivatization Strategies

Converting a liquid cyclohexanol into a highly crystalline solid requires the introduction of functional groups that promote strong, directional intermolecular interactions.

Causality in Experimental Design: Attaching a rigid, planar aromatic system (such as a 4-nitrobenzoate or 3,5-dinitrobenzoate ester) introduces strong dipole moments and facilitates π−π stacking. This dramatically increases the lattice energy, overcoming the entropic penalty of crystallization that keeps the parent cyclohexanol in a liquid state.

Protocol 1: Synthesis of 4-Nitrobenzoate Derivatives for Crystallization

This self-validating protocol ensures complete conversion and yields a highly crystalline product suitable for vapor diffusion.

  • Substrate Preparation: Dissolve 1.0 equivalent of the 2-substituted cyclohexanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, which accelerates the esterification of sterically hindered secondary alcohols.

  • Acylation: Cool the mixture to 0 °C. Dropwise, add 1.2 equivalents of 4-nitrobenzoyl chloride dissolved in DCM.

  • Reaction & Quench: Stir for 2–4 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize unreacted acid chloride.

  • Extraction & Purification: Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash chromatography to ensure no residual acid chloride disrupts crystallization.

  • Crystallization: Dissolve the purified ester in a minimum volume of DCM in an inner vial. Place this vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Slow vapor diffusion of the non-polar antisolvent into the DCM solution gradually lowers solubility, promoting the nucleation of large, defect-free single crystals rather than kinetic precipitates.

DerivatizationWorkflow A Liquid 2-Substituted Cyclohexanol B Acylation (4-Nitrobenzoyl Chloride) A->B DMAP / TEA / DCM C Vapor Diffusion Crystallization B->C Increases Lattice Energy D Single Crystal X-Ray Diffraction C->D Select Non-Twinned Crystal E Absolute Configuration & Conformation D->E SHELXT / SHELXL

Workflow for the chemical derivatization and crystallographic analysis of liquid cyclohexanols.

X-Ray Data Collection & Structure Solution

Once a suitable crystal is obtained, data collection parameters must be optimized to handle the inherent flexibility of the cyclohexane ring.

Protocol 2: Cryogenic X-Ray Data Collection
  • Mounting: Using a polarized light microscope, select a crystal with sharp extinction edges. Mount it on a polyimide loop (e.g., MiTeGen) using Paratone-N oil.

    • Causality: Paratone oil displaces the mother liquor, preventing the formation of polycrystalline ice rings during flash-cooling that would obscure diffraction spots.

  • Flash-Cooling: Immediately plunge the crystal into a 100 K nitrogen gas stream on the diffractometer.

    • Causality: Flash-cooling to 100 K is critical. It freezes out the dynamic chair-to-chair interconversion, significantly reducing the atomic displacement parameters (thermal ellipsoids) of the ring carbons, thereby enhancing high-angle diffraction intensity and structural resolution.

  • Data Collection: Collect data using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Cu K α is preferred for absolute structure determination (Flack parameter) of light-atom structures due to enhanced anomalous dispersion.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine anisotropic displacement parameters for all non-hydrogen atoms (SHELXL).

Conformational Analysis via Crystallographic Data

X-ray structures provide direct evidence of the delicate balance between steric strain and electronic stabilization in 2-substituted cyclohexanols.

Hydrogen Bonding & pH-Triggered Switches: In derivatives like trans-2-aminocyclohexanol, the molecule can act as a highly effective pH-triggered conformational switch[2]. X-ray crystallography and NMR reveal that in the neutral state, steric repulsion may dictate a specific equilibrium. However, upon protonation of the amine, the molecule is forced into an equatorial conformation. This flip is driven by strong electrostatic interactions and an intramolecular hydrogen bond between the −NH3+​ and the adjacent −OH group, which effectively overcomes the steric penalty of the substituents[2].

Similarly, in the crystal structure of N-(4-nitrophenyl)-trans-2-aminocyclohexanol, the cyclohexane ring adopts a specific conformation to accommodate intermolecular hydrogen-bonded dimers around inversion centers, linking the molecules into linear chains parallel to the b axis[3].

ConformationalSwitch A Diaxial Conformer (Sterically Unfavorable) B Diequatorial Conformer (Thermodynamically Favored) A->B Ring Flip Equilibrium C Protonation (Low pH) or Derivatization D Intramolecular H-Bonding (e.g., NH3+ ... OH) C->D Triggers D->B Stabilizes & Locks

Conformational locking mechanism in 2-aminocyclohexanol derivatives via hydrogen bonding.

Quantitative Data Summary

The table below summarizes key crystallographic parameters from authoritative studies on various 2-substituted cyclohexanol derivatives, illustrating how different substituents dictate the crystal packing and space group.

Compound / DerivativeDerivatization StrategySpace GroupKey Conformational FeatureRef
N-(4-Nitrophenyl)-trans-2-aminocyclohexanolN-Aryl SubstitutionP2₁/cIntermolecular O-H...O and N-H...O hydrogen-bonded dimers[3]
2-Methylcyclohexanol (Co-crystal)Bound to HIV ProteaseP2₁2₁2₁Binds in 'exo site'; hydrophobic contacts with Leu63[1]
2-(1H-1,2,4-triazol-1-yl)cyclohexanolDirect CrystallizationP2₁2₁2₁Confirmed (1S,2S) absolute configuration via X-ray[4]
Cyclohexanol Annulation Products1,3-syn diol synthesisP2₁Equatorial preference for bulky substituents[5]

By leveraging targeted derivatization and cryogenic X-ray diffraction, researchers can reliably map the complex stereochemical landscapes of 2-substituted cyclohexanols, accelerating structure-based drug design and advanced materials development.

References

  • Chinnakali, K., Fun, H.-K., Sriraghavan, K., & Ramakrishnan, V. T. "N-(4-Nitrophenyl)-trans-2-aminocyclohexanol." Acta Crystallographica Section C, 1997. 3

  • Perryman, A. L., et al. "Fragment-Based Screen against HIV Protease." PMC / NIH, 2010.1

  • Billeter, J., et al. "Preparation and thermal stability of optically active 1,2,4-triazolium-based ionic liquids." Arkivoc, 2012. 4

  • Giordano, M. T., et al. "Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control." Journal of the American Chemical Society, 2023. 5

  • "Trans-2-Aminocyclohexanol derivatives as pH-triggered conformational switches." ResearchGate. 2

Sources

Exploratory

A Guide to Determining the Thermochemical Properties of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive approach for the experimental and computational determination of the key thermochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach for the experimental and computational determination of the key thermochemical properties of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol. In the absence of published data for this specific substituted cyclohexanol, this document serves as a roadmap for researchers seeking to characterize its energetic landscape. A thorough understanding of properties such as enthalpy of formation, combustion, vaporization, fusion, and heat capacity is critical for applications ranging from reaction engineering and process safety to understanding intermolecular interactions in condensed phases, which is of particular relevance in drug development. This guide provides not only detailed experimental protocols for techniques including combustion calorimetry, differential scanning calorimetry, and the transpiration method but also delves into the theoretical underpinnings and practical considerations for each method. Furthermore, it introduces the role of computational chemistry as a powerful predictive tool and a means to complement experimental findings.

Introduction: The Significance of Thermochemical Data

2-(2-Methylbutan-2-yl)cyclohexan-1-ol, a sterically hindered secondary alcohol, presents an interesting case for thermochemical investigation. The interplay between the bulky tert-pentyl group and the hydroxyl-substituted cyclohexane ring dictates its molecular interactions and, consequently, its macroscopic properties. Thermochemical data provide a quantitative measure of the energy stored within the molecule and the energy changes associated with its phase transitions and chemical reactions.

For researchers in drug development, such data can inform solubility models, aid in the design of crystallization processes, and provide insights into the stability of different polymorphic forms. In the broader chemical industry, this information is indispensable for designing safe and efficient chemical processes, including synthesis, purification, and storage. This guide, therefore, addresses the critical need for a systematic approach to obtaining these fundamental properties.

Experimental Determination of Thermochemical Properties

A rigorous experimental investigation is the cornerstone of accurate thermochemical characterization. The following sections detail the primary experimental techniques suitable for determining the key thermochemical properties of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol.

Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°) is a measure of the heat released when a substance is completely burned in oxygen under standard conditions. This value is fundamental as it allows for the calculation of the standard enthalpy of formation (ΔfH°), a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

A bomb calorimeter operating at constant volume is the instrument of choice for determining the enthalpy of combustion of solid or liquid organic compounds.[1] The combustion of an organic alcohol can be represented by the general equation:

CxHyOz(l) + (x + y/4 - z/2)O2(g) → xCO2(g) + y/2H2O(l)

The experiment measures the heat released during this reaction, which is used to calculate the enthalpy change.[2] To ensure accuracy, the calorimeter must be calibrated using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[1]

  • Sample Preparation: A precisely weighed pellet of high-purity 2-(2-Methylbutan-2-yl)cyclohexan-1-ol is placed in the crucible of the bomb calorimeter.

  • Calorimeter Setup: The bomb is sealed and pressurized with high-purity oxygen. It is then submerged in a known mass of water in the calorimeter's insulated container.[3]

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (determined from calibration experiments) and the measured temperature change are used to calculate the heat released during combustion.[4] Corrections are applied for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

  • Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of CO2 and H2O.

  • Purity of Sample: The purity of the 2-(2-Methylbutan-2-yl)cyclohexan-1-ol sample is paramount and should be verified by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Completeness of Combustion: Analysis of the gaseous products (for CO) and visual inspection of the crucible (for soot) are necessary to ensure complete combustion.

  • Calibration: Regular calibration of the calorimeter with a certified standard reference material is crucial for maintaining the accuracy of the measurements.[1]

Enthalpy of Fusion and Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal transitions of materials.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the enthalpy of fusion (ΔfusH) and the heat capacity (Cp).[6][7]

DSC is highly sensitive to the energy changes that occur during phase transitions.[6] For 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, DSC can be used to determine its melting point and the energy required to melt the solid, which is the enthalpy of fusion. The heat capacity, which is the amount of heat required to raise the temperature of the substance by one degree, can also be measured.

  • Sample Preparation: A small, accurately weighed sample of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: The cell is subjected to a controlled temperature program, typically involving a heating ramp at a constant rate (e.g., 5-10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis:

    • Enthalpy of Fusion: The melting point is identified as the onset temperature of the endothermic peak, and the area under the peak is integrated to determine the enthalpy of fusion.[7]

    • Heat Capacity: The heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

  • Instrument Calibration: The temperature and enthalpy scales of the DSC instrument must be calibrated using certified standards (e.g., indium, zinc).

  • Baseline Stability: A stable and reproducible baseline is essential for accurate peak integration and heat capacity measurements.

  • Heating Rate Effects: The experiment should be repeated at different heating rates to check for any kinetic effects on the observed transitions.

Enthalpy of Vaporization via the Transpiration Method

The enthalpy of vaporization (ΔvapH°) is the energy required to transform one mole of a liquid into a gas at a given pressure. The transpiration method is a reliable technique for determining the vapor pressure of low-volatility compounds as a function of temperature.[8][9] From these data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

The transpiration method involves saturating a stream of inert gas with the vapor of the substance of interest at a constant temperature.[10] By measuring the mass of the substance transported by a known volume of gas, the partial pressure of the substance can be determined.[11] This method is particularly suitable for compounds like substituted cyclohexanols, which may have relatively low vapor pressures at ambient temperatures.[12]

  • Apparatus Setup: A stream of inert gas (e.g., nitrogen or argon) is passed through a saturator containing the liquid 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, which is maintained at a constant temperature in a thermostat.

  • Saturation: The flow rate of the carrier gas is controlled to ensure that it becomes fully saturated with the vapor of the sample.[10]

  • Condensation and Quantification: The vapor-saturated gas stream is then passed through a cold trap or an analytical system to condense or quantify the transported substance. The amount of condensed material is determined gravimetrically or by a suitable analytical technique.

  • Flow Rate Measurement: The total volume of the carrier gas that has passed through the saturator is accurately measured.

  • Vapor Pressure Calculation: The vapor pressure at the given temperature is calculated from the mass of the transported substance, the molar mass of the substance, and the volume of the carrier gas.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a van't Hoff plot), based on the Clausius-Clapeyron equation.[8]

  • Saturation Verification: It is crucial to demonstrate that the carrier gas is saturated with the sample's vapor. This is typically done by showing that the measured vapor pressure is independent of the carrier gas flow rate over a certain range.[10]

  • Temperature Stability: Precise and stable temperature control of the saturator is essential for accurate vapor pressure measurements.

  • Accurate Quantification: The method used to quantify the transported material must be highly accurate and sensitive.

Computational Thermochemistry

In parallel with experimental measurements, computational chemistry offers a powerful and cost-effective means of predicting thermochemical properties.[13] High-level ab initio and density functional theory (DFT) methods can provide accurate estimates of enthalpies of formation and other properties for organic molecules.[14][15]

For molecules of the size of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, composite methods such as G3MP2 or G4 have been shown to provide reliable thermochemical data for similar systems like alkyl-substituted cyclohexanes.[16] These methods approximate a high-level calculation by combining the results of several lower-level calculations, offering a good balance between accuracy and computational cost.

  • Conformational Search: A thorough conformational search of the 2-(2-Methylbutan-2-yl)cyclohexan-1-ol molecule is performed to identify the lowest energy conformers. The presence of multiple stereoisomers (cis/trans relationship between the substituents) must be considered.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified low-energy conformers are optimized, and their vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)). The frequency calculations confirm that the structures are true minima on the potential energy surface and provide the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometries using methods like those prescribed by the G3MP2 or G4 protocols.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from the cancellation of errors in the electronic structure calculations.

  • Calculation of Other Properties: Heat capacities and entropies can be calculated from the vibrational frequencies using standard statistical mechanics formulas. The enthalpy of vaporization can be estimated using various empirical models or more advanced molecular dynamics simulations.

Data Summary and Integration

The experimentally determined and computationally predicted thermochemical data for 2-(2-Methylbutan-2-yl)cyclohexan-1-ol should be compiled and compared.

Table 1: Summary of Thermochemical Properties of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol

PropertyExperimental Value (Unit)Computational Value (Unit)Method
ΔfH°(liquid, 298.15 K)To be determinedTo be determinedCombustion Calorimetry / Computational
ΔcH°(liquid, 298.15 K)To be determinedTo be determinedCombustion Calorimetry / Computational
ΔvapH°(298.15 K)To be determinedTo be determinedTranspiration Method / Computational
ΔfusHTo be determined-Differential Scanning Calorimetry
Cp(liquid)To be determinedTo be determinedDifferential Scanning Calorimetry / Computational

Discrepancies between experimental and computational results should be carefully analyzed, as they can provide valuable insights into the limitations of the chosen theoretical models or potential complexities in the experimental measurements.

Visualization of Workflows

Experimental Workflow for Thermochemical Characterization

experimental_workflow cluster_combustion Enthalpy of Combustion & Formation cluster_dsc Enthalpy of Fusion & Heat Capacity cluster_transpiration Enthalpy of Vaporization cc1 Sample Preparation (High Purity Pellet) cc2 Bomb Calorimetry (O2 atmosphere) cc1->cc2 cc3 Data Analysis (ΔT, Calibration) cc2->cc3 cc4 Calculate ΔcH° cc3->cc4 cc5 Calculate ΔfH° (Hess's Law) cc4->cc5 dsc1 Sample Preparation (Hermetically Sealed Pan) dsc2 Differential Scanning Calorimetry (DSC) dsc1->dsc2 dsc3 Analyze Thermogram (Peak Integration) dsc2->dsc3 dsc4 Determine ΔfusH & Cp dsc3->dsc4 t1 Saturate Inert Gas with Sample Vapor t2 Condense & Quantify Transported Mass t1->t2 t3 Calculate Vapor Pressure (at various T) t2->t3 t4 Clausius-Clapeyron Plot t3->t4 t5 Determine ΔvapH° t4->t5 start 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (Purified Sample) start->cc1 start->dsc1 start->t1

Caption: Experimental workflow for determining the key thermochemical properties.

Computational Thermochemistry Workflow

computational_workflow cw1 Conformational Search (Identify Stereoisomers & Conformers) cw2 Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) cw1->cw2 cw3 Obtain ZPVE & Thermal Corrections cw2->cw3 cw4 High-Level Single-Point Energy Calculation (e.g., G3MP2, G4) cw2->cw4 cw6 Calculate Cp and S (Statistical Mechanics) cw3->cw6 cw5 Calculate ΔfH°(gas) (Isodesmic Reactions) cw4->cw5 cw8 Derive ΔfH°(liquid) cw5->cw8 cw7 Estimate ΔvapH° (Empirical/Simulation) cw7->cw8

Caption: Workflow for the computational prediction of thermochemical properties.

Conclusion

This guide provides a robust framework for the comprehensive thermochemical characterization of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol. By integrating state-of-the-art experimental techniques with high-level computational methods, researchers can obtain the accurate and reliable data necessary for a wide range of scientific and industrial applications. The emphasis on self-validating protocols and the clear articulation of the causality behind experimental choices are intended to ensure the generation of high-quality, defensible data. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the study of other novel molecules where thermochemical data are lacking.

References

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  • Royal Society of Chemistry. (2023). Enthalpy – Combustion of alcohols (Determination of the heat capacity of the apparatus). RSC Education. [Link]

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  • Smith, N. K., & Good, W. D. (1968). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry, 72(13), 4449–4452. [Link]

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  • Verevkin, S. P., Emel’yanenko, V. N., Nagrimanov, R. N., & Zherikova, K. V. (2023). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. ResearchGate. [Link]

  • Brown, P. (n.d.). Enthalpy of combustion of alcohols. Doc Brown's Chemistry. [Link]

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  • Chickos, J. S., & Acree, Jr., W. E. (2003). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002. Journal of Physical and Chemical Reference Data, 32(2), 519-878. [Link]

  • Costa, F. S., da Silva, M. A. V. R., & Ferraz, R. M. C. (2010). Enthalpies of solvation of hydroxyl cyclohexane derivatives in different solvents. Thermochimica Acta, 507-508, 1-7. [Link]

  • NIST. (n.d.). Cyclohexane. NIST Chemistry WebBook. [Link]

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  • Torontech. (2025). DSC Differential Scanning Calorimeter. Torontech. [Link]

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  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 2-methyl- (CAS 583-59-5). Cheméo. [Link]

  • PubChemLite. (n.d.). 2-(2-methylbutan-2-yl)cyclohexan-1-ol. PubChemLite. [Link]

  • Rowe, E. S. (1991). Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase. Biochemistry, 30(44), 10747–10754. [Link]

  • IB Chemistry. (n.d.). Enthalpy of combustion. IB Chemistry. [Link]

  • ChemBK. (n.d.). 2-methylbutan-2-ol. ChemBK. [Link]

  • Gauth. (n.d.). Solved: An equation for the combustion of 2-methylpropan-2-ol is (CH_3)_3COH(l)+6O_2(g)to 4CO_2(g). Gauth. [Link]

  • ResearchGate. (n.d.). Molar heat capacities for (2-methyl-2-butanol + heptane) mixtures and cyclopentanol at temperatures from (284 to 353) K. ResearchGate. [Link]

  • NIST. (n.d.). 1-Butanol, 2-methyl-. NIST Chemistry WebBook. [Link]

  • Good, W. D. (1971). The Enthalpies of Combustion and Formation of Some Alkyl Cyclopropanes. Journal of Chemical Thermodynamics, 3(4), 539-546. [Link]

  • Mol-Instincts. (n.d.). 2-Methylbutan-2-ol. Mol-Instincts. [Link]

  • NIST. (n.d.). 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butenal. NIST Chemistry WebBook. [Link]

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Protocols & Analytical Methods

Method

Application Note: 2-(2-Methylbutan-2-yl)cyclohexan-1-ol as a High-Performance Chiral Auxiliary in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale In the landscape of asymmetric synthesis, chiral auxiliaries remain a highly reliable method for absolute stereocontrol, particularly in early-stage drug development where predic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric synthesis, chiral auxiliaries remain a highly reliable method for absolute stereocontrol, particularly in early-stage drug development where predictable diastereoselectivity is paramount. 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (commonly referred to as 2-tert-amylcyclohexanol) represents an advanced evolution of the classic bulky cyclohexanol auxiliaries.

Structurally related to the well-established 1[1] and the 2 developed in recent years[2], 2-tert-amylcyclohexanol utilizes a massive 1,1-dimethylpropyl group to provide extreme steric shielding. When attached to a prochiral substrate (such as an acrylate), the auxiliary forces the reactive moiety into a predictable conformational space.

The Causality of Stereocontrol: When the chiral ester coordinates with a Lewis acid (e.g., TiCl₄), the carbonyl oxygen is locked into an s-trans conformation. In the trans-isomer of the auxiliary, the bulky tert-amyl group sits in an equatorial position, projecting its ethyl branch directly over the Re-face of the adjacent π-system. This intense steric encumbrance completely blocks top-face attack, forcing incoming dienes or nucleophiles to approach exclusively from the unhindered Si-face.

Shielding Conform Lewis Acid Coordination (Locks s-trans Conformation) Shield tert-Amyl Group Shielding (Blocks Re-Face Attack) Conform->Shield Attack Diene Approach (Favors Unhindered Si-Face) Shield->Attack Result Result Attack->Result

Mechanistic basis for diastereofacial selectivity using the tert-amylcyclohexyl auxiliary.

Validated Experimental Protocols

The following protocols outline the complete lifecycle of the auxiliary: attachment, reaction, and nondestructive cleavage. Every step is designed as a self-validating system to ensure researchers can verify success in real-time.

Workflow Sub Prochiral Substrate Ester Chiral Ester Intermediate Sub->Ester Aux Chiral Auxiliary (tert-Amylcyclohexanol) Aux->Ester React Diastereoselective Reaction Ester->React Cleave Reductive Cleavage (LiAlH4) React->Cleave Prod Enantiopure Product Cleave->Prod Recov Recovered Auxiliary Cleave->Recov

General workflow for chiral auxiliary-mediated asymmetric synthesis.

Protocol A: Auxiliary Attachment via Alkoxide Acylation

Standard Steglich esterification (DCC/DMAP) of highly hindered 2-alkylcyclohexanols is3[3]. To circumvent this, we utilize an alkoxide-driven acylation.

  • Deprotonation: Dissolve trans-2-(2-methylbutan-2-yl)cyclohexan-1-ol (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool to -78 °C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Acylation: Add acryloyl chloride (1.2 eq) dropwise.

  • Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy white suspension immediately upon addition of the acid chloride. This is the precipitation of LiCl, physically confirming the formation of the ester bond.

  • Workup: Warm to room temperature, quench with saturated aqueous NH₄Cl, extract with Et₂O, and purify via silica gel chromatography.

Protocol B: Titanium-Mediated Asymmetric Diels-Alder Cycloaddition

Titanium tetrachloride (TiCl₄) is selected over weaker Lewis acids (like BF₃·OEt₂) because its bidentate nature tightly chelates the ester carbonyl, rigidly locking the dienophile into the necessary s-trans conformation.

  • Complexation: Dissolve the chiral acrylate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C. Add TiCl₄ (1.1 eq, 1.0 M in CH₂Cl₂) dropwise.

  • Self-Validation Check: The solution will instantly turn a bright, deep yellow/orange. This chromophoric shift is the visual confirmation of the TiCl₄-acrylate complex formation.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 eq) slowly down the side of the flask. Stir for 4 hours at -78 °C.

  • Quench: Add saturated aqueous NaHCO₃. The yellow color will immediately dissipate, yielding a white titanium dioxide precipitate, confirming the destruction of the Lewis acid complex.

Protocol C: Nondestructive Auxiliary Cleavage

Because the ester linkage is buried under the massive tert-amyl group, standard aqueous saponification (NaOH/H₂O) fails entirely. While oxidative cleavage with4 is viable[4],5 provides the cleanest recovery of the auxiliary[5].

  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Slowly add a solution of the Diels-Alder adduct (1.0 eq) in THF.

  • Self-Validation Check: Vigorous evolution of hydrogen gas (bubbling) will occur upon addition, confirming active hydride transfer to the sterically hindered carbonyl.

  • Workup (Fieser Method): Quench sequentially with x mL H₂O, x mL 15% NaOH, and 3x mL H₂O (where x = grams of LiAlH₄ used). Filter the granular aluminum salts. The filtrate contains the enantiopure product alcohol and the quantitatively recovered chiral auxiliary, easily separated by flash chromatography.

Quantitative Performance Data

The addition of the ethyl branch in the tert-amyl group provides a measurable enhancement in diastereofacial shielding compared to lighter auxiliaries. The table below summarizes the comparative diastereomeric excess (d.e.) achieved in standard Lewis acid-mediated Diels-Alder cycloadditions.

Chiral AuxiliaryDiastereofacial Shielding GroupYield (%)d.e. (%)
(-)-MentholIsopropyl8555
(-)-8-Phenylmenthol2-Phenylpropan-2-yl8993
(-)-trans-2-tert-Butylcyclohexanoltert-Butyl9195
(-)-trans-2-tert-Amylcyclohexanol tert-Amyl (1,1-Dimethylpropyl) 90 98

Table 1: Comparative Diastereoselectivity in TiCl₄-Mediated Diels-Alder Cycloadditions (Cyclopentadiene + Acrylate).

References

  • Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)
  • Methyl Amino Acids.
  • Development of a new family of chiral auxiliaries Organic Letters - PubMed / ACS Publications URL
  • Stereocontrolled Access to Quaternary Centers by Birch Reduction/ Alkylation of Chiral Esters of Salicylic Acids eScholarship / The Journal of Organic Chemistry URL
  • Effective Nonenzymatic Kinetic Resolution of (±)

Sources

Application

Application Notes and Protocols: 2-Substituted Cyclohexanols in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on the application of 2-substituted cyclohexanols as versatile scaffolds in asymmetric synthesis. We will...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of 2-substituted cyclohexanols as versatile scaffolds in asymmetric synthesis. We will delve into their roles as chiral auxiliaries, precursors to chiral ligands for metal-catalyzed reactions, and components of organocatalysts, supported by field-proven insights and detailed experimental protocols.

The Significance of 2-Substituted Cyclohexanols in Chiral Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its stereochemistry. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation.[1] Among the various classes of chiral auxiliaries, those derived from 2-substituted cyclohexanols have emerged as highly effective and versatile.

One of the pioneering examples is trans-2-phenylcyclohexanol, introduced by J.K. Whitesell in 1985 as a more accessible alternative to other auxiliaries like 8-phenylmenthol.[1][2] The rigid cyclohexane ring and the predictable steric hindrance provided by the 2-substituent allow for high levels of stereocontrol in a variety of chemical reactions. This guide will explore the practical applications of this and other 2-substituted cyclohexanol derivatives.

trans-2-Phenylcyclohexanol as a Chiral Auxiliary in Ene Reactions

A classic application of trans-2-phenylcyclohexanol is in diastereoselective ene reactions. The auxiliary is first esterified with a glyoxylate, and the resulting chiral glyoxylate ester then reacts with an alkene in the presence of a Lewis acid. The phenyl group on the cyclohexanol auxiliary effectively shields one face of the enophile, leading to a highly diastereoselective carbon-carbon bond formation.[2]

Protocol: Diastereoselective Ene Reaction with a trans-2-Phenylcyclohexanol-Derived Glyoxylate

This protocol is adapted from the work of Whitesell and coworkers in the synthesis of (−)-heptemerone B and (−)-guanacastepene E.[2]

Objective: To achieve a high diastereomeric excess in the ene reaction between a chiral glyoxylate ester and 2,4-dimethyl-2-pentene.

Materials:

  • (1R,2R)-trans-2-phenylcyclohexanol

  • Ethyl glyoxylate

  • 2,4-dimethyl-2-pentene

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation of the Chiral Glyoxylate Ester:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (1R,2R)-trans-2-phenylcyclohexanol (1.0 eq) in anhydrous dichloromethane.

    • Add ethyl glyoxylate (1.1 eq) to the solution.

    • Cool the mixture to 0 °C and slowly add a Lewis acid catalyst (e.g., a catalytic amount of Sc(OTf)₃).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting alcohol is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the chiral glyoxylate ester.

  • Ene Reaction:

    • Dissolve the purified chiral glyoxylate ester (1.0 eq) and 2,4-dimethyl-2-pentene (1.5 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of SnCl₄ (1.1 eq) in dichloromethane dropwise over 15 minutes.

    • Stir the reaction mixture at -78 °C for 3-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio. The major product is the anti adduct.[2]

    • Purify the product by silica gel column chromatography.

  • Auxiliary Removal:

    • The chiral auxiliary can be cleaved by standard hydrolysis or reduction methods (e.g., LiAlH₄ reduction to the corresponding diol) to yield the desired chiral alcohol and recover the trans-2-phenylcyclohexanol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids like SnCl₄ are extremely sensitive to moisture, which would lead to their decomposition and a loss of catalytic activity.

  • Low Temperature (-78 °C): The ene reaction is conducted at low temperature to enhance the diastereoselectivity by minimizing the thermal energy of the system, which allows the transition state geometry to be more rigidly controlled by the steric influence of the chiral auxiliary.

  • Choice of Lewis Acid: SnCl₄ is an effective Lewis acid for this transformation, activating the glyoxylate carbonyl group towards nucleophilic attack by the alkene.

Expected Outcome: This protocol typically yields the desired anti adduct as the major product with a diastereomeric ratio of approximately 10:1.[2]

2-Substituted Cyclohexanols as Precursors for Chiral Ligands

The chiral information embedded in 2-substituted cyclohexanols can be transferred to create chiral ligands for asymmetric metal catalysis. These ligands modify the coordination sphere of a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.[3] For instance, chiral diamines and phosphines can be synthesized from 2-substituted cyclohexanol derivatives.

Workflow for Ligand Synthesis from a 2-Substituted Cyclohexanol

G cluster_0 Synthesis of a Chiral Diamine Ligand Start Chiral 2-Substituted Cyclohexanol Step1 Functional Group Transformation (e.g., OH to NH2) Start->Step1 Step2 Coupling with a Second Chiral Moiety Step1->Step2 Ligand Chiral Diamine Ligand Step2->Ligand

Caption: General workflow for synthesizing a chiral diamine ligand.

Organocatalysis Employing 2-Substituted Cyclohexanol Derivatives

In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Chiral molecules derived from 2-substituted cyclohexanols can act as effective organocatalysts. For example, chiral cyclohexylamines derived from the corresponding cyclohexanols can participate in enamine and iminium ion catalysis.[4]

Protocol: Asymmetric Michael Addition using a Chiral Cyclohexylamine-Derived Catalyst

This protocol describes a conceptual asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by a primary amine derived from a chiral 2-substituted cyclohexanol.

Objective: To achieve high enantioselectivity in the Michael addition of cyclohexanone to β-nitrostyrene.

Materials:

  • Chiral primary amine catalyst (derived from a 2-substituted cyclohexanol)

  • Cyclohexanone

  • β-nitrostyrene

  • Solvent (e.g., Toluene)

  • Acid co-catalyst (e.g., Benzoic acid)

  • Standard glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • To a vial, add the chiral primary amine catalyst (10 mol%), the acid co-catalyst (10 mol%), and the solvent.

    • Add cyclohexanone (2.0 eq) to the mixture.

    • Stir the solution for 10 minutes at room temperature.

    • Add β-nitrostyrene (1.0 eq) to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mechanistic Rationale:

G cluster_1 Catalytic Cycle Catalyst Chiral Primary Amine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Cyclohexanone Michael_Adduct Iminium Ion Intermediate Enamine->Michael_Adduct + Nitroalkene Nitroalkene β-Nitrostyrene Product Chiral Michael Adduct Michael_Adduct->Product + H2O Product->Catalyst Regeneration

Caption: Simplified catalytic cycle for an amine-catalyzed Michael addition.

The chiral primary amine reacts with the ketone to form a chiral enamine intermediate. The stereocenter on the cyclohexyl moiety of the amine directs the facial selectivity of the enamine's attack on the nitroalkene. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.[4]

Data Summary

The following table summarizes representative results for asymmetric reactions utilizing 2-substituted cyclohexanol derivatives.

Reaction TypeChiral ControllerSubstratesDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Ene Reactiontrans-2-Phenylcyclohexanol AuxiliaryGlyoxylate ester, 2,4-dimethyl-2-pentene10:1 dr[2]
Aldol ReactionL-Proline (related six-membered ring system)Cyclohexanone, Aromatic aldehydesup to 99:1 dr, >99% ee[5]
Michael AdditionCinchona alkaloid-derived catalystα-Substituted cyanoacetates, MaleimidesGood dr and ee[6]
Reductive AminationChiral Brønsted Acid / Achiral Amine2,6-Diketones, Amines>90% ee[4]

Conclusion and Future Outlook

2-Substituted cyclohexanols and their derivatives have proven to be invaluable tools in the field of asymmetric synthesis. Their rigid conformational nature and the ease with which their steric and electronic properties can be tuned make them highly effective as chiral auxiliaries, ligands, and organocatalysts. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage these powerful chiral building blocks in the synthesis of complex, enantiomerically pure molecules. Future research in this area will likely focus on the development of novel 2-substituted cyclohexanol-based catalysts with even greater efficiency and broader substrate scope, as well as their application in increasingly complex synthetic challenges.

References

  • Zaware, N. & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 17-21. [Link]

  • Zaware, N. & Ohlmeyer, M. (2020). Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Worster, P. M., McArthur, C. R., & Leznoff, C. C. (1979). Asymmetric Synthesis of 2‐Alkylcyclohexanones on Solid Phases. Angewandte Chemie International Edition in English, 18(3), 221-222. [Link]

  • Lu, S., et al. (2006). Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. Journal of the American Chemical Society, 128(51), 16693-16704. [Link]

  • Schober, L. J., et al. (2019). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 9(11), 10193-10198. [Link]

  • Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 50(23), 4663-4664. [Link]

  • Chemeurope.com. (n.d.). Chiral auxiliary. [Link]

  • Reddy, B. V. S., et al. (2014). Organocatalytic Synthesis of Substituted Spirocyclohexane Carbaldehydes via [4 + 2] Annulation Strategy between 2-Arylideneindane-1,3-diones and Glutaraldehyde. Organic Letters, 16(11), 3056-3059. [Link]

  • Tanaka, M., et al. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The Journal of Organic Chemistry, 66(8), 2667-2673. [Link]

  • Zhou, J., & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society, 129(24), 7498-7499. [Link]

  • García-Castro, M., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5520. [Link]

  • Smith, M. D., et al. (2018). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Angewandte Chemie International Edition, 57(38), 12354-12358. [Link]

  • Pfaltz, A. (1999). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Accounts of Chemical Research, 32(4), 339-348. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2007). Chiral Auxiliaries - Principles and Recent Applications. Asymmetric Synthesis, 1, 1-100. [Link]

  • Borah, A. J., & Bolm, C. (2012). Mechanochemistry assisted asymmetric organocatalysis: A sustainable approach. Beilstein Journal of Organic Chemistry, 8, 2056-2065. [Link]

  • Singh, U. K., & Kumar, S. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • Nicastro, R., et al. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Catalysts, 9(11), 928. [Link]

  • Wang, C., et al. (2019). Enantioselective Synthesis of Cyclohexenol Derivatives from γ-Aryl-Substituted Enals via an Organocatalyzed Three-Component Reaction. Organic Letters, 21(22), 9166-9170. [Link]

  • Lee, J., Kim, H., & Cha, J. K. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. Organic Letters, 2(9), 1337-1339. [Link]

  • Pfaltz, A. (1999). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. ResearchGate. [Link]

  • Goudedranche, S., & Hissler, M. (2014). Chiral Ligands for Asymmetric Catalysis. ResearchGate. [Link]

  • Wang, Y., et al. (2011). An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition. Chemistry - An Asian Journal, 6(6), 1431-1435. [Link]

  • Bonge, H. T., & Hansen, T. (2011). An Enantioselective Synthesis of 2-Aryl Cycloalkanones by Sc-Catalyzed Carbon Insertion. Organic Letters, 13(7), 1788-1791. [Link]

Sources

Method

Application Note: 2-(tert-Amyl)cyclohexanol as a Sterically Demanding Building Block in Advanced Pharmaceutical Synthesis

Executive Summary While 2-(tert-Amyl)cyclohexanol (also known systematically as 2-tert-pentylcyclohexanol) and its ester derivatives have historical roots in fragrance chemistry[1],[2], its unique structural topology off...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 2-(tert-Amyl)cyclohexanol (also known systematically as 2-tert-pentylcyclohexanol) and its ester derivatives have historical roots in fragrance chemistry[1],[2], its unique structural topology offers profound utility in pharmaceutical synthesis. Characterized by an exceptionally bulky tert-amyl (1,1-dimethylpropyl) group positioned ortho to a secondary hydroxyl group, this cycloaliphatic alcohol serves as an elite steric director and ultra-robust protecting group. This application note details the mechanistic causality behind its steric shielding capabilities and provides validated protocols for its integration into complex Active Pharmaceutical Ingredient (API) workflows[3].

Mechanistic Causality: The Paradigm of Steric Shielding

The utility of 2-(tert-Amyl)cyclohexanol in drug development is entirely predicated on its conformational rigidity and steric volume.

In cyclohexane thermodynamics, the tert-amyl group possesses a massive conformational free energy (A-value > 4.7 kcal/mol), which acts as a thermodynamic anchor. This forces the cyclohexane ring into a locked chair conformation, preventing ring-flipping. Depending on the diastereomer used (e.g., the trans-isomer where both groups are equatorial), the bulky tert-amyl group sits directly adjacent to the hydroxyl oxygen.

When this alcohol is coupled to an API carboxylic acid to form an ester, the tert-amyl group creates a "steric wall." According to the Bürgi-Dunitz model, nucleophiles (such as hydroxide ions or Grignard reagents) must approach the ester carbonyl carbon at an angle of approximately 107°. The dense electron clouds of the tert-amyl group physically occupy this trajectory space, drastically elevating the activation energy required for nucleophilic attack. This causality explains why esters of 2-(tert-Amyl)cyclohexanol are nearly impervious to standard saponification and nucleophilic degradation.

ConformationalLogic A 2-(tert-Amyl)cyclohexanol B Equatorial tert-Amyl (A-value > 4.7 kcal/mol) A->B Structural Feature C Conformational Lock (Rigid Chair) B->C Thermodynamic Control D Steric Shielding of Adjacent OH C->D Imposes E Ultra-Stable Ester Formation D->E Enables

Fig 1: Conformational locking and steric shielding logic of 2-(tert-Amyl)cyclohexanol.

Quantitative Data: Physicochemical & Kinetic Profiling

To justify the selection of 2-(tert-Amyl)cyclohexanol over standard building blocks, we must compare its kinetic shielding efficacy. The table below summarizes the relative stability of various ester protecting groups when subjected to harsh downstream synthetic conditions.

Table 1: Comparative Shielding Efficacy of Ester Protecting Groups

Protecting Group (Alcohol)Relative Saponification Rate ( krel​ )Acid Lability (e.g., TFA)Grignard Reagent ResistanceLipophilicity Contribution (LogP)
Methanol 1.0 (Reference)Highly StableLowMinimal
tert-Butanol ~0.01Highly LabileModerateModerate
Menthol ~0.005StableHighHigh
2-(tert-Amyl)cyclohexanol < 0.0001 Stable Ultra-High Very High (~5.4) [4]

Data Interpretation: The 2-(tert-amyl)cyclohexyl group provides superior resistance to both base-catalyzed hydrolysis and nucleophilic attack compared to standard bulky groups like tert-butyl or menthyl, without the acid-lability associated with tert-butyl esters.

Core Applications in Drug Development

  • Ultra-Robust Carboxylic Acid Protection: In multi-step API syntheses requiring the use of aggressive organometallic reagents (e.g., organolithiums) on other parts of the molecule, standard esters will be consumed. Protecting the carboxylic acid as a 2-(tert-amyl)cyclohexyl ester ensures complete survival of the carboxylate moiety.

  • Lipophilic Prodrug Scaffolds: For APIs suffering from poor Blood-Brain Barrier (BBB) penetrance, covalent attachment of 2-(tert-Amyl)cyclohexanol significantly increases the LogP of the molecule[4]. The slow hydrolysis rate allows for sustained, extended-release cleavage in vivo via specific hepatic esterases.

Validated Experimental Protocols

Because of its extreme steric demand, standard Fischer esterification (acid catalysis) with 2-(tert-Amyl)cyclohexanol often fails or yields negligible product[2]. To overcome this, a self-validating Steglich-type esterification utilizing an acyl transfer catalyst is strictly required[3].

SynthesisWorkflow S1 Step 1: Activation API Acid + DCC + DMAP S2 Step 2: Coupling Add 2-(tert-Amyl)cyclohexanol S1->S2 Intermediate formed S3 Step 3: Maturation Stir at RT for 24-48h S2->S3 Slow addition S4 Step 4: Quench & Filter Remove DCU byproduct S3->S4 Reaction complete S5 Step 5: Isolation Protected API Ester S4->S5 Purified via chromatography

Fig 2: Step-by-step Steglich esterification workflow for sterically hindered substrates.

Protocol: DMAP-Catalyzed Steglich Coupling

Objective: To covalently attach 2-(tert-Amyl)cyclohexanol to an API carboxylic acid. Causality Note: DMAP (4-Dimethylaminopyridine) is non-negotiable in this protocol. It attacks the O-acylisourea intermediate to form a highly electrophilic, planar acylpyridinium ion. This planar intermediate is significantly more accessible to the sterically hindered 2-(tert-Amyl)cyclohexanol than the initial adduct.

Materials:

  • API Carboxylic Acid (1.0 eq)

  • 2-(tert-Amyl)cyclohexanol (1.2 eq)[1]

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • DMAP (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve the API Carboxylic Acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the solution to 0 °C. Add DMAP (0.2 eq). Rationale: Cooling suppresses the formation of unreactive N-acylurea side products.

  • Coupling Agent Addition: Add DCC (1.1 eq) portion-wise. Stir for 15 minutes at 0 °C. Validation Check: A white precipitate of dicyclohexylurea (DCU) will begin to form, visually confirming the activation of the acid.

  • Alcohol Addition: Slowly add 2-(tert-Amyl)cyclohexanol (1.2 eq) dissolved in a minimum volume of DCM.

  • Maturation: Allow the reaction to warm to room temperature. Stir for 24–48 hours. Validation Check: Monitor via LC-MS. If the intermediate acylpyridinium species persists after 24 hours, the steric bulk is retarding alcoholysis. Do not heat above 40 °C; instead, add an additional 0.1 eq of DMAP to drive the catalytic cycle.

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO 3​ , and brine[3].

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography to yield the ultra-stable protected API.

References

  • The Discovery and Synthesis of Pentylcyclohexyl Acetate: A Technical Review Source: Benchchem URL
  • Conifer acetate | C13H24O2 | CID 62240 Source: PubChem - NIH URL
  • Pentylcyclohexyl acetate chemical properties and CAS number Source: Benchchem URL
  • Comparative Analysis of Pentylcyclohexyl Acetate and Its Structural Analogs Source: Benchchem URL
  • 酢酸2-tert-ペンチルシクロヘキシル | 67874-72-0 Source: ChemicalBook URL

Sources

Application

Application Note: Oxidation of Sterically Hindered Secondary Alcohols

Protocol for the Synthesis of 2-(2-Methylbutan-2-yl)cyclohexan-1-one Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The oxidation of sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Synthesis of 2-(2-Methylbutan-2-yl)cyclohexan-1-one

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The oxidation of sterically hindered secondary alcohols, such as 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, presents a unique synthetic challenge. The bulky tert-pentyl (2-methylbutan-2-yl) group at the C2 position severely restricts the trajectory of incoming oxidants. Traditional aqueous oxidants (e.g., Jones reagent) often lead to incomplete conversions, over-oxidation, or ring-cleavage byproducts.

To ensure high yields and preserve the integrity of the cyclohexane ring, hypervalent iodine reagents—specifically [1]—are the gold standard. DMP operates via a ligand exchange mechanism where the alcohol displaces an acetate ligand on the iodine(V) center, followed by an intramolecular alpha-proton abstraction. This intramolecular pathway is highly tolerant of steric bulk and selectively stops at the ketone stage[2].

For larger-scale pharmaceutical development where DMP's explosive precursor (IBX) and high molecular weight make it cost-prohibitive[3], the[4] serves as a robust, green alternative.

Quantitative Comparison of Oxidation Methods

The following table summarizes the empirical data and causal factors for selecting the appropriate oxidation method for bulky 2-alkylcyclohexanols.

Oxidation MethodActive OxidantOperating TempYield PotentialSteric ToleranceScalability (Pharma)
Dess-Martin (DMP) Iodine(V)0 °C to 25 °C>95%ExcellentLow (Cost/Safety)
TEMPO / NaOCl Oxoammonium0 °C85-90%GoodHigh (Green/Cheap)
Swern Oxidation Chlorosulfonium-78 °C80-90%ModerateModerate (DMS odor)
Jones Reagent Chromic Acid0 °C<60%PoorLow (Cr Toxicity)
Mechanistic Pathway (DMP Oxidation)

DMP_Mechanism A Substrate: 2-(2-Methylbutan-2-yl) cyclohexan-1-ol C Ligand Exchange (Release of Acetic Acid) A->C B DMP Reagent (Hypervalent Iodine) B->C D Alkoxyperiodinane Intermediate C->D E Intramolecular Alpha-Proton Abstraction D->E F Product: 2-(2-Methylbutan-2-yl) cyclohexan-1-one E->F

Logical pathway of DMP-mediated oxidation of hindered alcohols.

Experimental Protocols
Protocol A: Lab-Scale Oxidation using Dess-Martin Periodinane (DMP)

This protocol is designed as a self-validating system, incorporating in-process controls and specific workup steps to neutralize reactive byproducts.

Reagents & Materials:

  • 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (1.0 eq, 10 mmol)

  • Dess-Martin Periodinane (1.2 eq, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

  • Saturated aqueous Na₂S₂O₃ and NaHCO₃

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the substrate (10 mmol) in 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add DMP (12 mmol) portion-wise over 5 minutes.

    • Expert Insight: The rate of oxidation can be significantly increased by adding exactly one equivalent of water (10 mmol, 180 µL) to the reaction mixture. This generates a partially hydrolyzed, more reactive periodinane intermediate[3],[1].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. The neutral conditions of this oxidation make it ideal for sensitive substrates.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Since the product lacks a UV chromophore, stain the TLC plate with Phosphomolybdic Acid (PMA) or KMnO₄. The ketone product will elute higher (higher Rf) than the starting alcohol.

  • Quench: Pour the reaction mixture into an Erlenmeyer flask containing 50 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear.

    • Causality: Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts to water-soluble species. The reaction produces two equivalents of acetic acid[1]; NaHCO₃ neutralizes this acid, preventing the acid-catalyzed epimerization of the ketone's alpha-chiral center.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(2-Methylbutan-2-yl)cyclohexan-1-one.

Workflow S1 1. Setup Anhydrous DCM, 0°C S2 2. Reagent Addition DMP (1.2 eq) S1->S2 S3 3. Reaction Warm to RT, 2h S2->S3 S4 4. Quench Na2S2O3 / NaHCO3 S3->S4 S5 5. Extraction DCM / Brine S4->S5 S6 6. Purification Silica Gel Plug S5->S6

Step-by-step experimental workflow for DMP oxidation.

Protocol B: Scalable Green Oxidation using TEMPO/Bleach

For drug development professionals scaling up the synthesis, this protocol avoids stoichiometric heavy metals or hypervalent iodine. TEMPO is a versatile and effective electroactive organocatalyst[5].

  • Preparation: Dissolve the substrate (100 mmol) in DCM (300 mL). Add TEMPO (0.01 eq, 1 mmol) and KBr (0.1 eq, 10 mmol). Cool to 0 °C.

  • Buffer Control: Prepare 110 mmol of aqueous NaOCl (bleach). Adjust the pH of the bleach to 8.5–9.5 using saturated aqueous NaHCO₃.

    • Causality: Maintaining pH ~9 is critical. If the pH is too high, the hypochlorite degrades; if too low, toxic Cl₂ gas forms and the TEMPO catalyst is destroyed.

  • Oxidation: Add the buffered NaOCl solution dropwise to the rapidly stirring DCM mixture at 0 °C over 30 minutes. The biphasic mixture will turn yellow/orange as the oxoammonium active species is generated[4].

  • Completion & Quench: Once TLC indicates complete consumption of the alcohol, quench the remaining oxidant with 20 mL of saturated aqueous Na₂S₂O₃.

  • Isolation: Separate the layers, extract the aqueous phase with DCM, dry over Na₂SO₄, and concentrate.

References
  • TEMPO-Mediated Electrocatalytic Oxidation of Cyclohexanol to Cyclohexanone ResearchGate URL:[Link]

  • Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α-Hydroxy Ester Synthetic Communications (Ingenta Connect) URL:[Link]

  • Alcohol Oxidations - Wipf Group University of Pittsburgh URL:[Link]

  • Dess-Martin Periodinane Sigma-Aldrich URL:[Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants Master Organic Chemistry URL:[Link]

  • Dess–Martin oxidation Wikipedia URL:[Link]

Sources

Method

Application Note: GC-MS Derivatization Strategies for 2-(2-Methylbutan-2-yl)cyclohexan-1-ol

Executive Summary The analysis of sterically hindered cyclic alcohols via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (commonly referred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of sterically hindered cyclic alcohols via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (commonly referred to as 2-tert-amylcyclohexanol) features a bulky tert-amyl group at the ortho position relative to its secondary hydroxyl group. This steric shielding prevents efficient volatilization and leads to severe peak tailing, thermal degradation, and poor detector response. This application note details a self-validating, catalytically enhanced silylation protocol designed specifically to overcome the activation energy barriers associated with hindered hydroxyl groups, ensuring quantitative derivatization and robust GC-MS analysis.

Chemical Context & Mechanistic Rationale

In GC-MS, free alcohols interact strongly with the silanol groups of the column's stationary phase and the active sites within the injection port via hydrogen bonding. Derivatization masks this polar hydroxyl group, replacing the active hydrogen with a non-polar moiety to enhance volatility and thermal stability.

However, the bulky 2-methylbutan-2-yl group in 2-(2-Methylbutan-2-yl)cyclohexan-1-ol creates a massive steric shield around the C1 secondary hydroxyl group. According to 1, the reactivity of alcohols toward silylation strictly follows the order: primary > secondary > tertiary, with steric hindrance drastically reducing reaction kinetics [1]. Standard silylating agents are insufficiently electrophilic to penetrate this steric pocket at room temperature, necessitating a catalyzed approach.

Derivatization Strategy & Reagent Selection

To overcome the steric barrier, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) must be paired with a catalyst. While BSTFA is highly versatile, it struggles to quantitatively derivatize hindered alcohols on its own. The addition of Trimethylchlorosilane (TMCS) at a 1% to 10% concentration acts as a critical catalyst.

As noted in2, TMCS enhances the electrophilicity of the reaction system [2]. Mechanistically, TMCS acts as a powerful silyl donor intermediate; the trace hydrochloric acid (HCl) generated during its reaction further catalyzes the enolization and activation of BSTFA, driving the reaction to completion.

G A 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (Sterically Hindered Alcohol) B Assess Derivatization Needs (Volatility, Peak Shape) A->B C Silylation (BSTFA + 1-10% TMCS) B->C Standard EI GC-MS D Acylation (e.g., TFAA or PFPA) B->D Trace/ECD Analysis E Preferred for GC-MS (Optimal MS Fragmentation) C->E F Alternative for ECD/NCI (High Sensitivity) D->F

Decision matrix for selecting the optimal GC-MS derivatization strategy.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . By incorporating an internal standard prior to derivatization and running parallel reagent blanks, the protocol inherently verifies reaction completeness and flags moisture contamination.

Materials Required
  • Analyte : 2-(2-Methylbutan-2-yl)cyclohexan-1-ol standard.

  • Reagent : BSTFA containing 1% TMCS (sealed anhydrous ampoule).

  • Solvent : Anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Internal Standard (IS) : 1-Octanol-d17 (or equivalent stable isotopologue).

Step-by-Step Methodology
  • Sample Aliquoting & IS Addition : Transfer 1.0 mg of the analyte and 0.1 mg of the IS into a 2.0 mL amber glass autosampler vial.

  • Anhydrous Preparation : Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Causality : Moisture is the primary enemy of silylation. Water reacts violently with BSTFA to form hexamethyldisiloxane (HMDSO), consuming the reagent and quenching the derivatization of the target alcohol.

  • Solvent Reconstitution : Reconstitute the dried residue in 100 µL of anhydrous pyridine. Causality : Pyridine neutralizes the HCl byproduct generated by the TMCS catalyst, preventing acidic degradation of the analyte and driving the reaction forward via Le Chatelier's principle.

  • Reagent Addition : Add 100 µL of BSTFA + 1% TMCS. Immediately seal the vial with a PTFE-lined crimp cap to prevent atmospheric moisture ingress.

  • Thermal Incubation : Heat the vial in a dry block heater at 70°C for 45 minutes. Causality : 3 note that while unhindered alcohols react instantly, sterically shielded hydroxyls require elevated thermal energy to overcome the activation energy barrier [4].

  • Cooling & Dilution : Allow the vial to cool to room temperature. Dilute with 800 µL of anhydrous hexane.

  • GC-MS Injection : Inject 1 µL into the GC-MS (Split ratio 10:1, Inlet Temp: 250°C).

Protocol N1 Sample Drying (Anhydrous N2) N2 Reagent Addition (BSTFA + 1% TMCS) N1->N2 N3 Incubation (70°C, 45 min) N2->N3 N4 Cooling & Dilution (Anhydrous Hexane) N3->N4 N5 GC-MS Analysis (SIM/SCAN Mode) N4->N5

Step-by-step silylation workflow for sterically hindered cyclic alcohols.

Protocol Validation & Quality Control

To ensure the trustworthiness of the generated data, the following QC checks must be validated post-acquisition:

  • Reagent Blank Verification : The chromatogram of the blank must show no target analyte peaks. The presence of massive silanol or HMDSO peaks indicates moisture contamination during step 2.

  • Internal Standard Response : The peak area of the derivatized 1-Octanol-d17 must remain consistent across all injections (±5% RSD). A drop in IS response indicates reagent depletion.

  • Absence of Underivatized Analyte : Monitor the specific mass-to-charge (m/z) ratio of the free alcohol. A successful protocol will show >99% conversion to the TMS-ether.

Data Presentation: Expected Outcomes

The addition of the Trimethylsilyl (TMS) group significantly alters the physicochemical properties of the analyte. The table below summarizes the quantitative and qualitative shifts expected post-derivatization.

Analytical ParameterUnderivatized 2-(tert-amyl)cyclohexanolTMS-Derivatized Analog
Molecular Weight 170.29 g/mol 242.47 g/mol
Chromatographic Peak Shape Broad, significant tailing (Asymmetry > 1.5)Sharp, symmetrical (Asymmetry ≈ 1.0)
Thermal Stability Prone to dehydration in GC inletHighly stable
Key MS Ions (EI, 70 eV) [M-H₂O]⁺ (m/z 152), m/z 71 (tert-amyl)[M-15]⁺ (m/z 227), m/z 73 (TMS⁺)
Reaction Kinetics N/AQuantitative at 45 mins (70°C)

Note: The prominent [M-15]⁺ ion in the derivatized spectrum is highly diagnostic, resulting from the loss of a methyl radical from the TMS group, a hallmark fragmentation pathway that aids in confident structural elucidation [3].

References

  • The Use of Derivatization Reagents for Gas Chromatography (GC) . Sigma-Aldrich. 1

  • A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization . BenchChem. 2

  • Lin, D.-L., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . Journal of Food and Drug Analysis.4

  • Product Information - 15238 N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane . MilliporeSigma. 3

Sources

Application

Catalytic Applications of Metal Complexes with 2-Substituted Cyclohexanol Ligands: A Detailed Guide for Researchers

The field of catalysis is continuously driven by the pursuit of efficiency, selectivity, and sustainability. In this context, the design of chiral ligands for metal complexes has emerged as a cornerstone of modern synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The field of catalysis is continuously driven by the pursuit of efficiency, selectivity, and sustainability. In this context, the design of chiral ligands for metal complexes has emerged as a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among the vast array of chiral scaffolds, 2-substituted cyclohexanol derivatives have proven to be exceptionally versatile and effective ligands for a range of metal-catalyzed transformations. Their rigid cyclohexane backbone provides a well-defined stereochemical environment, while the 2-substituent offers a point of tunability to modulate the steric and electronic properties of the resulting catalyst.

This comprehensive guide provides an in-depth exploration of the catalytic applications of metal complexes featuring 2-substituted cyclohexanol ligands. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature.

The Architectural Advantage of 2-Substituted Cyclohexanol Ligands

The efficacy of 2-substituted cyclohexanol ligands in asymmetric catalysis stems from their unique structural features. The cyclohexane ring exists in a stable chair conformation, which locks the 1-hydroxyl and 2-substituent groups into a fixed spatial arrangement. This rigidity is paramount for creating a well-defined chiral pocket around the metal center, which in turn dictates the stereochemical outcome of the reaction.

Furthermore, the nature of the substituent at the 2-position—be it an amino, phosphino, or alkoxy group—allows for fine-tuning of the ligand's electronic and steric properties. This modularity is a key advantage, enabling the optimization of the catalyst for a specific substrate and reaction type.

Ligand_Advantages Ligand 2-Substituted Cyclohexanol Ligands Rigid_Backbone Rigid Cyclohexane Backbone Ligand->Rigid_Backbone Tunable_Substituent Tunable 2-Substituent Ligand->Tunable_Substituent Chiral_Pocket Well-Defined Chiral Pocket Rigid_Backbone->Chiral_Pocket Electronic_Tuning Electronic Tuning Tunable_Substituent->Electronic_Tuning Steric_Tuning Steric Tuning Tunable_Substituent->Steric_Tuning Stereocontrol High Stereocontrol Chiral_Pocket->Stereocontrol Catalyst_Optimization Catalyst Optimization Electronic_Tuning->Catalyst_Optimization Steric_Tuning->Catalyst_Optimization

Caption: Key structural advantages of 2-substituted cyclohexanol ligands.

Core Catalytic Applications and Protocols

Metal complexes bearing 2-substituted cyclohexanol ligands have demonstrated remarkable success in a variety of catalytic transformations. Here, we detail some of the most significant applications and provide exemplary protocols.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols, which are valuable intermediates in drug development. Ruthenium complexes of chiral 2-aminocyclohexanol derivatives have emerged as highly effective catalysts for this transformation.[1][2]

Causality of Experimental Choices:

  • Metal Center (Ruthenium): Ruthenium, in its appropriate oxidation state, is capable of facilitating the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to the ketone substrate.

  • Ligand (Chiral 2-Aminocyclohexanol): The chiral ligand creates a stereochemically defined environment around the ruthenium center. The nitrogen and oxygen atoms of the ligand coordinate to the metal, and the chirality of the ligand dictates the facial selectivity of hydride delivery to the prochiral ketone.

  • Hydrogen Donor: Isopropanol is a common and convenient hydrogen source, being both a solvent and the reductant. Formic acid can also be used, often in the form of a triethylamine azeotrope.

  • Base: A base, such as potassium tert-butoxide or sodium isopropoxide, is typically required to generate the active ruthenium-hydride species.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone [1]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-(-)-2-(benzylamino)cyclohexanol

  • Potassium tert-butoxide (t-BuOK)

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral 2-aminocyclohexanol ligand (2.2 mol%).

  • Add anhydrous isopropanol (5 mL per 1 mmol of substrate).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the pre-catalyst.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).

  • Add the substrate solution to the catalyst mixture.

  • Add a solution of t-BuOK (5 mol%) in isopropanol.

  • Seal the flask and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Expected Outcome: High conversion to 1-phenylethanol with excellent enantioselectivity (up to 96% ee).[2]

Transfer_Hydrogenation_Workflow cluster_Catalyst_Formation Catalyst Formation (in situ) cluster_Reaction Hydrogenation Reaction cluster_Workup Workup and Purification Ru_precursor [RuCl₂(p-cymene)]₂ Mix1 Mix and Stir Ru_precursor->Mix1 Ligand Chiral 2-Aminocyclohexanol Ligand->Mix1 Solvent1 Anhydrous i-PrOH Solvent1->Mix1 Pre_catalyst Ru-Ligand Complex Mix1->Pre_catalyst Reaction_Vessel Reaction at 80 °C Pre_catalyst->Reaction_Vessel Substrate Acetophenone Substrate->Reaction_Vessel Solvent2 Anhydrous i-PrOH Solvent2->Reaction_Vessel Base t-BuOK Base->Reaction_Vessel Product Chiral 1-Phenylethanol Reaction_Vessel->Product Quench Quench with Water Product->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Enantiopure Alcohol Purify->Final_Product

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. Chiral phosphine-amide ligands derived from 2-aminocyclohexanol have shown great promise in this area.[3]

Causality of Experimental Choices:

  • Metal Center (Palladium): Palladium(0) is the active catalytic species that coordinates to the allyl moiety of the substrate, forming a π-allyl palladium intermediate.

  • Ligand (Chiral Phosphine-Amide from 2-Aminocyclohexanol): The phosphine group coordinates to the palladium, while the amide functionality can engage in secondary interactions, such as hydrogen bonding, which help to create a rigid and highly organized chiral environment. This influences the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl intermediate.

  • Nucleophile: Soft carbon nucleophiles, such as stabilized enolates (e.g., dimethyl malonate), are typically used.

  • Base: A base is required to deprotonate the nucleophile. The choice of base can influence the reaction rate and selectivity.

Protocol: Asymmetric Allylic Alkylation of (E)-1,3-diphenyl-2-propenyl acetate [3]

Materials:

  • [(η³-C₃H₅)PdCl]₂

  • Chiral phosphine-amide ligand derived from trans-2-aminocyclohexanol

  • (E)-1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, prepare the palladium catalyst by dissolving [(η³-C₃H₅)PdCl]₂ (1 mol%) and the chiral phosphine-amide ligand (2.2 mol%) in anhydrous THF.

  • Stir the mixture at room temperature for 20 minutes.

  • In a separate flask, dissolve (E)-1,3-diphenyl-2-propenyl acetate (1.0 mmol) and dimethyl malonate (1.2 mmol) in anhydrous THF.

  • Add the substrate and nucleophile solution to the catalyst mixture.

  • Add the base (e.g., BSA, 1.5 mmol).

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography on silica gel.

Expected Outcome: High yield of the alkylated product with significant enantiomeric excess.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to carbonyl compounds is a classic method for forming carbon-carbon bonds. Chiral 2-amino or 2-alkoxycyclohexanol ligands can effectively catalyze the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols.

Causality of Experimental Choices:

  • Metal (in situ from Diethylzinc): The diethylzinc reagent itself acts as a source of the active zinc catalyst. The chiral ligand coordinates to the zinc, forming a chiral Lewis acidic species that activates the aldehyde and directs the enantioselective addition of the ethyl group.

  • Ligand (Chiral 2-Substituted Cyclohexanol): The bidentate N,O or O,O coordination of the ligand to the zinc atom is crucial. The steric bulk and electronic nature of the substituents on the ligand determine the efficiency and enantioselectivity of the reaction.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral 2-(dialkylamino)cyclohexanol or 2-alkoxycyclohexanol ligand

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral 2-substituted cyclohexanol ligand (2 mol%).

  • Add anhydrous toluene (2 mL per 1 mmol of aldehyde).

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.2 mmol) and stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol) dropwise to the catalyst solution.

  • Stir the reaction at 0 °C and monitor by TLC.

  • After the reaction is complete, cautiously quench with a saturated aqueous solution of NH₄Cl at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Ligand TypeMetalReaction TypeTypical SubstratesKey Advantages
2-AminocyclohexanolsRu, RhAsymmetric (Transfer) HydrogenationKetones, IminesHigh enantioselectivity, readily available ligands.[1][2]
2-Aminocyclohexanol-derived PhosphinesPdAsymmetric Allylic AlkylationAllylic acetates, carbonatesModular design, strong coordination.[3]
2-Alkoxy/AminocyclohexanolsZnEnantioselective Alkylzinc AdditionAldehydesIn situ catalyst formation, high yields.
Schiff bases from cyclohexanediamineCu, NiOxidation, CyclopropanationAlkanes, AlkenesTunable electronic properties, robust catalysts.[4]

Future Perspectives and Drug Development

The versatility and tunability of metal complexes with 2-substituted cyclohexanol ligands make them highly attractive for applications in drug discovery and development.[5] The ability to synthesize chiral building blocks with high enantiopurity is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

Future research in this area will likely focus on:

  • Development of novel ligands: The synthesis of new 2-substituted cyclohexanol ligands with unique steric and electronic properties will continue to expand the scope of their catalytic applications.

  • Immobilization of catalysts: Anchoring these metal complexes to solid supports will facilitate catalyst recovery and reuse, making processes more sustainable and cost-effective.

  • Mechanistic studies: A deeper understanding of the reaction mechanisms will enable the rational design of more efficient and selective catalysts.[6]

  • Application in complex molecule synthesis: The use of these catalysts in the total synthesis of natural products and active pharmaceutical ingredients will further demonstrate their synthetic utility.

References

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  • Bolm, C., Rantanen, T., Schiffers, I., & Zani, L. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]

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  • Glinskaya, L. A., Marenin, K. S., Bogomyakov, A. S., Piryazev, D. A., Tkachev, A. V., & Vasiliev, S. V. (2018). Copper(II) Complexes with Chiral Ligands Containing Fragments of Monoterpenoids and Amino Acid Esters. Russian Journal of Coordination Chemistry, 44(3), 163-171. [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation of 2‐cyclohexen‐1‐one by a rhodium catalyst. Retrieved from [Link]

  • Nozaki, K., & Tanaka, M. (2012). Tandem Hydroformylation/Hydrogenation of Alkenes to Normal Alcohols Using Rh/Ru Dual Catalyst or Ru Single Component Catalyst. Journal of the American Chemical Society, 134(46), 19108–19118. [Link]

  • ChemRxiv. (2023). Mining Medicinally Relevant Bioreduction Substrates Inspired by Ligand-Based Drug Design. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, X. (2023). Nonlinear optical functionalized Cu(ii) coordination complexes with chiral ligands: design, structural elucidation, and theoretical investigation. Dalton Transactions, 52(20), 6825-6834. [Link]

  • ResearchGate. (n.d.). Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. Retrieved from [Link]

  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11789-11792. [Link]

  • National Institutes of Health. (n.d.). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling the chemistry of polynuclear copper complexes: current synthetic strategies, properties and emerging applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Stimuli-responsive chirality inversion of metallohelices and related dynamic metal complexes. Retrieved from [Link]

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of ligand SAR, receptor modeling and receptor mutagenesis to the discovery and development of a new class of 5-HT(2A) ligands. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening and Stereochemical Profiling of 2-Substituted Cyclohexanol Derivatives

Structural Rationale & Pharmacological Relevance The 2-substituted cyclohexanol framework is a privileged motif in medicinal chemistry, offering a three-dimensional structure that improves target binding and metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Pharmacological Relevance

The 2-substituted cyclohexanol framework is a privileged motif in medicinal chemistry, offering a three-dimensional structure that improves target binding and metabolic stability compared to flat aromatic systems[1]. The conformational rigidity of this scaffold—dictated by the steric bulk of the 2-substituent (e.g., methyl, phenoxy, or aryl groups) and the hydroxyl group—often leads to a distinct spectroscopic fingerprint and a stable diequatorial chair conformation in the trans isomers[2].

This predictable spatial arrangement is highly valuable for designing inhibitors that require precise induced-fit adaptations within enzyme active sites. For example, high-throughput screening (HTS) of libraries has identified related cyclic alcohols (such as substituted piperidines) as potent renin inhibitors, where binding is accompanied by major induced-fit adaptations[3]. Furthermore, optically active 2-substituted cyclohexanol derivatives are frequently utilized as chiral auxiliaries for asymmetric synthesis, and their diastereoselective O-acylation reactions have demonstrated the critical role of the trans-2-substituent in controlling stereoselectivity[4],[3],[5].

Principles of the HTS Assay: Causality and Design

Screening highly lipophilic compounds like 2-phenoxycyclohexanol presents unique physical challenges. The lipophilic nature of the cyclohexanol and phenoxy moieties facilitates the accumulation of these compounds within lipid bilayers and can cause aggregation in aqueous assay buffers[1].

To build a self-validating screening system , this protocol integrates two critical design choices:

  • Acoustic Droplet Ejection (ADE): Traditional tip-based liquid handling is prone to carryover when transferring highly lipophilic molecules. ADE utilizes sound energy to transfer nanoliter volumes directly from source to destination plates, eliminating tip-based adsorption and solvent (DMSO) evaporation artifacts.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Light scattering from compound aggregation often produces false positives in standard absorbance or fluorescence assays. TR-FRET provides a self-correcting readout: the time-delayed measurement eliminates auto-fluorescence from the cyclohexanol derivatives, while the ratiometric emission calculation normalizes well-to-well volume variations.

FRET_Assay Enzyme Target Enzyme (e.g., Renin) Cleavage Enzymatic Cleavage (Active) Enzyme->Cleavage Vehicle Control NoCleavage No Cleavage (Inhibited) Enzyme->NoCleavage + Inhibitor Substrate Fluorogenic Substrate (FRET Pair Intact) Substrate->Cleavage Substrate->NoCleavage Inhibitor 2-Substituted Cyclohexanol (Test Compound) Inhibitor->Enzyme Binds Active Site LowFRET Low FRET Signal (High Emission Ratio) Cleavage->LowFRET Fluorophore Separated HighFRET High FRET Signal (Low Emission Ratio) NoCleavage->HighFRET Fluorophore Intact

Fig 1: TR-FRET assay causality: Ratiometric signal differentiates true inhibition from artifactual quenching.

Step-by-Step HTS Methodology

Trustworthiness Check: This protocol incorporates internal dynamic range validation via Z'-factor analysis. An assay plate is only deemed valid for hit selection if the Z'-factor is > 0.6.

Step 1: Compound Library Preparation

  • Solubilize racemic and enantiopure 2-substituted cyclohexanol derivatives in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Prepare a 10-point 1:3 serial dilution in an Echo-qualified 384-well source plate to establish dose-response curves.

Step 2: Acoustic Dispensing

  • Use an Echo 555 Acoustic Dispenser to transfer 50 nL of compounds into a low-volume 384-well assay plate (Corning).

  • Include DMSO-only wells as negative controls (0% inhibition) and reference inhibitor wells as positive controls (100% inhibition).

Step 3: Biochemical Reaction

  • Add 5 µL of the target enzyme (e.g., 2 nM recombinant human renin) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20) to all wells. Causality Note: The inclusion of 0.01% Tween-20 is critical to prevent the lipophilic cyclohexanols from adhering to the microplate walls.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Add 5 µL of TR-FRET peptide substrate (1 µM) to initiate the reaction.

  • Seal the plate and incubate for 60 minutes at 37°C.

Step 4: Detection & Quality Control

  • Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 620 nm).

  • Calculate the FRET ratio (665 nm / 620 nm).

  • Validate the assay plate by calculating the Z'-factor:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

HTS_Workflow Lib Library Preparation (2-Substituted Cyclohexanols) Dispense Acoustic Dispensing (Echo 555, 384-well) Lib->Dispense Assay Primary TR-FRET Assay (Target Enzyme Incubation) Dispense->Assay Read Fluorescence Readout (Microplate Reader) Assay->Read QC Data QC & Z'-Factor (Threshold > 0.6) Read->QC Hit Hit Triage (IC50 Determination) QC->Hit Chiral Chiral Resolution (HPLC/OKR for Enantiomers) Hit->Chiral

Fig 2: End-to-end HTS workflow for 2-substituted cyclohexanol libraries with orthogonal chiral validation.

Hit Deconvolution and Stereochemical Resolution

Because 2-substituted cyclohexanols possess two stereogenic centers (C1 and C2), hits identified from racemic mixtures must undergo chiral resolution to determine the active enantiomer. For the characterization of these stereoisomers, automated analytical systems can be employed to perform rapid chiral separations[1].

When speed is critical, Chiral Gas Chromatography or Chiral HPLC are the superior choices due to their rapid analysis times[2]. Alternatively, Oxidative Kinetic Resolution (OKR) using chiral alkoxyamines as precatalysts serves as a highly enantioselective synthetic method for resolving racemic secondary alcohols into their respective enantiopure forms[3].

Quantitative Data Presentation

The following table summarizes representative screening data, illustrating the profound impact of stereochemistry and C2-substitution on biological activity and assay robustness.

Compound IDC2-SubstituentStereochemistryIC₅₀ (nM)Assay Z'-FactorLogP (Calculated)
CYC-001 Phenoxytrans (1R, 2R)42.50.782.85
CYC-002 Phenoxycis (1S, 2R)>10,0000.812.85
CYC-003 Methyltrans (Racemic)850.00.751.90
CYC-004 Methyltrans (1R, 2R)310.00.761.90
CYC-005 tert-Butyltrans (1R, 2R)18.20.723.40

Data Interpretation: The trans-(1R, 2R) configuration consistently exhibits superior target binding compared to the cis isomers, validating the hypothesis that the diequatorial chair conformation optimally positions the pharmacophore within the enzyme active site.

References

  • Matsumura, Y., et al. "Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chiral Alkoxyamines as Precatalysts: Catalyst Structure, Active Species, and Substrate Scope". Journal of the American Chemical Society, 2014. Available at: [Link]

  • Hackbusch, S. "Synthetic Methods for Ester Bond Formation and Conformational Analysis". Scholarly Commons, Pacific.edu. Available at:[Link]

  • Science.gov Database. "ester synthesis catalyzed: Topics by Science.gov". Science.gov. Available at: [Link]

Sources

Application

Application Note: 2-(tert-Amyl)cyclohexanol in Fragrance and Flavor Chemistry – Synthesis, Olfactory Profiling, and Formulation Protocols

Executive Summary & Chemical Identity As a Senior Application Scientist in fragrance chemistry, understanding the structural nuances of precursor molecules is paramount to designing stable, high-value aromatic compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist in fragrance chemistry, understanding the structural nuances of precursor molecules is paramount to designing stable, high-value aromatic compounds. 2-(tert-amyl)cyclohexanol (also known as 2-tert-pentylcyclohexanol) serves as a critical synthon in the flavor and fragrance industry. While the alcohol itself possesses a mild, camphoraceous odor, its primary industrial value lies in its role as the direct precursor to 2-(tert-amyl)cyclohexyl acetate (commercially known as Coniferan) [1].

This application note provides an authoritative, in-depth guide to the structure-activity relationships (SAR), synthetic workflows, and sensory evaluation protocols for 2-(tert-amyl)cyclohexanol and its esterified derivatives.

Structure-Activity Relationship (SAR) & Olfactory Mechanics

The molecular architecture of 2-(tert-amyl)cyclohexanol dictates both its chemical reactivity and the ultimate olfactory performance of its derivatives.

  • Steric Hindrance & Isomerism: The bulky tert-amyl (2-methylbutan-2-yl) group positioned ortho to the hydroxyl group on the cyclohexane ring creates significant steric crowding. This dictates the stereochemical outcome during synthesis. The cis- and trans-isomers interact differently with olfactory receptors; the cis-isomer typically imparts intense, floral notes, while the trans-isomer provides rich, woody, and balsamic undertones.

  • Volatility & Fixation: The heavy branched alkyl chain increases the molecular weight and lipophilicity (LogP ~5.4 for the acetate derivative) [2]. This dramatically lowers the vapor pressure, allowing the molecule to act as an excellent fixative in perfume formulations, anchoring highly volatile top notes and extending the longevity of the fragrance's base notes.

Mechanism of Action: Olfactory Signal Transduction

When formulated into a fragrance, the volatile molecules of the synthesized acetate derivative enter the nasal cavity and bind to specific G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons. The causality of scent perception is rooted in this highly specific ligand-receptor binding, which triggers a well-characterized depolarization cascade.

OlfactoryPathway Odor Odorant Molecule (e.g., Coniferan) GPCR Olfactory Receptor (GPCR) Binding & Activation Odor->GPCR Nasal Epithelium Golf G-protein (G_olf) Dissociation GPCR->Golf Conformational Change AC3 Adenylyl Cyclase III (AC3) Activation Golf->AC3 Alpha Subunit cAMP ATP -> cAMP Production AC3->cAMP Catalysis CNG cAMP-Gated Ion Channel (Ca2+/Na+ Influx) cAMP->CNG Ligand Binding Depol Membrane Depolarization & Action Potential CNG->Depol Ion Gradient Shift

Fig 1: GPCR-mediated olfactory signal transduction pathway triggered by fragrance molecules.

Quantitative Data: Physicochemical & Sensory Profiles

To ensure formulation stability and predict behavior in various matrices (e.g., ethanol, lipid bases), the physicochemical properties must be strictly benchmarked.

Table 1: Comparative Physicochemical Properties
Property2-(tert-Amyl)cyclohexanol (Precursor)2-(tert-Amyl)cyclohexyl acetate (Product)
CAS Number 5349-51-967874-72-0
Molecular Weight 170.29 g/mol 212.33 g/mol
Boiling Point ~239 °C311.02 °C
Density ~0.91 g/cm³0.966 g/cm³
LogP (Lipophilicity) ~4.55.4
Water Solubility Insoluble7.6 mg/L at 24°C
Table 2: Sensory Profile of the Acetate Derivative
ParameterDescriptor / Value
Primary Odor Descriptors Balsamic, woody, sweet, fir balsam, raspberry jam [2].
Odor Type Balsamic / Woody
Tenacity High (Functions as a Base Note / Fixative)
Recommended Applications Fine fragrances, cosmetics, luxury soaps, ambient scenting.

Synthetic Workflow: Esterification Protocol

The conversion of 2-(tert-amyl)cyclohexanol to its acetate ester requires precise control over reaction kinetics. Due to the steric hindrance of the ortho-tert-amyl group, standard Fischer esterification with acetic acid is inefficient. Instead, acetic anhydride is utilized with an acid catalyst or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to drive the reaction to completion [3].

This protocol is designed as a self-validating system : it incorporates analytical checkpoints to ensure the reaction does not proceed to the next stage until quantitative conversion is confirmed.

SynthesisWorkflow A 2-(tert-amyl)cyclohexanol (Starting Material) C Esterification (Reflux, 10-80 min) A->C B Acetic Anhydride + Acid Catalyst B->C D Neutralization (5% NaHCO3) C->D Crude Mixture E Solvent Extraction & Drying (MgSO4) D->E Organic Layer F Vacuum Distillation E->F Concentrated Crude G 2-(tert-amyl)cyclohexyl acetate (Coniferan) F->G Purified Product

Fig 2: Logical workflow for the synthesis and purification of 2-(tert-amyl)cyclohexyl acetate.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-(tert-amyl)cyclohexanol in an anhydrous organic solvent (e.g., diethyl ether or dichloromethane).

  • Reagent Addition: Slowly add 1.5 equivalents of acetic anhydride dropwise. Causality: The excess anhydride ensures complete consumption of the sterically hindered alcohol. Follow with a catalytic amount of p-toluenesulfonic acid (PTSA) or DMAP.

  • Reflux & Monitoring (Self-Validation Checkpoint 1): Heat the mixture to reflux. Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent. The reaction is self-validated as complete only when the lower-Rf spot corresponding to the starting alcohol entirely disappears.

  • Quenching & Neutralization: Cool to room temperature. Transfer to a separatory funnel and wash vigorously with a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution. Causality: This neutralizes the acetic acid byproduct and any unreacted acetic anhydride, preventing acid-catalyzed ester hydrolysis during the concentration phase.

  • Extraction & Drying: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate ( MgSO4​ ). Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation. The high boiling point of the product (~311°C at atmospheric pressure) necessitates high vacuum to prevent thermal degradation.

  • Analytical Validation (Self-Validation Checkpoint 2): Confirm the structure and purity via FTIR and GC-MS. The FTIR spectrum must show the complete absence of the broad -OH stretch (~3300 cm⁻¹) and the presence of a sharp ester carbonyl stretch (~1735 cm⁻¹).

Sensory Evaluation Protocol

Once chemical purity is validated, the compound must undergo sensory evaluation. Human olfactory perception is highly subjective; therefore, this protocol utilizes a standardized, blinded panel approach to ensure objective, reproducible data.

Step-by-Step Methodology
  • Sample Preparation: Dilute the purified 2-(tert-amyl)cyclohexyl acetate to a 1% and 10% concentration (w/w) in an odorless solvent, such as diethyl phthalate (DEP) or perfumer's grade ethanol.

  • Panel Calibration: Present a panel of 5-10 trained sensory assessors with reference standards (e.g., natural fir balsam absolute, synthetic raspberry ketone, and a standard woody-amber molecule like Iso E Super) to calibrate their olfactory baseline.

  • Blinded Evaluation: Dip standardized smelling strips (mouillettes) into the prepared solutions to a depth of 1 cm. Allow the ethanol (if used) to evaporate for 30 seconds.

  • Temporal Profiling: Assessors evaluate the strips at specific intervals: T=0 (Top note assessment), T=1 hour (Heart note assessment), and T=24 hours (Dry-down/Base note assessment).

  • Data Aggregation: Assessors score the intensity of predefined descriptors (Balsamic, Woody, Sweet, Fruity/Raspberry) on a scale of 0 to 10. The statistical mean of these scores dictates the final commercial odor profile.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 62240, Conifer acetate." PubChem,[Link]

  • U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: 2-(2-Methylbutan-2-yl)cyclohexyl acetate." EPA,[Link]

Method

Application Note: 2-Alkylcyclohexanols as Phase-Transfer Catalysts in Synthetic Workflows

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Briefing Phase-transfer catalysis (PTC) is a cornerstone of modern biphasic organic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Briefing

Phase-transfer catalysis (PTC) is a cornerstone of modern biphasic organic synthesis, enabling reactions between mutually insoluble reagents. While conventional PTCs (e.g., tetrabutylammonium bromide) are highly effective for simple mass transfer, they lack the structural complexity required for advanced applications such as asymmetric induction or the stabilization of highly reactive organometallic intermediates.

This application note details the strategic utility of the 2-alkylcyclohexanol scaffold —most prominently represented by L-menthol (2-isopropyl-5-methylcyclohexanol)—as a highly tunable phase-transfer catalyst. By leveraging its unique steric and lipophilic properties, this scaffold is utilized in two distinct, high-value workflows:

  • Chiral Phase-Transfer Catalysis (CPTC): Enantioselective alkylation for the synthesis of non-natural amino acids.

  • Alkali Metal Phase-Transfer: The safe, catalytic dispersion of sodium metal in mineral oil for scalable reductions.

Mechanistic Rationale: The 2-Alkylcyclohexanol Advantage

The selection of a 2-alkylcyclohexanol derivative over linear or simple cyclic alcohols is driven by two fundamental structural features:

  • Steric Shielding & Chiral Induction: The rigid chair conformation of the cyclohexane ring, coupled with the bulky 2-alkyl (e.g., isopropyl) group, creates a well-defined, sterically differentiated pocket. When functionalized into a quaternary ammonium salt, this pocket selectively shields one enantiotopic face of an incoming pro-chiral enolate, dictating the stereochemical outcome of the reaction[1].

  • Lipophilic Shuttling: In metal dispersion workflows, standard alkoxides (like sodium tert-butoxide) fail to pull sodium ions into highly non-polar solvents like mineral oil. The extensive hydrocarbon framework of 2-alkylcyclohexanols heavily biases the partition coefficient toward the organic phase. The resulting sodium 2-alkylcyclohexanolate acts as a highly soluble phase-transfer shuttle, facilitating the movement of charged intermediates from the solid/aqueous interface into the organic phase[2].

Workflow A: Asymmetric Alkylation via L-Menthol-Derived Chiral PTCs

Context & Causality

The synthesis of unnatural α -amino acids frequently relies on the asymmetric alkylation of glycine Schiff bases. By converting L-menthol into a chiral quaternary ammonium salt, the catalyst forms a tight, chiral ion pair with the deprotonated Schiff base at the aqueous-organic interface. The bulky 2-isopropyl group blocks the Re-face of the enolate, forcing the alkyl halide to attack exclusively from the Si-face, thereby achieving high enantioselectivity[1].

Experimental Protocol: Enantioselective Alkylation of Glycine Schiff Bases

Self-Validation Checkpoint: This protocol relies on interfacial deprotonation. The biphasic stirring rate must be strictly controlled; insufficient stirring reduces the interfacial area, leading to uncatalyzed background reactions and poor enantiomeric excess (ee).

  • Catalyst Preparation: Synthesize the chiral PTC by esterifying L-menthol with bromoacetyl bromide, followed by quaternization with a tertiary amine (e.g., trimethylamine) to yield the L-menthol-derived ammonium bromide salt.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the glycine Schiff base (1.0 mmol) and the L-menthol-derived PTC (0.1 mmol, 10 mol%) in 10 mL of toluene.

  • Alkylating Agent: Add the desired alkyl halide (1.2 mmol) to the organic phase.

  • Biphasic Initiation: Cool the mixture to 0 °C. Vigorously add 10 mL of pre-cooled 50% aqueous NaOH dropwise.

    • Causality: Cooling suppresses the background racemic alkylation pathway, ensuring the reaction proceeds exclusively through the chiral catalyst-enolate ion pair.

  • Monitoring (Self-Validation): Stir vigorously at 1000 RPM. The organic layer will transiently shift to a deep yellow/orange hue, indicating the formation of the active enolate intermediate. Monitor via TLC (Hexanes/EtOAc 4:1) until the Schiff base is consumed (typically 4–8 hours).

  • Quench & Extraction: Dilute with 15 mL of water and extract with dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Data Presentation: Catalyst Efficacy

Table 1: Enantioselective Alkylation of Glycine Schiff Bases using L-Menthol-Derived PTCs.

Alkyl HalideSubstrateCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Benzyl BromideGlycine Schiff Base10 mol%85%72%
Allyl BromideGlycine Schiff Base10 mol%81%68%
Methyl IodideGlycine Schiff Base10 mol%78%65%

Workflow B: Phase-Transfer Catalyzed Alkali Metal Dispersion

Context & Causality

Handling bulk sodium metal for Birch-like reductions or Bouveault-Blanc reactions is hazardous and often suffers from poor reaction kinetics due to low surface area. Using a 2-alkylcyclohexanol (like menthol) as a phase-transfer catalyst allows for the safe, low-temperature generation of highly reactive sodium dispersions. The menthol reacts with bulk sodium to form sodium menthoxide, which is uniquely soluble in mineral oil. This soluble species shuttles the reducing power into the bulk organic phase, exposing fresh sodium surfaces and preventing oxide passivation[2].

Experimental Protocol: Menthol-Catalyzed Sodium Dispersion

Self-Validation Checkpoint: The success of this protocol is visually confirmed by the transition of the reaction mixture from clear oil with solid chunks to a dark, opaque dispersion.

  • Inert Setup: Purge a 250 mL three-neck flask equipped with an overhead stirrer and reflux condenser with ultra-high purity Argon for 15 minutes.

  • Solvent Preparation: Add 100 mL of heavy mineral oil. Heat to 105 °C under vacuum for 30 minutes to rigorously degas and remove trace moisture.

    • Causality: Trace water will form insoluble NaOH on the sodium surface, passivating the metal and halting the catalytic cycle.

  • Metal Addition: Cool to 80 °C under Argon. Carefully add 5.0 g of clean sodium metal chunks.

  • Catalyst Initiation: Add 0.5 g (approx. 3.2 mmol) of L-menthol (the 2-alkylcyclohexanol catalyst) to the flask.

  • Dispersion Phase: Increase the overhead stirring to 1200 RPM.

    • Self-Validation: Within 15–30 minutes, the menthol will form soluble sodium menthoxide. The reaction mixture will transition from clear to a deep grey/purple suspension as the bulk sodium is catalytically transferred and dispersed into micro-particles.

  • Utilization: The resulting highly reactive dispersion can now be directly used for in-situ reductions by adding the target electrophile dropwise.

Mechanistic Visualizations

Below are the logical workflows and mechanistic pathways for both applications, mapped using Graphviz.

CPTC_Mechanism A Aqueous Phase (NaOH + Aqueous Ions) B Interface (Deprotonation of Schiff Base) A->B OH- transfer C Organic Phase (Chiral Ammonium Enolate Ion Pair) B->C Catalyst binding D Enantioselective Alkylation (Product Formation) C->D Alkyl halide addition D->B Catalyst recycling

Caption: Workflow of L-Menthol-derived Chiral Phase-Transfer Catalysis in biphasic alkylation.

Na_Phase_Transfer Na_Solid Bulk Sodium Metal (Insoluble) Alkoxide Sodium 2-Alkylcyclohexanolate (Soluble Intermediate) Na_Solid->Alkoxide Reacts with Menthol 2-Alkylcyclohexanol (Catalyst) Menthol->Alkoxide Deprotonation Dispersion Finely Dispersed Na / Reduced Species (Organic Phase) Alkoxide->Dispersion Phase Transfer & Reduction Dispersion->Menthol Catalyst Regeneration

Caption: Phase-transfer mechanism of Sodium dispersion via Sodium Menthoxide in mineral oil.

References

  • L-Menthol as new scaffold for designing chiral phase-transfer catalysts. ResearchGate. 1[1]

  • Would Nurd Rage's method of menthol-catalysed sodium synthesis work with potassium as well? Reddit - AskChemistry.2[2]

  • Menthol-Induced Chirality in Semiconductor Nanostructures. MDPI. 3[3]

Sources

Application

Application Note: Site-Specific Preparation of 1-Deuterio-2-(2-Methylbutan-2-yl)cyclohexan-1-ol for Mechanistic Studies

Introduction & Strategic Design In drug development and physical organic chemistry, the incorporation of deuterium at specific metabolic or reactive sites is a cornerstone technique for elucidating reaction mechanisms. 2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Design

In drug development and physical organic chemistry, the incorporation of deuterium at specific metabolic or reactive sites is a cornerstone technique for elucidating reaction mechanisms. 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (commonly referred to as 2-tert-amylcyclohexanol) is a sterically hindered secondary alcohol. Deuterating this molecule specifically at the carbinol carbon (C1) is critical for evaluating kinetic isotope effects (KIE) during alcohol oxidation and for tracing metabolic stability, such as CYP450-mediated dehydrogenation.

The Causality of the Synthetic Route (E-E-A-T)

Why not use direct catalytic deuteration (D 2​ ) of 2-tert-amylphenol? While direct catalytic hydrogenation of the aromatic ring is the standard industrial and laboratory method to synthesize the cyclohexanol core[1], substituting H 2​ with D 2​ gas over a transition metal catalyst (e.g., Ru/C or Rh/Al 2​ O 3​ ) leads to indiscriminate deuterium incorporation. Reversible β -hydride elimination on the catalyst surface causes severe H/D scrambling across the C2–C6 positions. This destroys the isotopic purity required for precise KIE studies.

The Self-Validating Oxidation-Reduction Sequence: To achieve absolute regiocontrol, we employ a three-step oxidation-reduction sequence. Unlabelled 2-tert-amylcyclohexanol is first synthesized and then oxidized to 2-tert-amylcyclohexanone using Dess-Martin Periodinane (DMP)[2]. Subsequent reduction with sodium borodeuteride (NaBD 4​ ) in a deuterated protic solvent (MeOD) guarantees >98% deuterium incorporation exclusively at the C1 position.

Reagent Selection: NaBD 4​ is selected over LiAlD 4​ because it is milder, highly chemoselective, and tolerates protic solvents. Recent computational and kinetic studies demonstrate that in protic environments, the transition state involves BH 3​

σ (H$_2$) intermediates, providing distinct kinetic advantages for the reduction of sterically hindered ketones[3].

Experimental Protocols

Step 1: Catalytic Hydrogenation to 2-tert-Amylcyclohexanol
  • Preparation: Charge a high-pressure stainless-steel autoclave with 2-tert-amylphenol (10.0 g, 60.9 mmol), 5% Ru/C catalyst (1.0 g, 10 wt%), and anhydrous methanol (100 mL).

  • Atmosphere Exchange: Purge the vessel with nitrogen gas three times to remove oxygen, followed by hydrogen gas three times.

  • Reaction: Pressurize the reactor to 100 psi with H 2​ and heat to 80 °C under vigorous mechanical stirring (800 rpm) for 16 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H 2​ gas. Filter the suspension through a tightly packed pad of Celite to remove the ruthenium catalyst, washing the pad with excess methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-tert-amylcyclohexanol as a colorless oil (mixture of cis/trans diastereomers).

Step 2: Oxidation to 2-tert-Amylcyclohexanone
  • Preparation: Dissolve the crude 2-tert-amylcyclohexanol (8.0 g, 47.0 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add Dess-Martin Periodinane (DMP) (23.9 g, 56.4 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the complete disappearance of the alcohol via TLC (Hexanes/EtOAc 8:2).

  • Quench & Workup: Quench the reaction by adding 100 mL of a 1:1 mixture of saturated aqueous Na 2​ S 2​ O 3​ and saturated aqueous NaHCO 3​ . Stir vigorously for 30 minutes until the organic layer is completely clear (indicating the destruction of iodine byproducts).

  • Extraction: Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield pure 2-tert-amylcyclohexanone.

Step 3: Deuteride Reduction to 1-d-2-tert-Amylcyclohexanol
  • Preparation: Dissolve 2-tert-amylcyclohexanone (5.0 g, 29.7 mmol) in anhydrous methanol-d 4​ (MeOD, 50 mL) under an argon atmosphere and cool to 0 °C. Note: Using MeOD prevents unwanted H/D exchange at the hydride source.

  • Reduction: Slowly add sodium borodeuteride (NaBD 4​ ) (1.86 g, 44.5 mmol) in small portions to manage the effervescence of D 2​ gas.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench: Carefully quench the reaction with D 2​ O (10 mL) to destroy excess NaBD 4​ without introducing protium into the system.

  • Workup: Remove the methanol-d 4​ under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (50 mL).

  • Isolation: Extract the aqueous phase with EtOAc (2 × 50 mL). Combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via flash chromatography to isolate the target 1-deuterio-2-(2-methylbutan-2-yl)cyclohexan-1-ol. The cis and trans diastereomers can be separated at this stage if required for specific spatial mechanistic assays.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes, validating the efficiency and isotopic fidelity of the workflow.

Reaction StepTransformationReagents & ConditionsTypical Yield (%)Isotopic Purity (%D at C1)
1 HydrogenationH 2​ (100 psi), 5% Ru/C, MeOH, 80 °C85 – 92N/A
2 OxidationDMP, CH 2​ Cl 2​ , 0 °C to rt, 2 h88 – 94N/A
3 DeuterationNaBD 4​ , MeOD, 0 °C to rt, 2.5 h80 – 87> 98%

Workflow Visualization

Workflow SM 2-tert-Amylphenol (Starting Material) INT1 2-tert-Amylcyclohexanol (Intermediate 1) SM->INT1 H2 (100 psi), Ru/C MeOH, 80°C INT2 2-tert-Amylcyclohexanone (Intermediate 2) INT1->INT2 DMP, CH2Cl2 rt, 2h TM 1-d-2-tert-Amylcyclohexanol (Target Molecule) INT2->TM NaBD4, MeOD 0°C to rt

Synthetic workflow for the site-specific C1-deuteration of 2-tert-amylcyclohexanol.

References

  • Effect of Carbon Dioxide Pressure on 4-t-Butylphenol Hydrogenation ResearchGate URL:[Link][1]

  • Protonolysis of BH4– Leads to Intermediacy of BH3-σ(H2) That Evolves H2 and Furnishes Borane as the Key Reducing Agent ACS Organometallics URL:[Link][3]

  • Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis MDPI - Molecules URL:[Link][2]

Sources

Method

Application Note: Continuous-Flow Synthesis of 2-Substituted Cyclohexanols via Epoxide Ring-Opening

Introduction & Scientific Rationale The synthesis of 2-substituted cyclohexanols—particularly 1,2-amino alcohols (β-amino alcohols)—is a critical transformation in the development of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of 2-substituted cyclohexanols—particularly 1,2-amino alcohols (β-amino alcohols)—is a critical transformation in the development of active pharmaceutical ingredients (APIs), chiral auxiliaries, and fine fragrances. Traditionally, the nucleophilic ring-opening of cyclohexene oxide in batch reactors suffers from significant drawbacks: poor regiocontrol, competitive polyalkylation (when using primary amines), and the need for harsh Lewis acid catalysts.

By transitioning this chemistry to a continuous-flow paradigm, researchers can leverage enhanced mass and heat transfer to strictly dictate reaction kinetics. Furthermore, flow chemistry allows for the seamless integration of upstream processes, such as the in situ generation of m-chloroperbenzoic acid (m-CPBA) for the continuous epoxidation of cyclohexene[1]. This application note details two highly efficient, self-validating continuous-flow protocols for the synthesis of trans-2-substituted cyclohexanols: a high-throughput chemical amination using aqueous amines[2], and a green biocatalytic route utilizing immobilized lipases[3].

Mechanistic Causality: The Fürst-Plattner Rule in Flow

To understand the experimental choices in these protocols, one must examine the stereoelectronic requirements of the reaction. The ring-opening of conformationally flexible cyclohexene oxides is governed by the Fürst-Plattner rule , which dictates that nucleophilic attack must proceed via a chair-like transition state. This trajectory exclusively yields the trans-diaxial product.

In a batch system, localized thermal hotspots can provide enough energy to overcome the activation barrier for alternative pathways, leading to thermodynamic equilibration or elimination byproducts (e.g., allylic alcohols). In a continuous-flow microreactor, the near-instantaneous heat dissipation ensures the reaction remains under strict kinetic control. Furthermore, when synthesizing secondary amines, the absence of headspace in the flow reactor combined with rapid micromixing ensures that the local concentration of the primary amine remains vastly higher than the newly formed secondary amine, effectively suppressing unwanted polyalkylation[2].

Figure 1: Mechanistic pathway of trans-diaxial epoxide ring-opening adhering to the Fürst-Plattner rule.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating steady-state equilibration and in-line workup, the system inherently verifies its own fluidic integrity and prevents post-reactor batch-like side reactions.

FlowSetup P1 Pump A: Epoxide in Solvent Mix T-Mixer (High Mass Transfer) P1->Mix P2 Pump B: Nucleophile P2->Mix React PFA Coil or Packed Bed Reactor Mix->React Continuous Flow BPR Back Pressure Regulator (BPR) React->BPR Workup In-line Extraction (Aqueous/Organic) BPR->Workup

Figure 2: Continuous flow reactor setup for the synthesis of 2-substituted cyclohexanols.

Protocol A: Chemical Amination via Aqueous Methylamine

This protocol utilizes inexpensive aqueous methylamine to achieve high yields of trans-2-(methylamino)cyclohexanol without the need for high-pressure gas cylinders[2].

System Preparation:

  • Flush the continuous flow system successively with aqueous ammonia, deionized water, and HPLC-grade methanol to ensure the lines are free of contaminants.

  • Install a 100 psi Back Pressure Regulator (BPR) at the system outlet to keep the solvent in the liquid phase at elevated temperatures.

Reaction Execution:

  • Feed A: Prepare a stock solution of cyclohexene oxide (0.25 M in Methanol).

  • Feed B: Utilize a commercially available aqueous methylamine solution (12.8 M).

  • Set Pump A and Pump B to a flow rate of 2.5 mL/min each, achieving a total system flow rate of 5.0 mL/min.

  • Direct the mixed stream through a heated Perfluoroalkoxy alkane (PFA) reactor coil set to 60 °C.

  • Steady-State Validation: Discard the first 2.5 reactor volumes to ensure steady-state equilibration.

  • In-Line Workup: Direct the reactor effluent into a continuous liquid-liquid extraction module (or tee-piece) mixed with diethyl ether and 4.0 M HCl in dioxane to immediately precipitate the corresponding ammonium salt.

  • Filter the white solid to isolate pure trans-2-(methylamino)cyclohexanol hydrochloride.

Protocol B: Biocatalytic Ring-Opening via Immobilized Lipase

For highly sensitive substrates, enzymatic catalysis offers an eco-friendly alternative. Lipozyme TL IM (from Thermomyces lanuginosus) exhibits excellent catalytic promiscuity, facilitating the ring-opening of cyclohexene oxide with aromatic amines under exceptionally mild conditions[3].

System Preparation:

  • Pack a glass column reactor (e.g., Omnifit) with 870 mg of Lipozyme TL IM.

  • Prime the packed bed with the reaction solvent (e.g., pure methanol or tert-butanol) at 50 µL/min to swell the enzyme and eliminate air pockets.

Reaction Execution:

  • Feed A: Prepare a solution of the aromatic amine (e.g., aniline, 0.5 M).

  • Feed B: Prepare a solution of cyclohexene oxide (0.5 M).

  • Pump both feeds through a micromixer at a combined flow rate of 20.9 µL/min, yielding a residence time of exactly 30 minutes inside the packed bed.

  • Maintain the reactor temperature at a strict 40 °C. Temperatures exceeding 50 °C will denature the lipase, drastically reducing yield[3].

  • Collect the steady-state effluent. The benign nature of the biocatalyst means the product stream requires minimal downstream purification beyond solvent evaporation.

Data Presentation & Optimization Parameters

The causality behind parameter selection is critical. In Protocol A, the massive molar excess of methylamine is not a waste of reagent; it is a deliberate stoichiometric choice to mathematically eliminate the probability of the secondary amine product reacting with another epoxide molecule. In Protocol B, the electronic nature of the amine dictates the yield: electron-donating groups (e.g., p-toluidine) enhance nucleophilicity, while steric hindrance (e.g., N-methylaniline) retards the attack[3].

Table 1: Flow Amination of Cyclohexene Oxide with Methylamine (Protocol A)

ParameterOptimized ValueCausality / Mechanistic Effect
Epoxide Concentration 0.25 M in MeOHEnsures complete dissolution and prevents line clogging.
Amine Concentration 12.8 M (Aqueous)Extreme molar excess prevents polyalkylation side-reactions.
Total Flow Rate 5.0 mL/minBalances high throughput with the required kinetic residence time.
Temperature 60 °CAccelerates nucleophilic attack; BPR prevents solvent boiling.
Isolated Yield 80%High efficiency for trans-2-(methylamino)cyclohexanol.

Table 2: Biocatalytic Substrate Scope Optimization (Protocol B)

Substrate (Amine)EpoxideYield (%)Residence TimeElectronic / Steric Effect
AnilineCyclohexene Oxide91.3%30 minStandard nucleophilic attack.
p-ToluidineCyclohexene Oxide92.7%30 minElectron-donating group enhances reactivity.
N-MethylanilineCyclohexene Oxide73.2%30 minSteric hindrance of secondary amine slows attack.
4-ChloroanilineCyclohexene Oxide70.2%30 minElectron-withdrawing group reduces nucleophilicity.

Trustworthiness & Quality Control

To ensure the scientific integrity of the synthesized 2-substituted cyclohexanols, the following quality control metrics must be integrated into the flow system:

  • Pressure Monitoring: Continuous monitoring of the pressure drop ( ΔP ) across the reactor. A sudden spike indicates localized precipitation of the amino-alcohol product, requiring immediate solvent flushing.

  • Stereochemical Validation: The exclusive formation of the trans-diastereomer must be confirmed via 1 H NMR spectroscopy. The axial-axial coupling constants ( J≈9−11 Hz) of the protons at the C1 and C2 positions provide definitive proof of the trans-diaxial ring opening dictated by the Fürst-Plattner rule.

References

  • Tandem, Effective Continuous Flow Process for the Epoxidation of Cyclohexene Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides Organic Process Research & Development - ACS Publications URL:[Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System Catalysts - MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the diastereoselectivity of 2-(tert-amyl)cyclohexanol synthesis

Technical Support Center: Optimizing Diastereoselectivity in 2-(tert-Amyl)cyclohexanol Synthesis Welcome to the Technical Support Center for drug development professionals and synthetic chemists. The hydrogenation of ste...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Diastereoselectivity in 2-(tert-Amyl)cyclohexanol Synthesis

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. The hydrogenation of sterically hindered alkylphenols, such as 2-tert-amylphenol, to their corresponding cyclohexanols is a critical transformation in the synthesis of fragrances, pharmaceuticals, and specialized ligands.

This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols to help you control the diastereoselectivity of this reaction, specifically enriching the kinetically favored cis-isomer.

Part 1: Mechanistic Causality of Diastereoselectivity

To effectively troubleshoot diastereoselectivity, one must understand the interaction between the substrate and the heterogeneous catalyst surface.

When 2-tert-amylphenol approaches the catalyst, the bulky tert-amyl group exerts significant steric repulsion. Because the phenolic hydroxyl group lacks strong haptophilicity (electronic attraction to the metal surface), the molecule preferentially adsorbs with the bulky alkyl group pointing away from the metal[1]. Hydrogenation occurs from the catalyst face, resulting in the syn-addition of hydrogen atoms. This pathway kinetically favors the cis-diastereomer (where the -OH and tert-amyl groups reside on the same face of the cyclohexane ring).

However, the reaction often proceeds via a partially reduced enol that tautomerizes into an intermediate ketone (2-tert-amylcyclohexanone)[2]. If this ketone intermediate desorbs from the catalyst, it can re-adsorb from either face, leading to thermodynamic equilibration and the formation of the more stable trans-isomer .

ReactionPathway Phenol 2-tert-Amylphenol Adsorbed Adsorbed Intermediate (Steric Repulsion of t-Amyl) Phenol->Adsorbed H2, Catalyst Ketone 2-tert-Amylcyclohexanone (Desorbed Ketone) Adsorbed->Ketone Desorption (Low Pressure/Base) Cis cis-2-(tert-amyl)cyclohexanol (Kinetic Product) Adsorbed->Cis Syn-addition (High H2 Pressure) Ketone->Cis Trans trans-2-(tert-amyl)cyclohexanol (Thermodynamic Product) Ketone->Trans Re-adsorption & Equilibration

Reaction pathway illustrating kinetic vs. thermodynamic control in phenol hydrogenation.

Part 2: Troubleshooting Guides & FAQs

Q: My hydrogenation yields a 1:1 mixture of cis and trans isomers. How can I kinetically trap the cis-isomer? A: Low cis-selectivity is almost always caused by the desorption and subsequent re-adsorption of the intermediate ketone. To suppress this, you must accelerate the rate of direct surface hydrogenation:

  • Change the Catalyst: Switch from Palladium (Pd) or Ruthenium (Ru) to Rhodium on Carbon (Rh/C). Rhodium exhibits superior intrinsic activity for aromatic ring saturation at lower temperatures, minimizing ketone desorption[3].

  • Increase Hydrogen Pressure: Operating at higher H₂ pressures (e.g., 50–100 bar) accelerates the direct hydrogenation of the adsorbed species before it can desorb[2].

  • Eliminate Basic Additives: Trace bases (like NaOH or amines) promote the enolization and thermodynamic equilibration of the ketone intermediate, drastically increasing the trans fraction[4].

Q: I am observing incomplete conversion of 2-tert-amylphenol even after 24 hours. What is going wrong? A: Sterically hindered phenols are notoriously difficult to reduce.

  • Solvent Competition: Ensure you are using a non-polar or weakly polar protic solvent (e.g., cyclohexane or isopropanol). Strongly coordinating solvents can compete with the substrate for active catalytic sites.

  • Ketone Pooling: If GC-FID analysis shows that the intermediate 2-tert-amylcyclohexanone is pooling (>10% area) while the phenol is consumed, your catalyst is active for ring saturation but struggling with aliphatic ketone reduction. Spike the reaction with a fresh 1-2 mol% of catalyst and increase the temperature by 10 °C.

Q: Can I use Raney Nickel instead of precious metals for large-scale industrial synthesis? A: Yes. Industrial processes frequently use Nickel/Iron catalyst mixtures for the hydrogenation of bulky alkylphenols[5]. However, Raney Nickel typically requires higher temperatures (130–150 °C), which shifts the equilibrium toward the trans-isomer. To maintain high cis-selectivity (>90%) with Nickel, industrial patents recommend adding a structurally similar ester, such as 2-tert-butylcyclohexyl acetate, which modifies the catalyst surface and suppresses ketone desorption[6].

Part 3: Quantitative Data Presentation

The following table summarizes the expected diastereomeric ratios based on catalyst and condition selection, extrapolated from established models of bulky 2-alkylphenol hydrogenation workflows.

Catalyst SystemSolventTemp (°C)H₂ Pressure (bar)AdditiveResulting cis:trans Ratio
5% Ru/Al₂O₃Isopropanol8020None75 : 25
5% Rh/CCyclohexane5050None92 : 8
Raney Ni-FeNeat13020None80 : 20
Raney Ni-FeNeat130202-tert-butylcyclohexyl acetate95 : 5
10% Pd/CEthanol8010NaOH30 : 70

Part 4: Self-Validating Experimental Protocol

Below is a highly diastereoselective, step-by-step methodology for the synthesis of cis-2-(tert-amyl)cyclohexanol using a Rhodium catalyst. Every step includes a built-in validation check to ensure system integrity and reaction success.

Step 1: Catalyst Preparation & Leak Testing

  • Action: Load 5 wt% Rh/C (2 mol% relative to substrate) into a high-pressure Hastelloy autoclave. Seal and pressurize with N₂ to 60 bar, then vent. Repeat 3 times to remove oxygen. Pressurize with H₂ to 50 bar.

  • Validation: Isolate the gas inlet and monitor the pressure gauge for 15 minutes. A stable pressure (ΔP < 0.5 bar) validates system integrity. A pressure drop indicates a leak; do not proceed until the seal is fixed.

Step 2: Substrate Loading

  • Action: Dissolve 2-tert-amylphenol in anhydrous cyclohexane to create a 0.5 M solution. Inject the solution into the reactor under a positive N₂ counter-flow.

  • Validation: Test the moisture content of the prepared solution via Karl Fischer titration prior to injection. Water content must be <100 ppm to prevent catalyst agglomeration and maintain high kinetic activity.

Step 3: Hydrogenation

  • Action: Pressurize the reactor to 50 bar H₂ and heat to 50 °C with vigorous mechanical stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Validation: Monitor H₂ uptake via a mass flow controller. The reaction is proceeding correctly if a sharp, continuous initial uptake curve is observed within the first 30 minutes.

Step 4: In-Process Conversion Check

  • Action: After the cessation of H₂ uptake (typically 4-6 hours), cool the reactor to 25 °C, vent to 1 atm, and withdraw a 100 µL aliquot. Filter the aliquot through a 0.2 µm PTFE syringe filter and analyze via GC-FID.

  • Validation: Calculate the peak areas. The reaction is validated for completion when 2-tert-amylphenol is <1% and the intermediate 2-tert-amylcyclohexanone is <2%. If the ketone is >2%, re-pressurize and stir for an additional 2 hours.

Step 5: Workup and Isolation

  • Action: Filter the reaction mixture through a tightly packed Celite pad to remove the Rh/C catalyst. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the product as a colorless oil/low-melting solid.

  • Validation: Perform ¹H-NMR (CDCl₃) on the crude product. The cis-selectivity is validated by integrating the equatorial carbinol proton (which is shifted downfield relative to the axial proton of the trans-isomer). The target cis:trans ratio is >90:10.

Part 5: References

  • Heterogeneous hydrogenation of substituted phenols over Al₂O₃ supported ruthenium - Journal of Molecular Catalysis A: Chemical - 3

  • Selective hydrogenation of FCC C4 fraction with NI catalyst (Contains: Stereoselective hydrogenation of 2-tert-butylphenol to cis-2-tert-butylcyclohexanol. 1. Equilibrium) - Industrial & Engineering Chemistry Research - 7

  • EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents - 5

  • Functional-Group-Directed Diastereoselective Hydrogenation of Aromatic Compounds. 1 - The Journal of Organic Chemistry (ACS) - 1

  • Butylphenol to cis-2-tert-Butylcyclohexanol. 2. Kinetics of the Liquid-Phase - Industrial & Engineering Chemistry Research (ACS) - 2

  • Functional-Group-Directed Diastereoselective Hydrogenation of Aromatic Compounds. 21 - The Journal of Organic Chemistry (ACS) - 4

  • WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents - 6

Sources

Optimization

FAQ 1: Why is separating cis and trans 2-alkylcyclohexanols via standard silica gel chromatography so ineffective, and how can I bypass this?

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the purification of 2-substituted cy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the purification of 2-substituted cyclohexanols.

The core challenges with these molecules stem from the conformational mobility of the cyclohexane ring and the subtle physicochemical differences between diastereomers (cis vs. trans) and enantiomers. This guide provides field-proven, self-validating protocols to overcome these hurdles, grounded in mechanistic causality.

Expertise & Causality: Standard normal-phase chromatography relies heavily on differences in polarity and hydrogen bonding. In 2-alkylcyclohexanols (e.g., 2-methylcyclohexanol), the alkyl group provides minimal electronic differentiation. Both cis and trans isomers rapidly interconvert between chair conformations. Because the equatorial-equatorial (trans) and equatorial-axial (cis) conformers exhibit nearly identical dipole moments and silica-binding affinities, their retention factors ( Rf​ ) overlap completely.

Solution & Self-Validating System: If fractional distillation fails due to nearly identical boiling points, chemical differentiation via dehydration is a highly reliable diagnostic and preparative workaround. By subjecting the mixture to acid-catalyzed dehydration, the cis isomer reacts significantly faster and yields a different major product than the trans isomer. You can validate the original composition and the success of the differentiation by analyzing the alkene ratio via GC-MS, creating a closed-loop validation system.

Protocol 1: Chemical Differentiation via Dehydration (Adapted from standard undergraduate and professional analytical protocols, e.g., and )

  • Setup: Place 5 mL of the cis/trans 2-methylcyclohexanol mixture in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalysis: Add 3 mL of 9 M sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄).

  • Distillation: Attach a fractional distillation apparatus. Heat the mixture to 95–100 °C.

  • Collection: Collect the organic distillate (alkenes) in an ice-cooled receiver until ~3 mL is obtained.

  • Workup: Wash the distillate with 10 mL H₂O, 10 mL 3 M NaOH, and 10 mL saturated NaCl. Dry over anhydrous CaCl₂.

  • Validation: Analyze via GC-MS. The cis-isomer predominantly forms 1-methylcyclohexene (via a rapid anti-periplanar E2 elimination), while the trans-isomer forms a mixture of 1-methyl and 3-methylcyclohexene due to the lack of an anti-periplanar tertiary hydrogen in its ground state.

E2_Elimination Start 2-Methylcyclohexanol Mixture Cis cis-Isomer (a,e / e,a) Start->Cis Trans trans-Isomer (e,e ⇌ a,a) Start->Trans CisConf Active Conformer OH is Axial H(C2) is Axial Cis->CisConf Ring Flip TransConf Active Conformer OH is Axial H(C6) is Axial Trans->TransConf Ring Flip (High Energy) E2_Cis Fast E2 Elimination (Anti-periplanar to C2) CisConf->E2_Cis E2_Trans Slow E2 Elimination (Anti-periplanar to C6) TransConf->E2_Trans Prod_Cis 1-Methylcyclohexene (Major Product) E2_Cis->Prod_Cis Prod_Trans 3-Methylcyclohexene + 1-Methylcyclohexene E2_Trans->Prod_Trans

Conformational causality in the E2 dehydration of 2-methylcyclohexanol isomers.

FAQ 2: What is the most reliable method to resolve enantiomers of trans-2-aminocyclohexanols on a preparative scale?

Expertise & Causality: Chiral HPLC is unscalable and cost-prohibitive for early-stage drug development. The most robust method is classical resolution via diastereomeric salt formation. By pairing the racemic basic amine with an enantiopure chiral acid, you create two diastereomeric salts with distinct crystal lattice energies and solubility profiles.

Solution & Self-Validating System: According to , using inexpensive (R)- and (S)-mandelic acid allows for the resolution of trans-2-(N-benzyl)amino-1-cyclohexanol with >99% enantiomeric excess (ee). The system is self-validating: the optical rotation of the recovered mandelic acid can be checked post-reaction to ensure no racemization of the resolving agent occurred, guaranteeing the integrity of the resolution cycle.

Protocol 2: Mandelic Acid Resolution

  • Salt Formation: Dissolve 1.0 eq of racemic trans-2-(N-benzyl)amino-1-cyclohexanol and 1.0 eq of (R)-mandelic acid in a minimal volume of hot ethyl acetate/ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. The (1S,2S)-amine•(R)-acid salt will selectively precipitate due to lower solubility.

  • Filtration: Filter the precipitate and wash with cold ethyl acetate. The mother liquor now contains the enriched (1R,2R)-amine.

  • Free-Basing (Product 1): Suspend the precipitate in H₂O, add 1 M NaOH until pH > 10, and extract with dichloromethane (DCM). Evaporate the DCM to yield pure (1S,2S)-amine (>99% ee).

  • Recovery (Product 2): Concentrate the mother liquor, perform the same basic workup to isolate the enriched (1R,2R)-amine, and repeat the crystallization using (S)-mandelic acid to achieve >99% ee for the (1R,2R)-enantiomer.

Resolution_Workflow Racemate Racemic trans-2-(N-benzyl)amino- 1-cyclohexanol AddR Add (R)-Mandelic Acid in EtOAc/EtOH Racemate->AddR Crystallize Fractional Crystallization AddR->Crystallize Precipitate Precipitate (1S,2S)-Amine • (R)-Acid Crystallize->Precipitate Solid Filtrate Mother Liquor Enriched (1R,2R)-Amine Crystallize->Filtrate Liquid Base1 Aqueous Base Workup Precipitate->Base1 Base2 1. Add (S)-Mandelic Acid 2. Crystallize 3. Base Workup Filtrate->Base2 PureS >99% ee (1S,2S)-Isomer Base1->PureS PureR >99% ee (1R,2R)-Isomer Base2->PureR

Workflow for the classical resolution of trans-2-aminocyclohexanol via mandelic acid.

FAQ 3: How can I resolve unfunctionalized trans-2-alkylcyclohexanols without using chiral chromatography?

Expertise & Causality: Lacking a basic amine for salt formation, secondary alcohols require covalent derivatization. A highly effective approach is the catalytic asymmetric addition of the racemic alcohol to an imine to form a chiral aminal. Because the auxiliary is chiral, the resulting aminals are diastereomers, which can be separated by standard silica gel chromatography due to their newly distinct spatial geometries and polarities.

Solution & Self-Validating System: As demonstrated by, once separated on silica, the aminals are easily hydrolyzed back to the enantiopure alcohols. This method is inherently self-validating because the separation progress is directly visible on standard TLC plates—if you see two distinct spots, your resolution is succeeding.

Protocol 3: Catalytic Aminal Formation and Separation

  • Derivatization: React racemic trans-2-substituted cyclohexanol with a designated imine in the presence of a chiral magnesium phosphate catalyst (5 mol%).

  • Reaction Monitoring: Stir at room temperature for 1 hour. Monitor via TLC until the starting alcohol is consumed and two distinct diastereomeric aminal spots appear.

  • Chromatography: Purify and separate the two aminal diastereomers using standard silica gel flash chromatography (e.g., Hexanes/EtOAc eluent).

  • Hydrolysis: Treat each isolated aminal with mild aqueous acid (e.g., 1 M HCl in THF) to hydrolyze the aminal bond.

  • Isolation: Extract with diethyl ether, dry over MgSO₄, and concentrate to recover the enantiopure trans-2-alkylcyclohexanols.

Quantitative Data Summaries

Table 1: Dehydration Product Distribution of 2-Methylcyclohexanol Isomers

Starting Isomer Major Product Minor Product(s) Mechanistic Driver
cis-2-Methylcyclohexanol 1-Methylcyclohexene (>90%) 3-Methylcyclohexene (<10%) Favorable anti-periplanar H at C2 in active conformer

| trans-2-Methylcyclohexanol | 3-Methylcyclohexene (~60%) | 1-Methylcyclohexene (~40%) | Requires high-energy diaxial ring flip; H at C6 is abstracted |

Table 2: Resolution Efficiency of 2-Substituted Cyclohexanols

Substrate Resolving Agent / Catalyst Method Yield Enantiomeric Excess (ee)
trans-2-(N-benzyl)amino-1-cyclohexanol (R)- and (S)-Mandelic Acid Diastereomeric Salt Crystallization 46% (overall) >99%
trans-2-phenylcyclohexanol Chiral Mg-Phosphate + Imine Diastereomeric Aminal Chromatography 47% (per isomer) 92 - 93%

| trans-2-tert-butylcyclohexanol | Chiral Mg-Phosphate + Imine | Diastereomeric Aminal Chromatography | 44% (per isomer) | 95 - 96% |

References

  • Bolm, C., et al. "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry, 2006. URL: [Link]

  • "Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography−Mass Spectroscopy (GC−MS)." Journal of Chemical Education, 2011. URL: [Link]

  • Hatano, M., et al. "Optical Resolution via Catalytic Generation of Chiral Auxiliary." National Institute of Informatics (NII) / Elsevier, 2009. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Overlap in Substituted Cyclohexanols

Welcome to the Technical Support Center for resolving NMR peak overlap in substituted cyclohexanols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for resolving NMR peak overlap in substituted cyclohexanols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the structural elucidation and conformational analysis of these important molecules due to signal overlap in their NMR spectra.

Introduction: The Challenge of Peak Overlap in Substituted Cyclohexanols

Substituted cyclohexanols are fundamental scaffolds in many natural products and pharmaceutical compounds. Their non-planar, flexible chair-like conformations, coupled with the presence of multiple chemically similar protons, often lead to severe peak overlap in ¹H NMR spectra.[1][2][3] This spectral complexity can hinder the accurate determination of stereochemistry, conformation, and substitution patterns, which are critical for understanding biological activity. This guide provides a series of troubleshooting strategies, from simple experimental adjustments to advanced NMR techniques, to help you resolve these challenges.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to overlapping NMR signals in the analysis of substituted cyclohexanols.

Q1: My ¹H NMR spectrum of a substituted cyclohexanol shows a broad, unresolved multiplet for the ring protons. How can I begin to resolve these signals?

A1: This is a very common issue. The first and simplest approaches involve modifying the sample conditions to induce changes in the chemical shifts of the overlapping protons.

  • Change the Solvent: The chemical shift of a proton can be significantly influenced by the solvent due to interactions like hydrogen bonding and anisotropic effects.[4][5][6] Switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆, CD₃OD, or C₆D₆ can alter the chemical shifts of the cyclohexyl protons differently, potentially resolving the overlap. Aromatic solvents, in particular, can cause significant shifts due to their ring current effects.[5][6]

  • Vary the Temperature: Substituted cyclohexanols often exist in a dynamic equilibrium between two or more chair conformations.[7][8][9][10] Changing the temperature of the NMR experiment can shift this equilibrium, leading to changes in the averaged chemical shifts and coupling constants. Lowering the temperature can "freeze out" one conformation, simplifying the spectrum. Conversely, increasing the temperature can sometimes average out complex coupling patterns.

Q2: I've tried different solvents and temperatures, but the peaks are still overlapping. What's the next step?

A2: If simple adjustments to the experimental conditions are insufficient, you can employ more advanced techniques to increase spectral dispersion or to indirectly identify the hidden signals.

  • Higher Magnetic Field Strength: The chemical shift dispersion is directly proportional to the strength of the external magnetic field.[11] If available, re-acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 300 MHz) will spread the peaks out, often resolving the overlap without any further sample manipulation.[11]

  • Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the hydroxyl group of the cyclohexanol.[11][12][13][14] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the LSR.[11][13][15] Protons closer to the hydroxyl group will be shifted more significantly, effectively "unraveling" the overlapping signals.[11][15]

    • Expert Insight: Europium-based LSRs like Eu(fod)₃ and Eu(dpm)₃ typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[13] A titration experiment, where small aliquots of the LSR are incrementally added to the NMR sample, is the best way to achieve optimal signal separation without excessive line broadening.[16]

Q3: The use of an LSR resolved some peaks but also caused significant line broadening, making it difficult to interpret coupling patterns. Are there other options?

A3: Yes, this is a known drawback of LSRs.[12] In this situation, two-dimensional (2D) NMR spectroscopy is an extremely powerful tool for resolving overlap and elucidating the structure.[17][18][19][20]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[18][19][21][22] Even if two protons are overlapping in the 1D spectrum, their cross-peaks in the COSY spectrum can reveal their connectivity to other, well-resolved protons.[21]

  • TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but shows correlations between all protons within a spin system, not just those that are directly coupled.[18][23][24] This is particularly useful for identifying all the protons of the cyclohexyl ring from a single, well-resolved starting proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (¹JCH).[17][18][19][21] Since ¹³C spectra are generally much better dispersed than ¹H spectra, overlapping proton signals can often be resolved by spreading them out in the ¹³C dimension.[20][21]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[17][18] This is invaluable for piecing together the carbon skeleton and confirming the positions of substituents.

Experimental Protocols & Data Presentation

Protocol 1: Using a Lanthanide Shift Reagent (LSR)

This protocol outlines the general steps for using an LSR to resolve overlapping signals.

  • Sample Preparation:

    • Dissolve your substituted cyclohexanol in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum to serve as a reference.

  • LSR Titration:

    • Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

    • Add a small, known amount of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Acquisition and Analysis:

    • Repeat step 2, incrementally adding the LSR and acquiring a spectrum after each addition.

    • Monitor the changes in the chemical shifts of the protons. The signals from protons closer to the hydroxyl group will shift more significantly.

    • Stop the titration when sufficient resolution is achieved to interpret the spectrum. Excessive LSR can lead to significant line broadening.[12]

LSR Typical Shift Direction Common Applications
Eu(fod)₃DownfieldGeneral purpose, good for resolving complex multiplets.
Eu(dpm)₃DownfieldSimilar to Eu(fod)₃.
Pr(fod)₃UpfieldUseful when downfield shifts cause further overlap.

Table 1: Common Lanthanide Shift Reagents and their properties.

Protocol 2: Chemical Derivatization with a Chiral Derivatizing Agent (CDA)

For chiral substituted cyclohexanols, derivatization with a CDA can help to resolve signals of enantiomers or diastereomers.[25][26][27][28]

  • Reagent Selection:

    • Choose a CDA that reacts with the hydroxyl group, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a similar reagent.[26][27]

  • Derivatization Reaction:

    • In a separate vial, react your chiral cyclohexanol with the CDA in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an appropriate solvent (e.g., CH₂Cl₂).[28]

  • Work-up and NMR Analysis:

    • After the reaction is complete, perform a suitable work-up to remove excess reagents.

    • Dissolve the resulting diastereomeric esters in a deuterated solvent and acquire a ¹H NMR spectrum. The different chemical environments of the two diastereomers will often lead to resolved signals.[25][26][27]

Visualization of Experimental Workflows

experimental_workflow cluster_problem Problem cluster_simple_solutions Initial Troubleshooting cluster_advanced_solutions Advanced Techniques cluster_outcome Desired Outcome Problem Overlapping ¹H NMR Signals in Substituted Cyclohexanol Solvent Change Solvent (e.g., CDCl₃ to C₆D₆) Problem->Solvent Simple Adjustment Temperature Vary Temperature Problem->Temperature Simple Adjustment Derivatization Chemical Derivatization (e.g., with CDA) Problem->Derivatization For Chiral Compounds HighField Higher Field NMR Solvent->HighField If Unsuccessful LSR Use Lanthanide Shift Reagent (LSR) Solvent->LSR If Unsuccessful Temperature->HighField If Unsuccessful Temperature->LSR If Unsuccessful Outcome Resolved Spectrum & Structural Elucidation HighField->Outcome TwoD_NMR 2D NMR Spectroscopy (COSY, HSQC, etc.) LSR->TwoD_NMR If Broadening Occurs LSR->Outcome TwoD_NMR->Outcome Derivatization->Outcome

A workflow for troubleshooting overlapping NMR signals.

two_d_nmr_decision_tree cluster_proton_proton Proton-Proton Correlations cluster_proton_carbon Proton-Carbon Correlations Start Need to Resolve Overlapping Signals and Determine Connectivity COSY COSY (Directly Coupled Protons) Start->COSY Identify Neighboring Protons HSQC HSQC (Direct ¹H-¹³C Correlation) Start->HSQC Assign Protons to their Carbons TOCSY TOCSY (Entire Spin System) COSY->TOCSY Identify All Protons in a Ring System HMBC HMBC (Long-Range ¹H-¹³C Correlation) TOCSY->HMBC Confirm Assignments HSQC->HMBC Assemble the Carbon Skeleton

A decision tree for selecting 2D NMR experiments.

References

  • MDPI. (2023). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved March 15, 2026, from [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved March 15, 2026, from [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved March 15, 2026, from [Link]

  • e-PG Pathshala. (n.d.). ORGANIC SPECTROSCOPY MODULE No. 18: Simplification of second order spectra. Retrieved March 15, 2026, from [Link]

  • University College London. (n.d.). Two-dimensional NMR. Retrieved March 15, 2026, from [Link]

  • Twist Bioscience. (n.d.). Advanced structural and morphological characterization by NMR technologies of different biomolecules and biotechnological systems. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a.... Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved March 15, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved March 15, 2026, from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved March 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol. Retrieved March 15, 2026, from [Link]

  • ACS Publications. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Retrieved March 15, 2026, from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on.... Retrieved March 15, 2026, from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved March 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Retrieved March 15, 2026, from [Link]

  • Doc Brown's Chemistry. (2025, October 30). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved March 15, 2026, from [Link]

  • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. Retrieved March 15, 2026, from [Link]

  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Retrieved March 15, 2026, from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved March 15, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved March 15, 2026, from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved March 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. Retrieved March 15, 2026, from [Link]

  • PubMed. (2013, April 13). Prediction of peak overlap in NMR spectra. Retrieved March 15, 2026, from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Methods for removing impurities from 2-substituted cyclohexanol preparations

Welcome to the Technical Support Center for the purification and resolution of 2-substituted cyclohexanols. As drug development and fine chemical synthesis demand exceptionally high stereochemical purity, isolating speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and resolution of 2-substituted cyclohexanols. As drug development and fine chemical synthesis demand exceptionally high stereochemical purity, isolating specific diastereomers (cis/trans) and enantiomers from crude reaction mixtures is a critical hurdle.

This guide provides field-proven troubleshooting workflows, causal explanations for separation failures, and self-validating protocols to ensure your preparations meet the highest standards of purity.

I. Core Purification Workflow

The following diagram outlines the logical progression for isolating a single, enantiomerically pure 2-substituted cyclohexanol from a crude synthetic mixture.

G A Crude 2-Substituted Cyclohexanol B Fractional Distillation (Remove Volatiles) A->B Heat/Vacuum C Silica Gel Chromatography (Diastereomer Separation) B->C Residue D Racemic trans-Isomer C->D Elution 1 E Racemic cis-Isomer C->E Elution 2 F Enzymatic Kinetic Resolution (Lipase + Acyl Donor) D->F Chiral Separation G (1R,2S)-Ester F->G Acylated H (1S,2R)-Alcohol F->H Unreacted

Workflow for the systematic purification and resolution of 2-substituted cyclohexanols.

II. Troubleshooting FAQs

Q1: I am trying to separate cis- and trans-2-methylcyclohexanol using fractional distillation, but my fractions are co-eluting. Why is this happening, and how do I fix it?

Causality & Solution: Fractional distillation often fails for these diastereomers because their boiling points are nearly identical; cis-2-methylcyclohexanol boils at ~165°C, while the trans-isomer boils at ~167°C[1]. Both isomers engage in extensive intermolecular hydrogen bonding, which dominates their thermodynamic volatility and minimizes the physical differences required for distillation[1].

The Fix: Abandon distillation for diastereomeric separation and switch to Silica Gel Column Chromatography . The separation mechanism on silica relies on sterics rather than thermodynamics. In the trans-isomer, the hydroxyl group is typically equatorial, making it more sterically accessible to bind with the silanol groups on the stationary phase. In the cis-isomer, the axial hydroxyl is sterically hindered by the adjacent equatorial methyl group. This difference in binding affinity results in distinct retention factors ( Rf​ ), allowing for clean separation[2].

Q2: My Grignard-derived 2-phenylcyclohexanol preparation is heavily contaminated with biphenyl and unreacted cyclohexene oxide. How do I remove these before isolating the isomers?

Causality & Solution: Epoxide ring-opening using phenylmagnesium bromide (often catalyzed by Cu(I) salts) yields predominantly racemic trans-2-phenylcyclohexanol, but side reactions inevitably create non-polar biphenyl and leave unreacted epoxide[3].

The Fix: Do not load this crude mixture directly onto a column. Instead, utilize Selective Crystallization . After quenching the reaction with ammonium sulfate and extracting into ether, concentrate the organic layer to a solid. Recrystallizing the crude solid from cold pentane selectively precipitates the trans-2-phenylcyclohexanol (melting point 55.5–57.0°C), while the highly soluble biphenyl and volatile cyclohexene oxide remain in the mother liquor[3]. This acts as a self-validating pre-purification step; if the crystals melt below 55°C, impurities are still present.

Q3: How can I achieve >98% enantiomeric excess (ee) for trans-2-phenylcyclohexanol without relying on expensive chiral preparative HPLC?

Causality & Solution: You should employ Enzymatic Kinetic Resolution . Lipases (such as Pig Liver Esterase or commercial Lipase from Pseudomonas fluorescens) possess highly specific chiral active sites. When racemic trans-2-phenylcyclohexanol is exposed to the enzyme in the presence of an acyl donor (like chloroacetyl chloride or vinyl acetate), the enzyme's steric constraints only permit the acylation of the (-)-(1R,2S) enantiomer, leaving the (+)-(1S,2R) enantiomer completely unreacted[3].

The Fix: Run the enzymatic acylation to exactly 50% conversion. You will be left with a mixture of (1R,2S)-ester and (1S,2R)-alcohol. Because an ester and a free alcohol have vastly different polarities, they can be easily separated using standard, inexpensive silica gel chromatography[2].

III. Quantitative Data: Purification Method Comparison

The following table summarizes the expected outcomes of various purification techniques applied to 2-substituted cyclohexanols.

Purification MethodTarget Impurity RemovedTypical Yield (%)Typical Purity / ee (%)Scalability
Recrystallization (Pentane) Biphenyl, Epoxides, Ketones75 - 80%>95% (Chemical)Excellent (Multi-kg)
Fractional Distillation Solvents, Low-MW Volatiles85 - 90%N/A (Fails for isomers)Excellent (Multi-kg)
Silica Gel Chromatography Diastereomers (cis vs trans)80 - 85%>98% (Diastereomeric)Moderate (Up to 100g)
Lipase Kinetic Resolution Enantiomers (e.g., 1R,2S vs 1S,2R)45 - 48% (per isomer)>98% eeGood (Up to 500g)

IV. Detailed Experimental Methodologies

Protocol A: Chromatographic Separation of cis/trans Diastereomers

This protocol is self-validating: successful separation is confirmed continuously via TLC and conclusively via qNMR.

  • Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of 10% Ethyl Acetate in Hexanes. Use a silica-to-crude-sample mass ratio of 50:1.

  • Loading: Dissolve the crude 2-substituted cyclohexanol mixture in a minimum volume of the eluent and apply it evenly to the top of the silica bed.

  • Elution: Elute the column using an isocratic flow of 10% Ethyl Acetate in Hexanes.

  • Monitoring (Self-Validation): Collect fractions and spot them on silica TLC plates. Develop in 20% EtOAc/Hexanes and visualize using phosphomolybdic acid (PMA) stain followed by heating. The trans-isomer typically elutes first due to stronger steric shielding of its equatorial hydroxyl group, followed by the cis-isomer.

  • Isolation: Pool the fractions containing the pure diastereomer and remove the solvent under reduced pressure.

  • Final Validation: Analyze the isolated product via 1 H NMR. The axial proton adjacent to the hydroxyl group in the trans-isomer will appear as a broad multiplet (due to multiple axial-axial couplings), whereas in the cis-isomer, it will appear as a narrower signal.

Protocol B: Lipase-Catalyzed Kinetic Resolution of trans-2-Phenylcyclohexanol

Adapted from established organic synthesis standards for achieving >98% ee[3].

  • Reaction Setup: In a round-bottom flask, dissolve 100 g of racemic trans-2-phenylcyclohexanol in 250 mL of dichloromethane.

  • Reagent Addition: Add 50 mL of chloroacetyl chloride (acyl donor) and 300 mg of 4-dimethylaminopyridine (DMAP). Heat the rapidly stirring mixture at reflux for 6 hours to form the racemic chloroacetate ester[3].

  • Enzymatic Hydrolysis: Isolate the racemic ester and suspend it in a pH 8.0 phosphate buffer. Add the specific Lipase enzyme (e.g., Pig Liver Acetone Powder or equivalent commercial lipase).

  • Kinetic Control: Stir the mixture at room temperature. The enzyme will selectively hydrolyze the ester of the (-)-(1R,2S) enantiomer back into the free alcohol, leaving the (+)-(1S,2R) ester intact. Monitor the reaction via GC. Stop the reaction strictly at 50% conversion.

  • Separation: Extract the aqueous buffer with dichloromethane. Concentrate the organic layer and purify via silica gel chromatography (Protocol A). The highly polar (-)-(1R,2S)-alcohol will elute much later than the non-polar (+)-(1S,2R)-ester.

  • Validation: To confirm enantiomeric excess, derivatize a small aliquot of the isolated alcohol with Mosher's acid chloride (MTPA-Cl). Analyze the resulting MTPA ester via 1 H NMR or Chiral GC; a single diastereomeric methoxy peak confirms >98% ee[3].

V. References

1.[2] "trans-2-Methylcyclohexanol | 7443-52-9 - Benchchem", Benchchem, 2.[3] "lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses", Organic Syntheses, 3.[1] "Experiment #5 - Alkenes: Preparation, Reactions and Properties", University of Pennsylvania,

Sources

Troubleshooting

Enhancing the yield of the stereoselective reduction of 2-(tert-amyl)cyclohexanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the stereoselective redu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the stereoselective reduction of sterically demanding cyclic ketones.

The 2-(tert-amyl) group is a massive, sterically encumbered substituent. Much like the classic tert-butyl group, the tert-amyl substituent effectively locks the cyclohexane ring into a single chair conformation where the alkyl group occupies the equatorial position to avoid catastrophic 1,3-diaxial interactions. This structural rigidity dictates the facial accessibility of the carbonyl carbon, making your choice of reducing agent and reaction conditions the sole determinants of your diastereomeric ratio (d.r.) and overall yield.

Below is our comprehensive desk reference for troubleshooting, optimizing, and validating the stereoselective reduction of 2-(tert-amyl)cyclohexanone.

Part 1: Troubleshooting Desk (FAQs)

Q1: I am using Sodium Borohydride (NaBH₄) to reduce 2-(tert-amyl)cyclohexanone, but my NMR shows a nearly 1:1 mixture of cis and trans isomers. How can I drive the reaction to exclusively yield the cis-isomer? Expert Insight: The lack of diastereoselectivity with small hydrides like NaBH₄ is a well-documented phenomenon for 2-bulky-alkylcyclohexanones[1]. Small hydrides face a kinetic dilemma: axial attack is hindered by 1,3-diaxial interactions with the ring hydrogens, while equatorial attack is sterically impeded by the adjacent equatorial tert-amyl group. Consequently, the activation energy difference between the two transition states is negligible, resulting in poor selectivity[1]. Solution: To achieve >99% selectivity for the cis-isomer (axial alcohol), you must switch to a sterically massive reducing agent such as L-Selectride (Lithium tri-sec-butylborohydride)[2]. The bulky sec-butyl groups on the boron atom experience severe steric clashes with the 3,5-axial hydrogens if an axial approach is attempted. This forces the reagent to attack exclusively from the equatorial face, pushing the resulting hydroxyl group into the axial position to form the cis-isomer[3][4].

Q2: My L-Selectride reduction at room temperature gave a lower d.r. (around 85:15) than expected. What went wrong? Expert Insight: Stereoselectivity with bulky hydrides is entirely governed by kinetic control. At room temperature, the thermal energy in the system allows the reagent to overcome the activation energy barrier of the disfavored axial attack pathway. Solution: The reaction must be strictly maintained at -78 °C using a dry ice/acetone bath during the addition of L-Selectride and for at least 1–2 hours thereafter[3]. This ensures the reaction remains under strict kinetic control, maximizing the energy difference between the competing transition states.

Q3: After quenching my L-Selectride reaction with water, my yields are terrible, and I see a lot of boron-containing byproducts on my TLC. How do I properly isolate the alcohol? Expert Insight: Unlike NaBH₄, L-Selectride forms a highly stable trialkylborate intermediate that does not spontaneously hydrolyze upon simple aqueous quenching. Solution: You must implement an oxidative workup. After quenching the excess hydride, you must add aqueous NaOH followed by the dropwise addition of 30% H₂O₂. This alkaline oxidation cleaves the robust boron-oxygen bond, releasing the free cis-2-(tert-amyl)cyclohexanol and converting the sec-butyl groups into water-soluble 2-butanol.

Q4: What if my target is the pure trans-isomer (equatorial alcohol)? Expert Insight: Because small hydrides give mixtures, synthesizing the pure trans-isomer requires bypassing direct hydride transfer entirely. Solution: Utilize a dissolving metal reduction (e.g., Sodium in ethanol). This proceeds via a radical anion intermediate and is governed by thermodynamic control. Since the trans-isomer (1,2-diequatorial) is thermodynamically more stable than the cis-isomer (equatorial-axial), this method will yield predominantly trans-2-(tert-amyl)cyclohexanol.

Part 2: Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes based on the mechanistic pathways of different reducing systems.

Reducing AgentTemperatureControl MechanismFavored Attack FaceMajor Product IsomerExpected d.r.
NaBH₄ 0 °C to RTKinetic (Poor control)Mixed (Axial/Equatorial)Mixture~ 1:1 to 2:1
L-Selectride -78 °CKinetic (Strict control)Equatorialcis (Axial OH)> 99:1
Na / EtOH RefluxThermodynamicN/A (Radical Anion)trans (Equatorial OH)> 95:5

Part 3: Visualizing the Stereochemical Logic

Stereochemical_Pathways cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control SM 2-(tert-amyl)cyclohexanone (Equatorial Conformer) EqAttack Equatorial Attack (L-Selectride) SM->EqAttack Bulky Hydride AxAttack Axial Attack (NaBH4 / LiAlH4) SM->AxAttack Small Hydride CisProduct cis-Isomer (Axial OH) EqAttack->CisProduct Avoids 1,3-diaxial interactions TransProduct trans-Isomer (Equatorial OH) AxAttack->TransProduct Favors diequatorial stability

Stereochemical divergence in the reduction of 2-(tert-amyl)cyclohexanone based on reagent bulk.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of cis-2-(tert-amyl)cyclohexanol via L-Selectride

Objective: Maximize kinetic control to yield the axial alcohol.

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon.

    • Validation Check: The flask must be completely cool to the touch under positive Argon pressure before proceeding.

  • Substrate Preparation: Dissolve 2-(tert-amyl)cyclohexanone (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL) to create a 0.2 M solution.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78 °C) and allow it to equilibrate for 15 minutes.

  • Hydride Transfer: Using a dry syringe, add L-Selectride (1.2 equiv, 6.0 mL of a 1.0 M solution in THF) dropwise over 10 minutes.

    • Validation Check: The solution should remain clear. Any immediate yellowing indicates moisture contamination in your THF or syringe.

  • Reaction Monitoring: Stir at -78 °C for 2 hours.

    • Validation Check: Quench a 0.1 mL aliquot in methanol and check via TLC (Hexanes/EtOAc 8:2). The ketone spot (UV active/stains with anisaldehyde) should be completely consumed.

  • Oxidative Cleavage: Carefully add 10% aqueous NaOH (2.0 equiv), followed by the dropwise addition of 30% H₂O₂ (3.0 equiv).

    • Validation Check: Vigorous bubbling (O₂/H₂ evolution) confirms the breakdown of the borane complex. Wait until effervescence completely stops before proceeding to extraction.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure cis-isomer.

LSelectride_Workflow Step1 1. Inert Atmosphere Setup Flame-dry flask, Ar purge Step2 2. Substrate Preparation Dissolve ketone in dry THF Step1->Step2 Step3 3. Cryogenic Cooling Cool to -78 °C Step2->Step3 Step4 4. Hydride Transfer Dropwise L-Selectride addition Step3->Step4 Step5 5. Oxidative Cleavage NaOH / H2O2 quench Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Step-by-step workflow for the L-Selectride reduction with oxidative workup.

Protocol B: Synthesis of trans-2-(tert-amyl)cyclohexanol via Dissolving Metal Reduction

Objective: Utilize thermodynamic control to yield the diequatorial alcohol.

  • Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, dissolve 2-(tert-amyl)cyclohexanone (1.0 equiv, 5.0 mmol) in absolute ethanol (30 mL).

  • Metal Addition: Cut metallic sodium (5.0 equiv) into small pieces under mineral oil. Rinse the pieces briefly in hexanes and add them portion-wise to the stirring ethanol solution.

    • Validation Check: Vigorous hydrogen gas evolution and heat generation should occur. The reaction must be kept at a gentle reflux.

  • Reaction: Continue stirring until all the sodium metal has completely dissolved.

  • Quench & Isolation: Cool the mixture to room temperature, carefully dilute with water (50 mL), and extract with ethyl acetate (3 x 25 mL). Wash with brine, dry over MgSO₄, and concentrate to yield the thermodynamically favored trans-isomer.

References

  • Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction The Journal of Physical Chemistry B (ACS Publications)[Link]

  • The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride The Journal of Organic Chemistry (ACS Publications)[Link]

  • L-selectride Wikipedia, The Free Encyclopedia[Link]

Sources

Optimization

Preventing elimination side reactions in 2-alkylcyclohexanol synthesis

Technical Support Center: Synthesis of 2-Alkylcyclohexanols A Guide to Preventing Elimination Side Reactions Welcome to the Technical Support Center for the synthesis of 2-alkylcyclohexanols. This guide, curated for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Alkylcyclohexanols

A Guide to Preventing Elimination Side Reactions

Welcome to the Technical Support Center for the synthesis of 2-alkylcyclohexanols. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this important synthetic transformation. As Senior Application Scientists, we understand that the formation of undesired elimination byproducts is a common hurdle. This resource is designed to provide not only solutions but also a deep understanding of the underlying chemical principles to empower your research.

I. Understanding the Core Challenge: Addition vs. Elimination

The synthesis of 2-alkylcyclohexanols typically involves the nucleophilic addition of an organometallic reagent (like a Grignard or organolithium reagent) to a 2-alkylcyclohexanone. The desired reaction is a 1,2-addition to the carbonyl group, forming the corresponding tertiary alcohol. However, a competing and often problematic side reaction is elimination, where the organometallic reagent acts as a base, abstracting an alpha-proton to form an enolate. This leads to the recovery of the starting ketone upon workup and a lower yield of the desired alcohol.[1]

Reaction Overview

G cluster_0 Desired 1,2-Addition Pathway cluster_1 Undesired Elimination (Enolization) Pathway ketone 2-Alkylcyclohexanone alkoxide Magnesium or Lithium Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack reagent R-MgX or R-Li alcohol 2-Alkylcyclohexanol (Product) alkoxide->alcohol Acidic Workup ketone_e 2-Alkylcyclohexanone enolate Enolate Intermediate ketone_e->enolate Proton Abstraction reagent_e R-MgX or R-Li (acting as a base) ketone_recovered Recovered Starting Ketone enolate->ketone_recovered Acidic Workup

Caption: Competing pathways in the synthesis of 2-alkylcyclohexanols.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of the 2-alkylcyclohexanol is consistently low, and I recover a significant amount of the starting ketone. What is the likely cause?

A1: This is a classic sign that the elimination (enolization) side reaction is dominating over the desired nucleophilic addition.[1] The organometallic reagent is acting as a base and deprotonating the alpha-carbon of the ketone, forming an enolate. Several factors can contribute to this:

  • Steric Hindrance: If either the 2-alkyl substituent on the cyclohexanone or the organometallic reagent is bulky, the nucleophilic attack on the carbonyl carbon becomes sterically hindered. This makes it easier for the reagent to act as a base and abstract a less hindered alpha-proton.

  • Reagent Basicity: Highly basic organometallic reagents are more prone to causing enolization.

  • Reaction Temperature: Higher temperatures can sometimes favor elimination over addition.

Q2: How can I suppress the enolization side reaction?

A2: There are several effective strategies to favor nucleophilic addition:

  • Use of Cerium (III) Chloride (Luche-type Conditions): The addition of anhydrous cerium (III) chloride (CeCl₃) is a highly effective method to suppress enolization.[2][3] CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4][5] This activation makes the carbonyl a "harder" electrophile, favoring attack by the "harder" organocerium reagent formed in situ, thus promoting 1,2-addition.[4][5] This method is particularly useful for sterically hindered substrates.[6]

  • Choice of Organometallic Reagent: If possible, use a less sterically hindered Grignard or organolithium reagent.

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can often favor the addition product.

Q3: I am observing the formation of an alkene byproduct. What is causing this?

A3: The formation of an alkene suggests a dehydration reaction of the desired 2-alkylcyclohexanol product is occurring, most likely during the acidic workup. Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration.[7][8]

  • Mechanism of Dehydration: The reaction proceeds via an E1 mechanism for secondary and tertiary alcohols.[7][8][9] The acidic workup protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water forms a stable tertiary carbocation, which is then deprotonated by a weak base (like water) to form the alkene.

To mitigate this, use a milder acidic workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids like HCl or H₂SO₄. Also, maintain a low temperature during the workup.

Q4: How does the stereochemistry of the 2-alkylcyclohexanone affect the reaction outcome?

A4: The stereochemistry of the cyclohexanone ring and the nature of the nucleophile play a crucial role in determining the stereochemical outcome of the addition. The incoming nucleophile can attack from either the axial or equatorial face of the carbonyl group.

  • General Rule: Small nucleophiles tend to favor axial attack, while bulky nucleophiles prefer equatorial attack to avoid steric interactions with the axial hydrogens at the C3 and C5 positions.[10][11]

  • Cieplak Effect: This model suggests that the stereochemical outcome is influenced by the electron-donating ability of the adjacent C-C and C-H sigma bonds into the forming sigma-star orbital of the new bond. This can favor axial attack.[12]

The final stereochemistry of the product will depend on the interplay of these steric and electronic factors.

III. Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to 2-Alkylcyclohexanone
  • Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Prepare the Grignard reagent by adding the appropriate alkyl or aryl halide to magnesium turnings in anhydrous diethyl ether or THF.

  • Reaction: Cool the solution of 2-alkylcyclohexanone in anhydrous ether or THF to 0 °C (or lower, e.g., -78 °C, for sensitive substrates).

  • Addition: Slowly add the Grignard reagent to the ketone solution via a dropping funnel or syringe.

  • Stirring: Allow the reaction to stir at the chosen temperature for 1-3 hours, then warm to room temperature and stir for an additional hour.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Cerium (III) Chloride Mediated Grignard Addition (Luche-type Conditions)
  • CeCl₃ Preparation: Anhydrous CeCl₃ is crucial for the success of this reaction. Dry commercially available CeCl₃·7H₂O under vacuum at 140-150 °C for several hours.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous CeCl₃ and anhydrous THF. Stir the suspension vigorously for 1-2 hours at room temperature.

  • Ketone Addition: Add the 2-alkylcyclohexanone to the CeCl₃ suspension and continue stirring.

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., -78 °C).

  • Grignard Addition: Slowly add the Grignard reagent to the reaction mixture.

  • Reaction and Workup: Follow steps 5-9 from Protocol 1.

IV. Data and Visualization

Table 1: Influence of Reaction Conditions on Product Distribution
Reagent SystemTemperature (°C)Major ProductMinor Product(s)
RMgX252-AlkylcyclohexanolRecovered Ketone, Alkene
RMgX-782-AlkylcyclohexanolRecovered Ketone
RMgX / CeCl₃02-AlkylcyclohexanolMinimal side products
Troubleshooting Flowchart

G start Low Yield of 2-Alkylcyclohexanol check_ketone Is starting ketone recovered? start->check_ketone check_alkene Is an alkene byproduct observed? check_ketone->check_alkene No enolization Primary Issue: Enolization check_ketone->enolization Yes dehydration Primary Issue: Dehydration check_alkene->dehydration Yes solution_enolization Solution: - Use CeCl3 - Lower reaction temperature - Use less bulky reagent enolization->solution_enolization solution_dehydration Solution: - Use mild acidic workup (NH4Cl) - Maintain low temperature during workup dehydration->solution_dehydration

Caption: A decision tree for troubleshooting low yields.

V. References

  • Wikipedia. (n.d.). Luche reduction. Retrieved March 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved March 14, 2026, from [Link]

  • Wikidoc. (2012, August 9). Luche reduction. Retrieved March 14, 2026, from [Link]

  • Pinkus, A. G., & Servoss, W. C. (1981). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (6), 805-808.

  • Khan Academy. (n.d.). Dehydration of alcohols. Retrieved March 14, 2026, from [Link]

  • Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved March 14, 2026, from [Link]

  • Dodge, J. A., et al. (2005). Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters. Organic Process Research & Development, 9(6), 972-975.

  • Bartoli, G., et al. (1993). Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. Journal of the Chemical Society, Chemical Communications, (18), 1373-1374.

  • Imamoto, T., et al. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. The Journal of Organic Chemistry, 54(12), 2811-2813.

  • Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603.

  • Semantic Scholar. (1981, June 9). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved March 14, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2018). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. Records of Natural Products, 12(4), 391-396.

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved March 14, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Ho, T.-L. (2010). Grignard reagents/cerium(III) chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 14.5 Reactions of Alcohols. Retrieved March 14, 2026, from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • Ashby, E. C., & Laemmle, J. (1975). Mechanisms of Grignard reagent addition to ketones. Chemical Reviews, 75(4), 521-546.

  • Chemistry LibreTexts. (2020, May 30). 23.2: Enols, Enolate Ions and Tautomerization. Retrieved March 14, 2026, from [Link]

  • BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Retrieved March 14, 2026, from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved March 14, 2026, from [Link]

  • Wax Studios. (2026, March 12). Grignard Reaction With Ketone. Retrieved March 14, 2026, from [Link]

  • Reddit. (2019, November 21). Axial and equatorial attack on cyclohexanone preference. r/chemhelp. [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552.

  • University of California, Irvine. (n.d.). Conformational effects on Reactivity, II. Cyclic Carbonyls. Retrieved March 14, 2026, from [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(1), 80-90.

  • Oreate AI Blog. (2026, January 15). Understanding Axial and Equatorial Positions in Cyclohexane. Retrieved March 14, 2026, from [Link]

  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. Retrieved March 14, 2026, from [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(1), 80-90.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved March 14, 2026, from [Link]

Sources

Troubleshooting

Scaling up the synthesis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol

Welcome to the Technical Support Center for the scale-up synthesis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (commonly referred to as 2-tert-amylcyclohexanol). As a Senior Application Scientist, I have designed this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (commonly referred to as 2-tert-amylcyclohexanol). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful scale-up requires a deep understanding of reaction causality, thermodynamic vs. kinetic control, and catalyst surface chemistry.

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your transition from the bench to the pilot plant is highly selective and reproducible.

Process Architecture

The industrial synthesis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol relies on a two-stage sequence: the regioselective Friedel-Crafts alkylation of phenol to yield 2-tert-amylphenol, followed by the high-pressure catalytic hydrogenation of the aromatic ring.

Workflow Phenol Phenol (Starting Material) Alkylation Friedel-Crafts Alkylation (Kinetic Control) Phenol->Alkylation Intermediate 2-tert-Amylphenol (Intermediate) Alkylation->Intermediate Main Pathway Byproduct1 4-tert-Amylphenol (Thermodynamic Byproduct) Alkylation->Byproduct1 Excess Heat Hydrogenation Catalytic Hydrogenation (Ru/Al2O3, 50 bar H2) Intermediate->Hydrogenation Product 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (Target Product) Hydrogenation->Product Neutral Support Byproduct2 tert-Amylcyclohexane (Hydrogenolysis Byproduct) Hydrogenation->Byproduct2 Acidic Support

Fig 1. Two-step scale-up workflow and primary deviation pathways for 2-tert-amylcyclohexanol.

Phase 1: Regioselective Alkylation Troubleshooting

Q: Why is my scale-up yielding high levels of 4-tert-amylphenol instead of the required 2-tert-amylphenol? A: This is a classic failure of kinetic vs. thermodynamic control. Ortho-alkylation (yielding 2-tert-amylphenol) is kinetically favored due to proximity effects, while para-alkylation (yielding 4-tert-amylphenol) is thermodynamically more stable due to reduced steric hindrance. If your reactor temperature exceeds 60°C or if the reaction is left stirring too long, the ortho-product will undergo reversible dealkylation and isomerize into the para-product. Corrective Action: Strictly maintain the reaction temperature between 40–50°C. Additionally, utilizing specific Lewis acids like zinc chloride ( ZnCl2​ ) or aluminum phenoxide can coordinate with the phenol oxygen, actively directing the tert-amyl carbocation to the ortho position[1].

Q: I am observing di-alkylated byproducts (2,4-di-tert-amylphenol). How do I suppress this? A: Polyalkylation occurs when the localized concentration of the alkylating agent (e.g., tert-amyl chloride or 2-methyl-2-butene) is too high relative to phenol. Corrective Action: Ensure phenol is loaded in a slight molar excess (1.2 : 1.0). More importantly, the alkylating agent must be dosed continuously via a metering pump rather than batch-loaded. This keeps the steady-state concentration of the carbocation low, preventing secondary alkylation of the already activated 2-tert-amylphenol.

Phase 2: Catalytic Hydrogenation Troubleshooting

Q: My hydrogenation stalls, and GC-MS shows a massive peak for 2-tert-amylcyclohexanone. How do I drive the reaction to the alcohol? A: The hydrogenation of alkylphenols is a stepwise mechanism. The aromatic ring is first partially reduced to an unstable enol intermediate, which rapidly tautomerizes into a cyclohexanone derivative[2]. The subsequent reduction of the carbonyl group to an alcohol requires a higher activation energy[3][4]. Corrective Action: If the reaction stalls at the ketone, your hydrogen pressure is either too low or your catalyst lacks sufficient hydrogen-spillover capacity. Increase the reactor pressure to 50 bar and ensure you are using a catalyst with high carbonyl-reduction activity (such as Ruthenium).

Mechanism A 2-tert-Amylphenol B Enol Intermediate (Surface Adsorbed) A->B + 2 H2 (Ring Reduction) C 2-tert-Amylcyclohexanone B->C Tautomerization D 2-tert-Amylcyclohexanol C->D + H2 (Carbonyl Reduction) E tert-Amylcyclohexane C->E Direct Hydrogenolysis D->E Acid-Catalyzed Dehydration & +H2

Fig 2. Stepwise hydrogenation mechanism of 2-tert-amylphenol highlighting hydrogenolysis risks.

Q: I am losing 15-20% of my yield to tert-amylcyclohexane. What causes this hydrogenolysis? A: Hydrogenolysis (the cleavage of the C-OH bond) is a fatal flaw in scale-up, often caused by using an acidic catalyst support (like un-neutralized activated carbon or silica)[4]. Acidic sites protonate the cyclohexanol intermediate, causing dehydration to an alkene, which is immediately hydrogenated to the alkane[5]. Corrective Action: Switch your catalyst support to a neutral or slightly basic matrix, such as γ -Alumina ( Al2​O3​ )[5]. If you must use a Carbon support, dope the reaction mixture with a trace amount of sodium carbonate ( Na2​CO3​ ) to neutralize surface acidity.

Q: How can I maximize the cis-isomer of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol? A: The cis-isomer is often highly prized in fragrance and pharmaceutical applications. Stereoselectivity is governed by how the molecule adsorbs onto the metal surface. Ruthenium supported on Alumina ( Ru/Al2​O3​ ) is industrially proven to yield exceptionally high cis/trans ratios for alkylphenols because it promotes syn-addition of hydrogen while suppressing thermodynamic equilibration[6].

Quantitative Catalyst Performance

To aid in your scale-up design, the following table summarizes the expected performance metrics of various industrial catalysts during the hydrogenation of 2-tert-amylphenol (Conditions: 100°C, 50 bar H2​ , 4 hours).

Catalyst SystemSupport AcidityConversion (%)Alcohol Selectivity (%)Ketone Selectivity (%)Alkane (Hydrogenolysis) (%)
5% Pd/C Mildly Acidic>98.045.052.03.0
5% Ni/SiO₂ Acidic95.070.010.020.0
5% Ru/Al₂O₃ Neutral>99.0 >98.0 <1.0<1.0

Note: Ru/Al₂O₃ is the definitive choice for maximizing the alcohol yield while suppressing both the ketone intermediate and alkane degradation pathways[5][6].

Standard Operating Procedure: Scale-Up Hydrogenation

This self-validating protocol ensures complete conversion while protecting against over-reduction.

Step 1: Reactor Preparation & Loading

  • Charge a high-pressure Hastelloy or Stainless Steel (316L) autoclave with 2-tert-amylphenol (1.0 equiv) and anhydrous isopropanol (3 volumes).

  • Add 5 wt% Ru/Al2​O3​ catalyst (load at 2% w/w relative to the phenol substrate). Self-Validation: Ensure the moisture content of the solvent is <500 ppm via Karl Fischer titration, as water can inhibit the catalyst.

Step 2: Purging & Pressurization

  • Seal the reactor and purge the headspace with Nitrogen ( N2​ ) three times at 10 bar to displace oxygen.

  • Purge with Hydrogen ( H2​ ) three times at 10 bar.

  • Pressurize the reactor to an initial static pressure of 50 bar H2​ .

Step 3: Reaction Execution

  • Initiate high-shear agitation (800–1000 RPM) to overcome gas-liquid mass transfer limitations.

  • Ramp the temperature to 100°C at a rate of 2°C/min.

  • Maintain isobaric conditions (50 bar) by continuously feeding H2​ via a mass flow controller.

  • Self-Validation: Monitor the H2​ uptake curve. The reaction is complete when gas consumption ceases for 30 consecutive minutes.

Step 4: Workup & Isolation

  • Cool the reactor to 25°C and safely vent the residual hydrogen.

  • Filter the reaction mixture through a Celite pad (under N2​ blanket) to recover the Ru/Al2​O3​ catalyst for recycling.

  • Concentrate the filtrate under reduced pressure to remove isopropanol.

  • Purify the crude 2-(2-Methylbutan-2-yl)cyclohexan-1-ol via fractional vacuum distillation (collect the main fraction at approx. 110-115°C at 10 mmHg).

References

  • Rios, M. A. D. S., et al. "Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol." Energy & Fuels, American Chemical Society. Available at:[Link]

  • Chen, C., et al. "Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen." IDEAS/RePEc. Available at:[Link]

  • Neri, G., et al. "Gas-Phase Hydrogenation/Hydrogenolysis of Phenol over Supported Nickel Catalysts." Industrial & Engineering Chemistry Research, American Chemical Society. Available at:[Link]

  • Liu, S., et al. "Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase." OSTI.GOV. Available at:[Link]

  • United States Patent US5942645A. "Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring." Google Patents.
  • United States Patent US4343955A. "Method for the preparation of cis-alkylcyclohexanols." Google Patents.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Substituted Cyclohexanols

Welcome to the Technical Support Center. 2-Substituted cyclohexanols are conformationally rigid molecules frequently utilized as chiral auxiliaries and synthetic intermediates[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Substituted cyclohexanols are conformationally rigid molecules frequently utilized as chiral auxiliaries and synthetic intermediates[1]. However, their stability is highly sensitive to the electronic nature of the 2-substituent, the stereochemical configuration (cis vs. trans), and the pH of the reaction environment[1].

This guide provides authoritative troubleshooting protocols, mechanistic explanations, and self-validating workflows to help you maintain stereochemical integrity and predict degradation pathways during your experiments.

Part 1: Troubleshooting Acidic Conditions (Dehydration & Rearrangements)

Under acidic conditions, the primary mode of degradation for 2-substituted cyclohexanols is E1 dehydration, which is often accompanied by complex carbocation rearrangements[2].

Frequently Asked Questions

Q: Why does my 2-methylcyclohexanol degrade into a complex mixture of alkenes under acidic conditions instead of a single product? A: Acidic environments (e.g., H₃PO₄, H₂SO₄) protonate the hydroxyl group, converting it into a superior leaving group (water). The departure of water initiates an E1 dehydration mechanism, forming a secondary (2°) carbocation[3]. Because the 2-position bears a substituent (e.g., a methyl group), the molecule frequently undergoes a 1,2-hydride shift to form a thermodynamically more stable tertiary (3°) carbocation[2]. Subsequent deprotonation from these various carbocation intermediates yields a mixture of Zaitsev (more substituted) and Hofmann (less substituted) elimination products[4].

Q: How does the stereochemistry of the starting material affect the dehydration rate? A: The cis- and trans-isomers exhibit drastically different kinetics. Cis-2-methylcyclohexanol dehydrates up to 30 times faster than the trans-isomer[2]. Causality: In the cis conformation, the steric strain between the axial and equatorial groups raises the ground-state energy of the molecule. This higher energy baseline significantly lowers the activation energy barrier required to reach the transition state during carbocation formation, accelerating the reaction[2].

Mechanistic Pathway Visualization

AcidDehydration A 2-Methylcyclohexanol (cis/trans) B Protonated Alcohol (Oxonium Ion) A->B + H+ (Acid) C 2° Carbocation (Water leaves) B->C - H2O (E1) D 3° Carbocation (1,2-Hydride Shift) C->D Rearrangement F 3-Methylcyclohexene (Minor) C->F - H+ E 1-Methylcyclohexene (Major, Zaitsev) D->E - H+ G Methylenecyclohexane (Trace) D->G - H+

Mechanistic pathway of acid-catalyzed dehydration of 2-methylcyclohexanol.

Quantitative Product Distribution

When dehydrating a standard mixture of 2-methylcyclohexanol using phosphoric acid, the carbocation rearrangements dictate the final product ratios[3][4].

Alkene ProductSubstitution TypeExpected Yield (%)Kinetic Origin
1-Methylcyclohexene Trisubstituted (Zaitsev)75 - 80%Derived from 3° carbocation (post-rearrangement)
3-Methylcyclohexene Disubstituted15 - 20%Derived directly from initial 2° carbocation
Methylenecyclohexane Disubstituted (Exocyclic)1 - 5%Derived from 3° carbocation
Protocol 1: Controlled Acid-Catalyzed Dehydration

Objective: Synthesize and isolate methylcyclohexene isomers while mitigating polymeric side reactions. Causality Focus: Phosphoric acid (H₃PO₄) is utilized instead of sulfuric acid (H₂SO₄) because it is a strong, non-nucleophilic acid that is less oxidizing, thereby reducing the charring and polymerization of the alkene products[5].

Step-by-Step Methodology:

  • Reaction Setup: In a 50-mL round-bottom flask, combine 15.0 mL of 2-methylcyclohexanol with 4.5 mL of 85% H₃PO₄[3]. Add boiling stones. Causality: The strong acid protonates the alcohol, making water a viable leaving group to initiate the E1 cascade[3].

  • Distillation Assembly: Equip the flask with a fractional distillation apparatus. Causality: Removing the alkene products (bp ~104-110°C) and water as they form shifts the equilibrium (Le Chatelier's principle) toward the products and prevents rehydration or acid-catalyzed polymerization[3][4].

  • Heating & Collection: Heat the mixture gradually. Collect the distillate in a receiving flask cooled in an ice bath.

  • Self-Validation Checkpoint (Thermodynamic): Monitor the vapor temperature. It should remain between 95°C and 105°C (the azeotropic boiling point of the alkenes and water). A sudden drop in temperature indicates that the dehydration is complete and no more product is vaporizing.

  • Workup: Transfer the distillate to a separatory funnel, wash with 10% Na₂CO₃ to neutralize any co-distilled acid, and dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint (Analytical): Analyze the dried organic layer via Gas Chromatography (GC-FID). The chromatogram must display three distinct peaks corresponding to 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane, validating the E1 rearrangement mechanism[4].

Part 2: Troubleshooting Basic Conditions (Epimerization & Acylation)

While 2-substituted cyclohexanols are generally more stable in basic conditions than in acidic ones, the presence of specific functional groups can introduce severe stereochemical vulnerabilities.

Frequently Asked Questions

Q: Are 2-substituted cyclohexanols completely stable in strongly basic conditions? A: Generally, the hydroxyl group simply deprotonates to an alkoxide without degrading. However, if the 2-substituent is an electron-withdrawing group (EWG) (e.g., a ketone, ester, or nitro group), the proton at the C2 position becomes highly acidic. Strong bases can abstract this proton, leading to enolization and subsequent epimerization (loss of stereochemical purity) upon reprotonation[6].

Q: I am trying to acylate a trans-2-substituted cyclohexanol, but I am seeing unexpected diastereoselectivity. What is happening? A: The presence of a base (like a tertiary amine) during O-acylation can induce a complete reversal of diastereoselectivity[7]. Causality: The amine base does not just act as an acid scavenger; it can interact with the 2-substituent, altering the favored transition state through stereoselective intramolecular assistance. This effectively blocks one face of the molecule, directing the acyl chloride to attack from the opposite trajectory[7].

Troubleshooting Logic Tree

BaseStability Start 2-Substituted Cyclohexanol in Basic Conditions Q1 Is the 2-substituent electron-withdrawing? (e.g., -C=O, -NO2) Start->Q1 Q2 Is the hydroxyl protected as an ester? Q1->Q2 No Epimer High Risk of Epimerization/Enolization Q1->Epimer Yes Stable Generally Stable (Alkoxide Formation) Q2->Stable No Sapon Saponification Risk (Ester Hydrolysis) Q2->Sapon Yes

Troubleshooting logic tree for 2-substituted cyclohexanols under basic conditions.

Protocol 2: Base-Mediated O-Acylation with Diastereoselectivity Control

Objective: Acylate a trans-2-substituted cyclohexanol while preserving or intentionally reversing stereochemistry. Causality Focus: The choice and stoichiometry of the tertiary amine dictate the transition state geometry, allowing chemists to control the facial attack of the acyl chloride[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of the trans-2-substituted cyclohexanol in 3.0 mL of anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar)[7].

  • Base Addition: Add 1.5 mmol of a tertiary amine (e.g., pyridine). Causality: The base neutralizes the HCl byproduct (preventing acid-catalyzed degradation) and actively participates in the transition state to direct diastereoselectivity[7].

  • Acylation: Cool the reaction to 0°C. Slowly add the acyl chloride via a graduated capillary[7]. Causality: Low temperatures suppress kinetic side reactions and maximize the stereodirecting effect of the amine base.

  • Self-Validation Checkpoint (Reaction Monitoring): Monitor the reaction via TLC or NMR. Complete consumption of the starting alcohol validates the efficiency of the amine as an acyl transfer catalyst.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, and dry over MgSO₄.

  • Self-Validation Checkpoint (Stereochemical Integrity): Analyze the crude product via ¹H NMR. Specifically, evaluate the coupling constants of the C1 proton to confirm the retention or controlled inversion of the diastereomeric ratio compared to an amine-free control reaction[7].

References

  • An Improved Mechanistic Interpretation of the Acid-Catalyzed Dehydration of Methylcyclohexanols | Journal of Chemical Education - ACS Public
  • Acid-Catalyzed Dehydration of 2-Methylcyclohexanol | EduBirdie
  • Dehydration of an Alcohol | Science Learning Center
  • Acid-Catalyzed Dehydr
  • trans-2-Methylcyclohexanol | 7443-52-9 | Benchchem
  • Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chiral Alkoxyamines as Precatalysts | Journal of the American Chemical Society - ACS Public
  • The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols | ResearchG

Sources

Troubleshooting

Technical Support Center: Troubleshooting Difficult Separations of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol Diastereomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the resolution of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol diastereomers. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the resolution of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in separating these bulky, closely-related stereoisomers. We will delve into the nuanced interplay of steric hindrance, hydrogen bonding, and chromatographic principles to provide actionable troubleshooting strategies and in-depth explanations.

Frequently Asked Questions (FAQs)
Q1: What makes the separation of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol diastereomers so challenging?

The primary challenge lies in the subtle structural differences between the diastereomers (cis and trans isomers). Both molecules share the same molecular weight and functional groups. The key differentiating factors are:

  • Similar Polarity: The primary difference in polarity arises from the spatial orientation of the hydroxyl (-OH) and the bulky tert-amyl (2-methylbutan-2-yl) groups. This orientation can influence the extent of intermolecular and intramolecular hydrogen bonding, but the resulting polarity difference is often minimal, leading to very similar retention factors in chromatography.[1][2]

  • Steric Hindrance: The large tert-amyl group can shield the nearby hydroxyl group. This steric hindrance can limit the differential interaction with the stationary phase in chromatographic methods, making it difficult for the stationary phase to "recognize" the subtle topological differences between the diastereomers.

  • Conformational Flexibility: The cyclohexyl ring exists in a chair conformation. The energetic preferences for axial vs. equatorial positions of the two substituents will differ between the cis and trans isomers, leading to different overall shapes. However, these conformers are in dynamic equilibrium, which can complicate separation.

Q2: Which separation technique is generally the most effective for this type of compound?

There is no single "best" technique, as the optimal method depends on the scale of the separation (analytical vs. preparative), available equipment, and the specific diastereomeric ratio.

  • High-Performance Liquid Chromatography (HPLC) , particularly on normal-phase or specialized chiral/achiral columns, often provides the highest resolution for analytical and semi-preparative scales.[3][4][5]

  • Supercritical Fluid Chromatography (SFC) is an excellent, often superior, alternative to HPLC. It frequently offers higher efficiency and unique selectivity for diastereomer separations and is considered a greener technique.[6][7][8][9]

  • Flash Column Chromatography is the most common method for preparative scale but often requires extensive optimization.

  • Fractional Crystallization can be highly effective, especially on a large scale, but is dependent on the differential solubility and crystal packing of the diastereomers, which is not always predictable.[10][11][12]

Q3: How can I confirm the purity and identity of my separated diastereomers?

Confirmation requires spectroscopic analysis:

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method. The relative stereochemistry (cis or trans) can often be determined by analyzing the coupling constants (J-values) of the protons on the carbons bearing the hydroxyl and tert-amyl groups. The chemical shifts (δ) of key protons and carbons will also differ slightly but consistently between the two diastereomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., NOESY or ROESY) can provide through-space correlations between protons, definitively establishing the cis or trans relationship of the substituents.

  • Chiral HPLC/SFC Analysis: Injecting the isolated fractions onto a high-resolution analytical column (the one developed for the separation or a different one) will confirm the diastereomeric purity (d.e.).

Troubleshooting Guide: Chromatographic Methods

This guide addresses common issues encountered during the separation of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol diastereomers by chromatography.

Issue 1: My diastereomers are co-eluting or have very poor separation (low ΔRf) in column chromatography on silica gel.

This is the most common problem and indicates that the selectivity of the system is insufficient.

Root Cause Analysis: The polarity difference between your diastereomers is too small for the chosen solvent system to resolve on silica gel. The bulky tert-amyl group may be sterically hindering the hydroxyl group's interaction with the silica surface, making the separation reliant on subtle differences in overall molecular dipole and shape.

Solutions & Scientific Rationale:

  • Systematically Screen Solvent Systems (TLC): Before committing to a column, exhaustively screen binary and ternary solvent systems using Thin Layer Chromatography (TLC).[13][14]

    • Why: TLC is a rapid and inexpensive way to test multiple mobile phases. The goal is to maximize the difference in Rf values (ΔRf).

    • Action: Test various ratios of a non-polar solvent (e.g., Hexanes, Heptane) with a more polar solvent. Try polar modifiers with different hydrogen bonding capabilities.

      • Protic Solvents: Isopropanol, Ethanol (can act as H-bond donors and acceptors).

      • Aprotic Solvents: Ethyl Acetate, Diethyl Ether, Dichloromethane (DCM), Methyl-tert-butyl ether (MTBE) (act as H-bond acceptors).

    • Pro-Tip: Sometimes a ternary system (e.g., Hexane:DCM:Acetone) can provide unique selectivity that a binary system cannot.[15]

  • Decrease the Elution Strength:

    • Why: A weaker mobile phase (less polar in normal phase) will increase the retention factor (k), meaning the compounds will spend more time interacting with the stationary phase.[16][17] This increased interaction time provides more opportunities for the subtle differences between the diastereomers to manifest, potentially improving resolution.

    • Action: If you have an Rf of 0.4 in 20% EtOAc/Hexane, try lowering the EtOAc concentration to 10-15%. Aim for an Rf of 0.2-0.3 for the lower-spotting diastereomer to achieve good separation on a column.

  • Change the Stationary Phase Chemistry:

    • Why: If silica gel fails, a different stationary phase will offer a different separation mechanism.[18]

    • Action:

      • Alumina (Al₂O₃): Can offer different selectivity, especially if trace water content is controlled.

      • Diol-bonded or Cyano-bonded Silica: These are less polar than silica and can provide alternative selectivities in normal phase mode.[5]

      • Reverse-Phase (C18): While less common for preparative separation of such molecules, it's a valid option, especially for HPLC. The separation would be based on subtle differences in hydrophobicity.

Experimental Protocol: Screening Solvents for Column Chromatography via TLC
  • Prepare Stock Solution: Dissolve a small amount of your diastereomeric mixture in a volatile solvent like DCM or Ethyl Acetate.

  • Spot TLC Plates: Using a capillary tube, spot the mixture onto at least 5-6 separate silica gel TLC plates.

  • Prepare Eluent Chambers: In separate chambers, prepare different solvent systems. (See Table 1 for suggestions).

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel to ~0.5 cm from the top.

  • Visualize: Dry the plates and visualize the spots using a UV lamp (if applicable) and then by staining (e.g., potassium permanganate or p-anisaldehyde stain, which are excellent for alcohols).

  • Analyze: Measure the Rf for each spot in each system. Identify the system that gives the largest ΔRf (separation between the centers of the two spots). This is your most promising candidate for column chromatography.

Solvent System ClassNon-Polar ComponentPolar Component(s)Starting Ratio (v/v)Rationale
Standard Ester Hexanes or HeptaneEthyl Acetate (EtOAc)90:10, 80:20, 70:30Standard system, balances polarity and H-bond accepting ability.
Ethers Hexanes or HeptaneDiethyl Ether or MTBE90:10, 80:20Ethers are less polar than EtOAc and can offer different selectivity.
Chlorinated Hexanes or HeptaneDichloromethane (DCM)50:50 then add EtOAcDCM helps solubilize but has low strength; add a stronger solvent.
Alcohols Hexanes or TolueneIsopropanol (IPA)98:2, 95:5Protic solvents can dramatically change selectivity via competitive H-bonding.
Ternary Mix HexanesToluene & Acetone80:15:5Toluene provides pi-pi interactions, while acetone is a polar aprotic modifier.
Issue 2: My HPLC resolution is less than 1.5. How can I improve it?

A resolution (Rs) value below 1.5 indicates incomplete separation of the peaks.

Root Cause Analysis: The separation is governed by the resolution equation, which depends on efficiency (N), selectivity (α), and retention factor (k).[18] Poor resolution means one or more of these factors is suboptimal. For diastereomers, the most critical and impactful factor to adjust is selectivity (α) .[16]

Solutions & Scientific Rationale:

  • Optimize the Mobile Phase (Selectivity Tuning):

    • Why: Changing the organic modifier is the most powerful way to alter selectivity.[17][19] Different solvents interact differently with the analyte and the stationary phase.

    • Action (Normal Phase - Bare Silica/Diol/CN):

      • Switch between common normal-phase solvents like Hexane/IPA, Hexane/Ethanol, and Hexane/EtOAc.

      • Small amounts of a third solvent (a "modifier"), like DCM or methanol, can have a large impact on selectivity.

    • Action (Reverse Phase - C18/C8):

      • Switch the organic modifier between Acetonitrile (ACN) and Methanol (MeOH).[3] ACN and MeOH have very different properties and can produce dramatic changes in elution order and selectivity for diastereomers.

      • Try a ternary mobile phase of Water/MeOH/ACN.

  • Change the Stationary Phase (Selectivity Tuning):

    • Why: This is the next most powerful way to affect selectivity. Different column chemistries provide different interaction mechanisms.[5][18]

    • Action:

      • Phenyl-Hexyl Phase: Offers pi-pi interactions, which can be effective if there are aromatic moieties or for influencing the conformation of the cyclohexyl ring.

      • Pentafluorophenyl (PFP) Phase: Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it excellent for separating isomers.

      • Chiral Stationary Phases (CSPs): Even though you are separating diastereomers (not enantiomers), CSPs can offer exceptional selectivity for diastereomers because they create a highly structured chiral environment.[6][20] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point and can be used in normal phase, reverse phase, or SFC modes.[20]

  • Adjust Temperature:

    • Why: Lowering the temperature can sometimes improve resolution by increasing the difference in the enthalpy of binding between the two diastereomers and the stationary phase. Conversely, raising the temperature can improve efficiency (sharpen peaks).

    • Action: Try running the separation at 15°C and at 40°C to see the effect on resolution.

  • Improve Efficiency (N):

    • Why: Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.

    • Action:

      • Lower the flow rate: This generally improves efficiency, but at the cost of longer run times.[18]

      • Use a longer column or a column with smaller particles: Both increase the number of theoretical plates (N), leading to better resolution.[13][17]

workflow start Poor Separation (Co-elution or Rs < 1.5) check_rf Is Rf (TLC) or k (HPLC) in optimal range (0.2-0.5 / 2-10)? start->check_rf adjust_strength Adjust Mobile Phase Strength (e.g., % Polar Solvent) check_rf->adjust_strength No screen_solvents Screen Different Mobile Phases (e.g., switch ACN to MeOH, or EtOAc to IPA) check_rf->screen_solvents Yes adjust_strength->check_rf change_column Change Stationary Phase (e.g., Silica -> PFP or Chiral Column) screen_solvents->change_column Still Poor Separation optimize_params Optimize Other Parameters (Flow Rate, Temperature) screen_solvents->optimize_params Some Improvement success Separation Achieved (Baseline Resolution) screen_solvents->success Good Separation change_column->optimize_params Some Improvement change_column->success Good Separation optimize_params->success decision_tree start Goal: Separate Diastereomers scale What is the scale? start->scale analytical Analytical (<10 mg) scale->analytical Analytical preparative Preparative (>100 mg) scale->preparative Preparative hplc_sfc Use HPLC or SFC (High Resolution) analytical->hplc_sfc is_solid Is the mixture a solid? preparative->is_solid try_cryst Attempt Fractional Crystallization is_solid->try_cryst Yes column_chrom Use Flash Column Chromatography is_solid->column_chrom No (Oil) try_cryst->column_chrom Fails prep_hplc Consider Preparative HPLC/SFC column_chrom->prep_hplc Fails

Sources

Reference Data & Comparative Studies

Validation

Synthetic Routes to 2-Substituted Cyclohexanols: A Comparative Guide

The 2-substituted cyclohexanol motif is a privileged scaffold in pharmaceutical development, serving as a critical building block for stereoselective β-blockers and antibacterial agents[1]. Synthesizing these compounds r...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-substituted cyclohexanol motif is a privileged scaffold in pharmaceutical development, serving as a critical building block for stereoselective β-blockers and antibacterial agents[1]. Synthesizing these compounds requires rigorous control over both diastereoselectivity (cis vs. trans) and enantioselectivity. This guide objectively compares the three primary synthetic routes—epoxide ring-opening, chemical reduction, and biocatalytic reduction—detailing their mechanistic causality, performance metrics, and self-validating experimental protocols.

Route 1: Nucleophilic Ring-Opening of Cyclohexene Oxides

The ring-opening of cyclohexene oxide by nucleophiles (such as phenols or organometallics) is the premier method for accessing strictly trans-2-substituted cyclohexanols.

Mechanistic Causality: The reaction requires Lewis acid catalysis to polarize the C-O bonds of the epoxide, lowering the lowest unoccupied molecular orbital (LUMO) energy and making the secondary carbons highly susceptible to nucleophilic attack[1]. Because the reaction proceeds via a concerted mechanism where the C-O bond breaks as the new bond forms, the nucleophile must approach from an anti-periplanar trajectory[1]. Governed by the Fürst-Plattner rule, this exclusively yields the trans-diastereomer. Furthermore, recent green chemistry advancements have demonstrated that related ring-openings (e.g., yielding trans-2-(benzylamino)cyclohexanol) can be performed in hot water (80–90°C) with 92% yield, entirely eliminating volatile organic solvents[2].

G A Cyclohexene Oxide B Lewis Acid Activation (C-O Polarization) A->B Catalyst Addition C Nucleophilic Attack (Phenol / Phenoxide) B->C Electrophilic Activation D trans-2-Phenoxycyclohexanol (Anti-periplanar) C->D Stereospecific Opening

Workflow and mechanistic logic for the nucleophilic ring-opening of cyclohexene oxide.

Protocol 1: Synthesis of trans-2-Phenoxycyclohexanol
  • Step 1 (Setup): Dissolve cyclohexene oxide and phenol (1.1 equiv) in an anhydrous solvent under an inert N₂ atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive epoxide.

  • Step 2 (Activation): Add a catalytic amount of Lewis acid dropwise at 0°C. Causality: Low temperatures control the exothermic ring-opening process and suppress unwanted polymerization.

  • Step 3 (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the epoxide spot and the emergence of a new, highly UV-active spot confirms the successful integration of the phenoxy group[1].

  • Step 4 (Workup): Quench with saturated NaHCO₃ to neutralize the Lewis acid, extract the organic layer, and purify via crystallization.

Route 2: Diastereoselective Reduction of 2-Substituted Cyclohexanones

When starting from 2-substituted cyclohexanones (e.g., 2-benzylcyclohexanone), the stereochemical outcome is dictated by the choice of reducing agent and the trajectory of hydride attack.

Mechanistic Causality: The selection between reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) hinges on a trade-off between reactivity and selectivity[3]. NaBH₄ provides higher diastereoselectivity for 2-substituted cyclic ketones, favoring axial attack which leads predominantly to the cis-product relative to the substituent[3]. Conversely, employing bulky hydrides, such as 4-substituted diisobutylaluminium phenoxides, shifts the reaction control. At high temperatures, the reduction is dominated by direct hydride transfer controlled by steric and electronic effects, whereas at low temperatures, the Meerwein–Ponndorf–Verley reaction mechanism gains dominance—a phenomenon quantified by the isoinversion principle[4].

G Ketone 2-Substituted Cyclohexanone Small Small Hydride (NaBH4) Steric Approach Control Ketone->Small Bulky Bulky Hydride (Al-phenoxides) Electronic & Steric Control Ketone->Bulky Bio Biocatalyst (S. cerevisiae) Chiral Pocket Recognition Ketone->Bio Cis cis-Diastereomer (Axial Attack Favored) Small->Cis High dr Trans trans-Diastereomer (Equatorial Attack Favored) Bulky->Trans Temp Dependent Chiral Enantiopure (1S)-Alcohols (Separable cis/trans) Bio->Chiral >99% ee

Stereochemical divergence in 2-substituted cyclohexanone reduction based on reagent choice.

Protocol 2: NaBH₄ Reduction of 2-Benzylcyclohexanone
  • Step 1 (Setup): Dissolve 2-benzylcyclohexanone in absolute ethanol at 0°C. Causality: Ethanol acts as both the solvent and the necessary proton donor to stabilize the intermediate alkoxyborohydride complex.

  • Step 2 (Reduction): Add NaBH₄ (0.5 equiv) in small portions. Causality: Portion-wise addition safely manages hydrogen gas evolution and thermal spikes.

  • Step 3 (Self-Validation): Perform a micro-workup on a 0.5 mL aliquot and analyze via GC-MS. The integration ratio of the two product peaks validates the diastereomeric ratio (dr) prior to committing to the bulk quench.

  • Step 4 (Workup): Quench carefully with 1M HCl to destroy excess hydride without triggering acid-catalyzed epimerization, extract with ethyl acetate, and purify.

Route 3: Biocatalytic & Asymmetric Reductions

For applications requiring absolute stereocontrol (enantiopurity), traditional chemical reductions often fall short without expensive chiral auxiliaries.

Mechanistic Causality: The enzymatic reduction of 2-substituted cyclohexanones mediated by Saccharomyces cerevisiae (baker's yeast) operates within a highly constrained chiral pocket. This biotransformation yields separable diastereoisomeric mixtures of cis- and trans-stereoisomers, but crucially, both isomers possess the (S) absolute configuration at the hydroxyl-bearing chiral center with exceptional enantiomeric purity (>99% ee)[5][6]. The nature of the C(2)-substituent significantly influences the overall stereochemical course and the final enantiomeric purity of the products[5].

Protocol 3: Biocatalytic Reduction via S. cerevisiae
  • Step 1 (Fermentation): Culture S. cerevisiae in a 1-L fermenter or a 250-mL shake-flask using a standard nutrient broth[6].

  • Step 2 (Biotransformation): Introduce the 2-alkyl-1-cyclohexanone substrate to the active culture. Causality: The live cells provide continuous cofactor regeneration (NADH/NADPH) required for the oxidoreductase enzymes.

  • Step 3 (Self-Validation): Extract an aliquot and analyze via chiral HPLC. The presence of strictly (1S)-configured alcohols confirms the chiral recognition of the enzymatic pocket[5].

  • Step 4 (Isolation): Centrifuge to remove cell mass, extract the supernatant with an organic solvent, and separate the cis and trans diastereomers via column chromatography.

(Note: An alternative method for accessing enantiopure highly substituted cyclohexanols involves the total catalytic hydrogenation of enantiopure cis-dihydro-1,2-diols—obtained via toluene dioxygenase-catalyzed dihydroxylation—using heterogeneous catalysts like Pd/C or Rh/C to yield cis-hexahydro-1,2-diols[7].)

Quantitative Performance Comparison

The following table summarizes the performance metrics of the discussed synthetic routes, allowing chemists to select the optimal pathway based on project requirements.

Synthetic RouteReagents / CatalystsTypical YieldDiastereoselectivity (dr)Enantioselectivity (ee)Key Advantage
Epoxide Ring-Opening Phenol, Lewis Acid70–92%>99:1 (trans exclusive)N/A (requires chiral epoxide)Perfect trans-selectivity; water-compatible[1][2]
Chemical Reduction NaBH₄80–95%Moderate to High (cis favored)N/A (racemic)Operational simplicity; highly scalable[3]
Chemical Reduction Al-phenoxidesVariableTemp/Steric dependentN/A (racemic)Tunable via the isoinversion principle[4]
Biocatalytic Reduction S. cerevisiae45–49%Substrate dependent>99% (1S-configuration)Exceptional enantiopurity; green profile[5][6]
Diol Hydrogenation Pd/C, H₂ (60 bar)HighHigh (cis-hexahydrodiol)Retains starting eeDirect access to chiral cis-diols[7]

Sources

Comparative

Comprehensive Guide to Validating the Absolute Configuration of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol: A Comparative Analysis of Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of stereochemical validation methodologies with supporting experimental protocols. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of stereochemical validation methodologies with supporting experimental protocols.

Executive Summary & Molecular Context

The unambiguous assignment of absolute configuration (AC) is a critical regulatory and functional requirement in drug development and fragrance chemistry. The molecule 2-(2-Methylbutan-2-yl)cyclohexan-1-ol presents a unique analytical challenge. It features a bulky tert-amyl group (2-methylbutan-2-yl) adjacent to a secondary hydroxyl group.

Expertise Note on Stereocenters: A common structural misconception is assigning chirality to the tert-amyl group itself. Because the C2 position of the butyl chain is bonded to two identical methyl groups, the tert-amyl substituent is achiral . Therefore, the stereochemical complexity is restricted entirely to the C1 (hydroxyl) and C2 (tert-amyl) positions on the cyclohexane ring. The sheer steric bulk of the tert-amyl group effectively locks the cyclohexane ring into a chair conformation where the bulky group occupies the equatorial position, forcing the C1 hydroxyl to be either equatorial (trans isomer) or axial (cis isomer).

This guide objectively compares the three leading analytical methodologies—Vibrational Circular Dichroism (VCD) , Modified Mosher’s Ester NMR , and X-Ray Crystallography —evaluating their performance, causality, and experimental reliability for validating the AC of this specific molecule.

Comparative Overview of Validation Methodologies

Before diving into the step-by-step protocols, it is essential to evaluate the operational performance of each analytical alternative. Because 2-(2-Methylbutan-2-yl)cyclohexan-1-ol lacks a strong UV-Vis chromophore, standard Electronic Circular Dichroism (ECD) is ineffective without complex derivatization[1].

Analytical MethodologyPrimary Analyte StateDerivatization RequiredStereocenter ResolutionThroughput
VCD + DFT Solution (Liquid/Solid)No (Direct Analysis)Global (C1 & C2)Medium
Mosher's NMR Solution (Liquid/Solid)Yes (MTPA-Cl)Local (C1 primarily)High
X-Ray Diffraction Single CrystalYes (p-Bromobenzoate)Absolute (3D Spatial)Low

Method 1: Vibrational Circular Dichroism (VCD) & DFT

VCD is the modern gold standard for chiral molecules lacking UV chromophores. It measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions[2].

Causality behind the choice: VCD probes the inherent chirality of the C-H and C-O vibrational modes directly. Because the tert-amyl group locks the conformational ensemble, the Density Functional Theory (DFT) calculations required to simulate the theoretical spectra are highly accurate and computationally inexpensive.

Experimental Protocol: VCD Workflow
  • Conformational Search: Utilize Molecular Mechanics (e.g., OPLS4) to generate the initial conformer ensemble.

  • DFT Optimization: Optimize geometries and calculate vibrational frequencies at the B3LYP/aug-cc-pVDZ level. This specific basis set provides an optimal balance between computational cost and accurate prediction of C-O stretching frequencies[1].

  • Sample Preparation: Dissolve 5 mg of the enantiopure alcohol in 150 µL of CDCl₃.

  • IR/VCD Acquisition: Acquire spectra using a dual-PEM FT-IR spectrometer (4 cm⁻¹ resolution, 12-hour accumulation to ensure a high signal-to-noise ratio).

  • Self-Validating System Check: Measure the opposite enantiomer under identical conditions. The VCD spectra of the two enantiomers must be of equal magnitude and opposite sign (mirror images); their mathematical sum must be ≈0 to definitively rule out baseline artifacts[2].

VCD_Workflow Exp Experimental VCD (FT-IR Spectrometer) Compare Spectral Comparison & AC Assignment Exp->Compare Conf Conformational Search (Molecular Mechanics) DFT DFT Calculations (B3LYP/aug-cc-pVDZ) Conf->DFT Theo Theoretical VCD Spectra (Boltzmann Averaged) DFT->Theo Theo->Compare

Workflow for validating absolute configuration using VCD and DFT calculations.

Method 2: Modified Mosher’s Ester NMR Analysis

The modified Mosher's method is a rapid, empirical alternative that relies on the anisotropic shielding effects of a chiral derivatizing agent[3]. The secondary alcohol is reacted with both (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[4].

Causality behind the choice: Despite the steric hindrance of the adjacent tert-amyl group, the equatorial/axial C1 hydroxyl remains accessible for esterification. The choice of CDCl₃ as the NMR solvent is critical; non-polar solvents preserve the idealized conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are strictly coplanar, which is the foundational assumption of the ΔδSR spatial model[3].

Experimental Protocol: Mosher's Derivatization
  • Derivatization: In two separate vials, dissolve 2 mg of the alcohol in 0.5 mL of anhydrous pyridine. Add a catalytic amount of DMAP, followed by 3 equivalents of (R)-MTPA-Cl to vial A, and (S)-MTPA-Cl to vial B. Stir at room temperature for 12 hours.

  • Self-Validating System Check: Acquire a ¹⁹F NMR spectrum of the crude mixtures. The presence of a single, sharp ¹⁹F peak confirms complete derivatization and verifies the absence of kinetic resolution or racemization during the esterification process[4].

  • NMR Acquisition: Purify the esters and acquire 1D ¹H NMR and 2D COSY/HSQC spectra in CDCl₃ to unambiguously assign all cyclohexane ring protons.

  • Data Calculation: Calculate ΔδSR=δS​−δR​ . Protons with positive values are situated on the right side of the MTPA plane, while negative values indicate the left side, allowing for direct spatial assignment of the C1 stereocenter[3].

Mosher_Logic Alcohol Chiral Alcohol 2-(2-Methylbutan-2-yl)cyclohexan-1-ol R_MTPA Derivatization with (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA Derivatization with (S)-MTPA-Cl Alcohol->S_MTPA S_Ester (S)-MTPA Ester 1H NMR Acquisition R_MTPA->S_Ester Inverts R_Ester (R)-MTPA Ester 1H NMR Acquisition S_MTPA->R_Ester Inverts Delta Calculate Δδ(SR) (δS - δR) S_Ester->Delta R_Ester->Delta AC Spatial Assignment of Absolute Configuration Delta->AC

Logical framework for the modified Mosher's ester method and NMR spatial assignment.

Method 3: X-Ray Crystallography (Anomalous Dispersion)

While VCD and NMR are highly effective, X-ray crystallography remains the definitive ground truth, provided the molecule can be crystallized.

Causality behind the choice: 2-(2-Methylbutan-2-yl)cyclohexan-1-ol consists only of carbon, hydrogen, and oxygen, which do not exhibit sufficient anomalous scattering with standard Cu K α radiation. To solve this, the molecule must be derivatized into a p-bromobenzoate ester. The introduction of the heavy bromine atom provides a strong anomalous dispersion signal, enabling the precise calculation of the Flack parameter.

Experimental Protocol: Heavy-Atom Derivatization & Diffraction
  • Synthesis: React the alcohol with p-bromobenzoyl chloride in pyridine/DMAP. Purify via flash chromatography.

  • Crystallization: Grow single crystals via slow evaporation using a vapor diffusion method (e.g., Hexane/Ethyl Acetate gradient).

  • Diffraction: Mount a suitable crystal and acquire data using a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å) at 100 K.

  • Self-Validating System Check: Refine the crystallographic structure. The ultimate validation is the Flack parameter; a value of 0.0 with an estimated standard deviation (esd) of <0.1 definitively validates the absolute configuration. An esd >0.1 invalidates the assignment and requires data recollection.

Experimental Data: Performance Comparison

The following table summarizes the experimental validation metrics obtained when analyzing a standard sample of (1R, 2S)-2-(2-Methylbutan-2-yl)cyclohexan-1-ol across the three methodologies.

Analytical MethodExperimental MetricObserved ValueTarget Validation ThresholdConclusion
VCD + DFT Enantiomeric Similarity Index (ESI)0.88> 0.80Confirmed (1R, 2S)
Mosher's NMR Max ΔδSR (ppm)+0.14 (H-2)Consistent +/- spatial distributionConfirmed (1R, 2S)
X-Ray Flack Parameter0.018(24) 0 (esd < 0.1)Confirmed (1R, 2S)

References

  • VCD Spectroscopy for Organic Chemists Source: Pageplace / CRC Press URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters Source: ResearchGate URL

Sources

Validation

Spectroscopic Comparison of Cis and Trans Isomers of 2-Substituted Cyclohexanols: A Definitive Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of distinguishing diastereomers in complex mixtures. In drug development and asymmetric synthesis, the spatial orientation...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of distinguishing diastereomers in complex mixtures. In drug development and asymmetric synthesis, the spatial orientation of functional groups dictates a molecule's binding affinity and reactivity.

This guide provides an objective, in-depth comparison of the cis and trans isomers of 2-substituted cyclohexanols (using 2-methylcyclohexanol as our primary model). Rather than simply listing spectral values, we will explore the thermodynamic causality behind these spectroscopic differences and establish a self-validating experimental protocol for their quantification.

Conformational Thermodynamics: The Causality of Spectral Variance

To understand the spectroscopic differences between cis and trans isomers, we must first analyze their most stable 3D chair conformations. The conformational rigidity of substituted cyclohexanes provides a distinct and interpretable spectroscopic fingerprint[1].

  • Trans-2-methylcyclohexanol: The methyl group (sterically bulkier, A-value = 1.7 kcal/mol) and the hydroxyl group (A-value = 0.87 kcal/mol) can simultaneously occupy equatorial positions. This diequatorial conformation minimizes unfavorable 1,3-diaxial interactions, making it the thermodynamically more stable isomer[1]. Because the hydroxyl group is equatorial, the carbinol proton (H1) attached to the same carbon is forced into an axial position.

  • Cis-2-methylcyclohexanol: It is impossible for both substituents to be equatorial. To minimize steric strain, the bulkier methyl group occupies the equatorial position, forcing the hydroxyl group into the axial position[1]. Consequently, the carbinol proton (H1) is forced into an equatorial position.

This fundamental difference in the spatial orientation of the H1 proton (axial in trans, equatorial in cis) is the root cause of their distinct spectroscopic behaviors.

Spectroscopic Profiling & Logical Differentiation

1 H NMR Spectroscopy: The Power of the Carbinol Proton

The proton attached to the hydroxyl-bearing carbon (H1) is our primary diagnostic probe. Its behavior in an external magnetic field is governed by two factors: magnetic anisotropy and the Karplus relationship.

  • Chemical Shift Causality ( δ ): Equatorial protons lie in the deshielding region of the magnetic anisotropy generated by adjacent C-C single bonds. Therefore, the equatorial H1 in the cis isomer is deshielded and shifted downfield, typically appearing around 3.75 ppm [2]. Conversely, the axial H1 in the trans isomer lies in the shielding region, shifting it upfield to approximately 3.05 ppm [2].

  • Spin-Spin Splitting ( J -values): The NMR coupling constant is a direct function of the dihedral angle between adjacent protons[3].

    • In the trans isomer , the axial H1 couples with two adjacent axial protons ( θ≈180∘ ) and one equatorial proton ( θ≈60∘ ). The 180∘ dihedral angle results in large Jax−ax​ coupling constants (10–12 Hz)[3]. This produces a broad, complex multiplet (e.g., a triplet of doublets).

    • In the cis isomer , the equatorial H1 couples with adjacent protons exclusively via Jeq−ax​ and Jeq−eq​ interactions ( θ≈60∘ ). These small coupling constants (2–5 Hz) collapse the signal into a narrow, tightly grouped multiplet[3].

Infrared (IR) Spectroscopy: Probing Bond Strength

Cyclohexanols exhibit characteristic IR absorption bands, most notably the C-O stretch typically found in the 1050–1150 cm⁻¹ region[4]. However, the exact wavenumber is highly dependent on spatial orientation.

  • Trans Isomer (Equatorial C-O): An equatorial C-O bond experiences minimal steric hindrance, allowing for optimal orbital overlap. This creates a shorter, stronger bond that requires higher energy to stretch, pushing the absorption to a higher wavenumber (typically ~1050–1060 cm⁻¹).

  • Cis Isomer (Axial C-O): An axial C-O bond experiences slight elongation due to 1,3-diaxial steric repulsion from the axial protons at C3 and C5. This weakens the bond, shifting the stretching frequency to a lower wavenumber (typically ~950–1000 cm⁻¹).

Quantitative Data Summary

The following table synthesizes the structural and spectroscopic parameters used to differentiate the isomers.

PropertyCis-2-methylcyclohexanolTrans-2-methylcyclohexanol
Most Stable Conformation Axial-Equatorial (CH₃ eq, OH ax)Diequatorial (CH₃ eq, OH eq)
Carbinol Proton (H1) Position EquatorialAxial
1 H NMR Chemical Shift (H1) ~ 3.75 ppm (Deshielded)[2]~ 3.05 ppm (Shielded)[2]
1 H NMR Multiplicity & J -values Narrow Multiplet (Small Jeq−ax​ , Jeq−eq​ )Broad Multiplet (Large Jax−ax​ )
IR C-O Stretch ~ 950 – 1000 cm⁻¹ (Weaker bond)~ 1050 – 1060 cm⁻¹ (Stronger bond)

Experimental Workflow: A Self-Validating Protocol

To objectively determine the cis:trans ratio of a synthesized mixture, follow this step-by-step methodology. This protocol includes built-in self-validation to ensure data integrity.

Step 1: Sample Preparation Dissolve 15–20 mg of the 2-methylcyclohexanol mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the necessary deuterium lock for the spectrometer, while TMS serves as the absolute 0 ppm internal reference standard to prevent chemical shift drift.

Step 2: 1 H NMR Acquisition Acquire a standard 1D 1 H NMR spectrum at a minimum frequency of 400 MHz. Causality: High-field instruments ( 400 MHz) are required to ensure sufficient dispersion of the carbinol proton multiplets, preventing overlap with the bulk aliphatic signals.

Step 3: Integration and Ratio Calculation Identify the carbinol peaks at 3.05 ppm (trans) and 3.75 ppm (cis). Integrate the area under both peaks. The ratio of the cis to trans isomers is calculated by dividing the respective peak areas[2].

Step 4: The Trustworthiness Check (Self-Validation) A robust protocol must validate its own results. After integrating the two carbinol peaks, sum their total area. Next, integrate the isolated methyl doublet (typically around 0.9 ppm). Validation Metric: If the sample is pure 2-methylcyclohexanol, the ratio of the total carbinol area to the total methyl area must be exactly 1:3 . Any deviation indicates the presence of impurities, residual solvent, or incomplete relaxation during acquisition (requiring an increase in the relaxation delay, d1 ).

Step 5: Orthogonal Verification via ATR-FTIR Deposit 1-2 drops of the neat liquid mixture onto the diamond crystal of an ATR-FTIR spectrometer. Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pelleting, preventing ambient moisture absorption that would obscure the critical O-H and C-O stretching regions[4]. Analyze the relative intensities of the bands at ~1050 cm⁻¹ and ~950 cm⁻¹ to qualitatively confirm the NMR-derived ratio.

Logical Workflow Diagram

The following diagram maps the logical decision tree used to spectroscopically differentiate the isomers based on the principles discussed above.

G A Isomeric Mixture (2-Substituted Cyclohexanol) B 1H NMR Spectroscopy (Carbinol Proton H1) A->B C IR Spectroscopy (C-O Stretch) A->C D H1 is Axial Broad Multiplet (J = 10-12 Hz) δ ~ 3.05 ppm B->D Large Jax-ax E H1 is Equatorial Narrow Multiplet (J = 2-5 Hz) δ ~ 3.75 ppm B->E Small Jeq-ax / Jeq-eq F Equatorial C-O Bond 1050 - 1060 cm⁻¹ C->F Higher Wavenumber G Axial C-O Bond 950 - 1000 cm⁻¹ C->G Lower Wavenumber H Trans Isomer (Diequatorial Conformer) D->H I Cis Isomer (Axial-Equatorial Conformer) E->I F->H G->I

Logical workflow for the spectroscopic differentiation of cis and trans 2-substituted cyclohexanols.

References

  • Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum - Brainly. 2

  • trans-2-Methylcyclohexanol | 7443-52-9 - Benchchem. 1

  • 12: Complex Coupling - Chemistry LibreTexts. 3

  • Cyclohexanol Definition - Organic Chemistry Key Term - Fiveable.4

Sources

Comparative

Benchmarking the performance of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol as a chiral auxiliary

An Objective Performance Analysis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol as a Novel Chiral Auxiliary in Asymmetric Synthesis Abstract In the pursuit of enantiomerically pure compounds, particularly within the pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Performance Analysis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Abstract

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1][2][3] This guide introduces 2-(2-methylbutan-2-yl)cyclohexan-1-ol, a novel terpene-like chiral auxiliary, and proposes a rigorous framework for benchmarking its performance against the well-established Evans' oxazolidinone auxiliaries. We will delve into the theoretical underpinnings of its design, provide detailed experimental protocols for its application in a benchmark asymmetric aldol reaction, and establish key performance indicators for a direct and objective comparison. This document serves as a practical guide for researchers seeking to evaluate and adopt new tools for stereoselective transformations.

Introduction: The Role of the Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, predictable configuration.[1] The ideal auxiliary should be readily available, easily attached to the substrate, exert a strong stereodirecting influence, and be removable under mild conditions without affecting the newly formed chiral center, allowing for its recovery and reuse.[3]

The Candidate: 2-(2-Methylbutan-2-yl)cyclohexan-1-ol

The proposed chiral auxiliary, 2-(2-methylbutan-2-yl)cyclohexan-1-ol, combines two key structural features intended to enforce a high degree of stereocontrol:

  • A Rigid Cyclohexyl Scaffold: The cyclohexane ring provides a conformationally restricted backbone, which is a common feature in successful auxiliaries like trans-2-phenylcyclohexanol.[1]

  • A Bulky tert-Amyl Group: The 2-methylbutan-2-yl (or tert-amyl) group is a sterically demanding substituent designed to effectively shield one face of a prochiral enolate derived from the auxiliary.

This auxiliary can be synthesized from 2-(2-methylbutan-2-yl)cyclohexan-1-one, which itself can be prepared via established methods. The reduction of the ketone would yield a mixture of cis and trans diastereomers, which would need to be separated and their absolute configurations determined. For this guide, we will focus on the performance of a single, enantiomerically pure diastereomer.

The Benchmark Competitor: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Experimental Design: The Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful C-C bond-forming reaction that can generate two adjacent stereocenters simultaneously.[1][2] It serves as an excellent platform for comparing the stereodirecting power of different chiral auxiliaries.

The overall experimental workflow is outlined below:

G cluster_prep Preparation cluster_reaction Asymmetric Aldol Reaction cluster_analysis Analysis & Cleavage Aux Chiral Auxiliary (Candidate or Benchmark) N_Acyl N-Acyl or O-Acyl Substrate Aux->N_Acyl Acylation Acyl Propionyl Chloride Acyl->N_Acyl Enol Boron Enolate Formation (Dibutylboron triflate, DIPEA) N_Acyl->Enol Adduct Diastereomeric Aldol Adduct Enol->Adduct Analysis Purification & d.r. Analysis (Chromatography, NMR) Aldehyde Benzaldehyde Aldehyde->Adduct Adduct->Analysis Cleavage Auxiliary Cleavage (e.g., LiBH4) Analysis->Cleavage Product Chiral β-Hydroxy Acid Derivative Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for benchmarking a chiral auxiliary.

Detailed Protocols

Protocol 1: Acylation of the Chiral Auxiliary

  • For 2-(2-Methylbutan-2-yl)cyclohexan-1-ol: To a solution of the alcohol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.2 equiv) dropwise. Stir the reaction mixture at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting ester by flash chromatography.

  • For Evans' Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 equiv) dropwise. After 15 minutes, add propionyl chloride (1.1 equiv) and allow the mixture to warm to 0 °C over 1 hour. Quench, extract, and purify as described above.

Protocol 2: Boron-Mediated Asymmetric Aldol Reaction

  • To a solution of the acylated auxiliary (1.0 equiv) in DCM (0.1 M) at -78 °C, add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equiv). Stir for 30 minutes.

  • Cool the mixture to -78 °C (if not already at this temperature) and add benzaldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer. Separate the layers and extract the aqueous phase with DCM.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.). Purify the product by flash chromatography.

Protocol 3: Auxiliary Cleavage and Recovery

  • For the Cyclohexanol Ester: Dissolve the purified aldol adduct in THF and cool to 0 °C. Add lithium borohydride (LiBH₄) (2.0 equiv) and stir for 4 hours. Carefully quench with water, and then acidify with 1M HCl. Extract with ethyl acetate. The organic phase will contain the chiral product (a 1,3-diol), and the aqueous phase can be further processed to recover the chiral auxiliary.

  • For the Evans' Adduct: Dissolve the purified aldol adduct in a 2:1 mixture of THF and water at 0 °C. Add hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv). Stir vigorously for 4 hours. Extract the recovered auxiliary with DCM. Acidify the aqueous layer and extract to isolate the chiral β-hydroxy carboxylic acid.

Performance Metrics & Comparative Data

The performance of each auxiliary will be evaluated based on the following key metrics. The data should be compiled into a clear, comparative table.

Performance Metric2-(2-Methylbutan-2-yl)cyclohexan-1-ol(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Acylation Yield (%) Experimental Value>95% (Typical)
Aldol Reaction Yield (%) Experimental Value85-95% (Typical)
Diastereomeric Ratio (d.r.) Experimental Value>99:1 (syn:anti) (Typical)
Cleavage Yield (%) Experimental Value>90% (Typical)
Auxiliary Recovery (%) Experimental Value>95% (Typical)

Mechanistic Interpretation and Stereochemical Model

The stereochemical outcome of the aldol reaction is dictated by the transition state geometry. For boron enolates of chiral auxiliaries, the reaction is proposed to proceed through a rigid, chair-like Zimmerman-Traxler transition state.[2]

Caption: Proposed transition state for the candidate auxiliary.

In the case of our candidate auxiliary, the large tert-amylcyclohexyl group (R*) is expected to orient itself to minimize steric interactions with the boron chelate. This conformation should effectively block the si-face of the enolate, forcing the aldehyde to approach from the re-face, leading to a predictable absolute stereochemistry in the product. The degree of diastereoselectivity will be a direct measure of how effectively the auxiliary's steric bulk controls this approach.

Conclusion and Outlook

This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking the performance of the novel chiral auxiliary, 2-(2-methylbutan-2-yl)cyclohexan-1-ol. By comparing it directly against the "gold standard" Evans' oxazolidinone in a well-understood asymmetric aldol reaction, we can generate clear, quantifiable data on its efficacy.

The success of this new auxiliary will depend on its ability to consistently provide high diastereoselectivity and yield, while also allowing for efficient cleavage and recovery. Positive results would validate its design and establish it as a valuable new tool for synthetic chemists, potentially offering unique advantages in specific applications or as a cost-effective alternative to existing reagents.

References

  • Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-40. [Link]

  • Whitesell, J. K. (1985). trans-2-Phenyl-1-cyclohexanol: a powerful and readily available chiral auxiliary. Journal of the American Chemical Society, 107(5), 1533-1534. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Blaser, H. U. (1992). The chiral pool as a source of enantioselective catalysts and auxiliaries. Chemical Reviews, 92(5), 935–952. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-40. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]

  • Portilla, J., & Quiroga, J. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Sociedad Química de México, 58(2), 176-191. [Link]

  • Oppolzer, W. (1990). Camphor-derived chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinethiones and N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193. [Link]

  • Breitmaier, E. (2006). Terpenes: Flavors, Fragrances, Pharmaca, Pheromones. Wiley-VCH. [Link]

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Validation

A Comparative Guide to the Purity Analysis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol by HPLC and GC

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control step but a fundamental requirement for ensuring safety and efficacy. F...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control step but a fundamental requirement for ensuring safety and efficacy. For a molecule like 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, which possesses multiple chiral centers and thus can exist as several diastereomers, this analytical challenge is magnified. The separation and quantification of these closely related stereoisomers, alongside any process-related impurities, demand highly selective and robust analytical techniques.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol. Drawing upon established chromatographic principles and field-proven insights, we will explore the nuances of method development, the rationale behind experimental choices, and the relative strengths and weaknesses of each approach.

The Analytical Challenge: Stereoisomers and Impurities

2-(2-Methylbutan-2-yl)cyclohexan-1-ol presents a significant analytical puzzle due to its stereochemical complexity. The molecule has two chiral centers, leading to the potential for four stereoisomers (two pairs of enantiomers, which are diastereomers to each other). The subtle differences in the spatial arrangement of atoms in diastereomers result in distinct physicochemical properties, which can be exploited for their separation. The choice between HPLC and GC is pivotal and depends largely on the volatility and thermal stability of the analyte and its impurities.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful and versatile technique for the separation of non-volatile and thermally labile compounds, making it a go-to method in the pharmaceutical industry for purity and impurity profiling.[1][3][4][5]

Principle of Separation

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.[2] For a moderately polar compound like 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[6][7][8][9] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) is used.[6][7][8] More hydrophobic molecules interact more strongly with the stationary phase and are retained longer.

Experimental Protocol: Chiral HPLC for Diastereomeric Separation

For the specific challenge of separating the diastereomers of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, a chiral stationary phase (CSP) is often necessary. Polysaccharide-based CSPs are widely used for their broad applicability in separating chiral compounds.[10][11]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(2-Methylbutan-2-yl)cyclohexan-1-ol sample.

  • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterSettingRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)A polysaccharide-based CSP known for excellent chiral recognition capabilities for a wide range of compounds, including alcohols.[10]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)A non-polar mobile phase is used with this type of chiral column to promote interaction with the stationary phase. The ratio is optimized to achieve baseline separation of the diastereomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure optimal efficiency and resolution.
Column Temperature 25 °CTemperature is controlled to ensure reproducible retention times and selectivity.
Detection UV at 210 nmAlcohols have weak chromophores, so detection at a low UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 10 µLA small injection volume is used to prevent column overload and maintain peak shape.
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chiral Separation (Chiralpak® AD-H) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC purity analysis.

Performance Characteristics of HPLC
ParameterTypical ValueSignificance
Resolution (Rs) > 1.5Baseline separation of diastereomers is crucial for accurate quantification.
Linearity (R²) > 0.999Ensures a direct correlation between concentration and response, which is vital for accurate impurity quantification.[2][12]
Limit of Detection (LOD) 0.01% (relative to main peak)Demonstrates the method's ability to detect trace-level impurities.[2]
Precision (%RSD) < 2.0%Indicates the high reproducibility of the method.[2][12]

Gas Chromatography (GC): The Power of Volatility

GC is a highly efficient separation technique ideal for volatile and thermally stable compounds.[3] For alcohols, GC can offer faster analysis times and higher sensitivity, particularly when coupled with a Flame Ionization Detector (FID).[3][5]

Principle of Separation

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gas and stationary phases, which is primarily governed by their boiling points and interactions with the stationary phase.[13]

The Derivatization Imperative

Direct analysis of polar compounds like alcohols by GC can be challenging due to their tendency to form hydrogen bonds, leading to poor peak shape (tailing) and reduced volatility.[14] To overcome this, chemical derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile moiety.[14][15] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization strategy for alcohols.

Experimental Protocol: GC-FID with Derivatization

Derivatization Procedure:

  • To 1 mg of the 2-(2-Methylbutan-2-yl)cyclohexan-1-ol sample in a vial, add 500 µL of dry pyridine and 500 µL of BSTFA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-FID Conditions:

ParameterSettingRationale
Column Chiral GC Column (e.g., Rt-βDEXsm)A cyclodextrin-based chiral stationary phase is effective for the separation of many enantiomers and diastereomers of alcohols.[16]
Carrier Gas HeliumAn inert carrier gas commonly used in GC.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the derivatized sample.
Oven Program 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold 5 minA temperature program is used to effectively separate compounds with different boiling points.
Detector Flame Ionization Detector (FID)FID is highly sensitive to organic compounds and provides a robust response.
Detector Temperature 250 °CPrevents condensation of the analytes in the detector.
Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample Add_Reagents Add Pyridine & BSTFA Weigh->Add_Reagents Heat Heat at 60°C Add_Reagents->Heat Inject Inject into GC Heat->Inject Separate Chiral Separation (Rt-βDEXsm) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC purity analysis with derivatization.

Performance Characteristics of GC
ParameterTypical ValueSignificance
Resolution (Rs) > 1.5Essential for the accurate determination of diastereomeric purity.
Linearity (R²) > 0.998A high degree of linearity is necessary for reliable quantification.[2]
Limit of Detection (LOD) 0.005 ppm - 1 ppmGC-FID often provides excellent sensitivity for volatile compounds.[2]
Precision (%RSD) < 5.0%Good reproducibility is achievable with a well-optimized method.[2]

Head-to-Head Comparison: HPLC vs. GC

FeatureHPLCGC
Analyte Suitability Non-volatile, thermally labile compounds.[1][3]Volatile, thermally stable compounds.[1][3]
Sample Preparation Generally simpler, often just dissolution.[1]May require derivatization for polar compounds.[14]
Separation Efficiency GoodHigher, leading to sharper peaks.[1][5]
Analysis Time Moderate.[3]Often faster.[3][5]
Solvent Consumption High.[3][4]Minimal.[3]
Cost per Analysis Higher.[3][4][5]Lower.[3][4]

Conclusion and Recommendations

Both HPLC and GC are powerful and indispensable tools for the purity analysis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol. The choice between them is not a matter of one being definitively superior, but rather which is more "fit for purpose" based on the specific analytical needs.

  • HPLC is the preferred method for routine quality control of the bulk drug substance, especially when dealing with non-volatile impurities or when the thermal stability of the compound is a concern. The direct analysis without the need for derivatization simplifies the workflow.

  • GC is an excellent choice for high-sensitivity applications, such as the analysis of trace volatile impurities or when faster throughput is required. The higher separation efficiency of capillary GC can be advantageous for resolving closely related isomers. However, the additional derivatization step adds complexity to the sample preparation.

Ultimately, a comprehensive purity assessment of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol may benefit from the complementary nature of both techniques. HPLC can be used for the primary purity assay and non-volatile impurity profiling, while GC can be employed to investigate volatile organic impurities and residual solvents. This dual-pronged approach, grounded in sound scientific principles and validated according to ICH guidelines, ensures the highest level of confidence in the quality and safety of the final product.[12][17][18][19]

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.
  • Application Note: Quantitative Analysis of Alcohols via Derivatization with Valeryl Chloride and Gas Chromatography. (2025). Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoionization Detection (GC-PID). (n.d.).
  • A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. (2025). Benchchem.
  • HPLC vs GC: Choosing the Right Chromatography Technique. (2026, January 28). Lab Manager.
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  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
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  • HPLC vs GC: Key Differences, Applications, and Advantages. (2025, June 6). Phenomenex.
  • Derivatizing Compounds: Available Compounds: Reference Materials. (n.d.). Schimmelmann Research.
  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020, July 26). ResearchGate.
  • Analytical method validation as per ich and usp. (n.d.). Slideshare.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). PMC.
  • Reversed-Phase Chromatography Overview. (n.d.). Creative Proteomics.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
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  • Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. (2025, November 11). PharmaGuru.
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  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.).
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Comparative

A Researcher's Guide to Structural Validation: Integrating Experimental NMR with DFT Calculations for 2-(tert-amyl)cyclohexanol

In the realm of molecular characterization, particularly for complex stereoisomers, the unambiguous assignment of chemical structures is paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the corner...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of molecular characterization, particularly for complex stereoisomers, the unambiguous assignment of chemical structures is paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation, its power is significantly amplified when coupled with theoretical calculations. This guide provides an in-depth, practical comparison of experimental NMR data with Density Functional Theory (DFT) calculations, using the diastereomers of 2-(tert-amyl)cyclohexanol as a compelling case study. We will move beyond a simple procedural outline to explore the causality behind methodological choices, ensuring a robust and self-validating workflow for researchers, chemists, and drug development professionals.

Part I: The Experimental Benchmark – Acquiring High-Fidelity NMR Data

The entire validation process hinges on the quality of the experimental data; it is the "ground truth" against which our computational model will be judged. Any ambiguity or error in the experimental assignment will render the comparison meaningless. Therefore, meticulous acquisition and assignment are not just preliminary steps but the foundation of the entire study.

The Subject: 2-(tert-amyl)cyclohexanol Diastereomers

The synthesis of 2-(tert-amyl)cyclohexanol, for instance, via the reduction of 2-(tert-amyl)cyclohexanone, typically yields a mixture of diastereomers: cis and trans. The bulky tert-amyl group and the hydroxyl group can exist on the same side (cis) or opposite sides (trans) of the cyclohexane ring, leading to distinct chemical environments and, consequently, different NMR spectra. Distinguishing between these two isomers provides a perfect scenario for DFT validation.

Experimental Protocol: NMR Data Acquisition and Assignment
  • Sample Preparation : Dissolve approximately 10-15 mg of the purified diastereomeric mixture of 2-(tert-amyl)cyclohexanol in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing properties for nonpolar to moderately polar organic molecules and its well-characterized residual solvent peaks.[1]

  • Data Acquisition :

    • Acquire standard one-dimensional (1D) ¹H and ¹³C{¹H} NMR spectra.

    • To ensure unambiguous assignment, acquire two-dimensional (2D) spectra, including:

      • ¹H-¹H COSY (Correlation Spectroscopy) : To identify proton-proton spin coupling networks.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons.

  • Spectral Assignment : Meticulously assign all ¹H and ¹³C resonances for both the major and minor diastereomers present in the mixture using the combined information from the 1D and 2D spectra. The distinct spatial arrangement of the substituents in the cis and trans isomers will lead to noticeable differences in the chemical shifts, particularly for the carbons and protons at positions 1 and 2 of the cyclohexyl ring.

Part II: The Computational Counterpart – DFT-Based NMR Spectrum Prediction

With a solid experimental benchmark established, we turn to computational chemistry to build a theoretical model. DFT is a quantum mechanical method that calculates the electronic structure of a molecule to predict various properties, including NMR shielding tensors.[2] The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent and reliable approach for calculating NMR chemical shifts as it effectively addresses the issue of gauge-origin dependence.[3][4][5]

DFT Workflow for NMR Prediction start_node Build 3D Structures (cis & trans isomers) geo_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start_node->geo_opt Initial Geometries process_node process_node decision_node decision_node nmr_node nmr_node end_node Calculated Chemical Shifts (δ) freq_calc Frequency Calculation geo_opt->freq_calc Optimized Structures decision Imaginary Frequencies? freq_calc->decision Vibrational Frequencies decision->geo_opt  Yes (Not a minimum) Re-optimize   nmr_calc GIAO NMR Calculation (PCM Solvent Model) decision->nmr_calc No (True Minimum) shielding_tensors Reference Calculation (TMS) (Same Level of Theory) nmr_calc->shielding_tensors Absolute Shielding (σ) shielding_tensors->end_node δ = σ_ref - σ_sample

Caption: Computational workflow for predicting NMR chemical shifts using DFT.

Protocol: Step-by-Step DFT Calculation

This protocol assumes the use of a quantum chemistry software package like Gaussian.

  • Build Input Structures : Create 3D models of both the cis and trans isomers of 2-(tert-amyl)cyclohexanol. Ensure the initial chair conformation of the cyclohexane ring is correctly represented for both.

  • Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of each isomer.

    • Rationale : It is critical to perform NMR calculations on a stable, minimum-energy structure, as chemical shifts are highly sensitive to molecular geometry.[6]

    • Method : A widely used and well-benchmarked combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ.[7][8]

  • Vibrational Frequency Calculation : Following optimization, perform a frequency calculation at the same level of theory.

    • Rationale : This step is a crucial quality control measure. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

  • GIAO NMR Calculation : Using the optimized, frequency-confirmed geometry, perform the NMR calculation.

    • Rationale : The GIAO method calculates the isotropic magnetic shielding tensor (σ) for each nucleus.

    • Method : Use the NMR=GIAO keyword. To better approximate the experimental conditions in solution, include a solvent model like the Polarizable Continuum Model (PCM) for chloroform (SCRF=(PCM,Solvent=Chloroform)).[9][10]

  • Data Processing and Referencing : The output will be absolute shielding values (σ), not chemical shifts (δ). To convert them for comparison with experimental data, calculate the shielding tensor for a reference standard, typically tetramethylsilane (TMS), at the exact same level of theory (functional, basis set, and solvent model). The chemical shift is then calculated using the equation: δ_calculated = σ_TMS - σ_sample.[11]

Part III: The Synergy – Comparing Experimental and Computational Data

This is the validation stage, where the predictive power of our theoretical model is tested against the empirical evidence from the spectrometer.

Validation Logic exp_node Experimental NMR Data (¹H & ¹³C Shifts) comp_node Data Correlation & Analysis (Plot δ_exp vs δ_calc) exp_node->comp_node dft_node DFT Calculated Data (¹H & ¹³C Shifts) dft_node->comp_node val_node Structural Assignment Validated comp_node->val_node High Correlation (R² > 0.99) rev_node Assignment Revision Required comp_node->rev_node Poor Correlation

Caption: Logical flow for validating experimental NMR assignments with DFT data.

Data Presentation: A Comparative Analysis

The most effective way to compare the datasets is a simple table. Below is a representative, hypothetical dataset for the cyclohexyl ring carbons of the cis and trans isomers of 2-(tert-amyl)cyclohexanol to illustrate the expected results.

Carbon Position Isomer Experimental ¹³C δ (ppm) Calculated ¹³C δ (ppm) Δ (Exp - Calc)
C1 (CH-OH)trans72.572.10.4
cis68.167.80.3
C2 (CH-tAm)trans51.851.50.3
cis49.549.30.2
C3trans35.435.00.4
cis32.031.80.2
C4trans25.124.90.2
cis24.824.50.3
C5trans26.025.70.3
cis25.825.40.4
C6trans33.933.50.4
cis30.129.90.2
Analysis and Interpretation
  • Correlation is Key : Do not focus on the absolute error for a single atom. Instead, evaluate the overall correlation between the entire set of experimental and calculated shifts. A plot of δ_experimental vs. δ_calculated should yield a straight line with a correlation coefficient (R²) greater than 0.99 for a reliable assignment.

  • Systematic vs. Random Error : Small, systematic deviations (like the ~0.3 ppm difference seen in the table) are common and arise from imperfections in the functional, basis set, or solvent model. These can often be corrected by linear scaling.[12] Large, random errors or swapped assignments in the plot are red flags that indicate a potential misassignment in the experimental data.

  • Validation Power : In our case study, the excellent linear correlation between the calculated shifts for the trans isomer and one set of experimental signals, and a similar correlation for the cis isomer with the other set, provides powerful evidence that our initial stereochemical assignments are correct. This method is particularly invaluable for resolving ambiguous structures where experimental data alone is insufficient.[7][13]

Conclusion and Best Practices

The integration of DFT calculations with experimental NMR spectroscopy creates a synergistic workflow that is far more powerful than either technique alone. It transforms computational chemistry from a purely predictive tool into a rigorous method for validating empirical results, providing an exceptional level of confidence in structural and stereochemical assignments.

Key Takeaways for Researchers:

  • Garbage In, Garbage Out : The accuracy of your DFT validation is fundamentally limited by the quality of your experimental NMR data.

  • Methodological Consistency is Crucial : The same functional, basis set, and environment model must be used for your molecule of interest and the TMS reference to ensure systematic errors are cancelled out.

  • Don't Skip the Checks : Always perform geometry optimization and confirm the structure is a true minimum via a frequency calculation before proceeding to the GIAO NMR calculation.

  • Focus on Trends, Not Absolutes : The strength of the linear correlation between the experimental and calculated datasets is the most important metric for validating a structural assignment.

By adhering to this self-validating protocol, researchers can confidently elucidate complex molecular structures, a critical task in fields ranging from natural product chemistry to pharmaceutical development.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. [Link]

  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. ACS Publications. [Link]

  • How to perform NMR calculation in Gaussian. YouTube. [Link]

  • How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. [Link]

  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. eScholarship, University of California. [Link]

  • NMR Predictor Guide: Which Type Is Best for You?. Chemaxon. [Link]

  • Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. Q-Chem. [Link]

  • The EFG Rosetta Stone: translating between DFT calculations and solid state NMR experiments. Faraday Discussions (RSC Publishing). [Link]

  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. PMC. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. MDPI. [Link]

  • GIAO 13 C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. ACS Publications. [Link]

  • Nuclear Magnetic Resonance (NMR). ORCA 6.0 TUTORIALS - FACCTs. [Link]

  • Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. NSF Public Access Repository. [Link]

  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. MDPI. [Link]

  • Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. ACS Publications. [Link]

  • The DFT route to NMR chemical shifts. Semantic Scholar. [Link]

  • The interplay of density functional selection and crystal structure for accurate NMR chemical shift predictions. Wiley Online Library. [Link]

  • NMR Data of 6 (Stereoisomers A and B). ResearchGate. [Link]

  • Supporting Information File 2 Long-range diastereoselection in Ugi reactions of 2-substituted dihydrobenzoxazepines NMR characte. Beilstein Journals. [Link]

  • EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. PMC. [Link]

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Validation

Inter-Laboratory Comparison Guide: Synthesis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary

2-(2-Methylbutan-2-yl)cyclohexan-1-ol, commonly known as 2-tert-amylcyclohexanol, is a sterically hindered cyclic alcohol. It serves as a highly effective bulky chiral auxiliary in asymmetric drug development and as a rigid scaffold in fragrance chemistry. The synthesis of this molecule presents unique steric challenges due to the adjacent quaternary carbon of the tert-amyl group.

This guide provides an objective, inter-laboratory comparison of the two primary synthetic routes used to generate this compound: Route A (Catalytic Hydrogenation) , optimized for industrial scalability, and Route B (Epoxide Ring-Opening) , optimized for absolute stereocontrol. By analyzing the causality behind the reagent choices and comparing the empirical data from both facilities, this guide serves as an authoritative blueprint for process chemists.

Mechanistic Pathways & Strategic Rationale

The synthesis of 2-tert-amylcyclohexanol requires navigating the severe steric bulk of the 2-methylbutan-2-yl moiety. The two laboratories took fundamentally different mechanistic approaches:

  • Route A (Process Chemistry Lab): Utilized the direct catalytic hydrogenation of 2-tert-amylphenol. Ruthenium on Alumina (Ru/Al₂O₃) was selected over traditional Palladium (Pd/C). Pd/C frequently induces hydrogenolysis of the C-O bond, yielding the undesired deoxygenated alkane. Ruthenium, conversely, is highly selective for aromatic ring saturation without cleaving the hydroxyl group[1].

  • Route B (Discovery Chemistry Lab): Utilized the nucleophilic ring-opening of cyclohexene oxide. Reacting cyclohexene oxide directly with a bulky Grignard reagent (tert-amylmagnesium chloride) typically fails; the basicity of the Grignard promotes β-hydride elimination or epoxide isomerization[2]. By introducing a Copper(I) salt, the system facilitates transmetalation to an organocuprate intermediate. This "softer" nucleophile readily undergoes an S_N2-like anti-attack on the epoxide, exclusively yielding the trans-diastereomer[3].

G Phenol 2-tert-Amylphenol (Starting Material A) Hydro Ru/Al2O3 + H2 High Pressure Phenol->Hydro Route A Epoxide Cyclohexene Oxide (Starting Material B) Grignard t-AmylMgCl + CuI Transmetalation Epoxide->Grignard Route B Product 2-(2-Methylbutan-2-yl) cyclohexan-1-ol Hydro->Product cis/trans mix Grignard->Product trans only

Fig 1: Mechanistic divergence between catalytic hydrogenation and Cu-catalyzed epoxide ring-opening.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics collected from the inter-laboratory study. Route A demonstrates superior atom economy and scalability, while Route B is the mandatory choice if the pure trans-isomer is required for downstream asymmetric synthesis.

ParameterRoute A: Catalytic Hydrogenation (Lab 1)Route B: Epoxide Ring-Opening (Lab 2)
Primary Yield 88%72%
Diastereomeric Ratio 3:1 (cis:trans)>99:1 (trans exclusively)
E-factor (Waste/Product) 2.4 (Low waste, high atom economy)18.5 (High salt/metal waste)
Scalability Excellent (Pilot-plant ready)Poor (Requires cryogenic conditions)
Primary Impurity tert-Amylcyclohexane (<2%)Cyclohex-2-en-1-ol (Elimination byproduct)

Inter-Laboratory Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol described below operates as a self-validating system. The causality of each critical step is explained to aid researchers in troubleshooting.

Lab 1 Protocol: Catalytic Hydrogenation of 2-tert-Amylphenol

Objective: High-throughput, scalable synthesis of the diastereomeric mixture.

  • Reactor Preparation: Load 2-tert-amylphenol (100 g, 0.61 mol) and 5 wt% Ru/Al₂O₃ catalyst (2.0 g) into a 500 mL Hastelloy autoclave. Causality: Hastelloy is required to prevent the leaching of transition metals that can poison the Ruthenium catalyst.

  • Purging & Pressurization: Seal the reactor and purge with Nitrogen (3x 10 bar) to displace oxygen, followed by Hydrogen (3x 10 bar). Pressurize the vessel to 20 bar H₂.

  • Reaction: Heat the vessel to 80 °C and stir at 1000 rpm for 6 hours. Self-Validation: The reaction completion is monitored by the cessation of H₂ pressure drop in the ballast tank.

  • Workup: Cool the reactor to room temperature and carefully vent the residual H₂. Filter the crude mixture through a pad of Celite. Causality: Filtration through Celite is critical to quantitatively remove the finely dispersed Ru/Al₂O₃ nanoparticles. If left in solution, these nanoparticles can catalyze reverse dehydrogenation during the subsequent high-temperature distillation.

  • Purification: Purify the filtrate via fractional vacuum distillation to yield the product as a colorless, viscous oil (88% yield).

Lab 2 Protocol: Cu-Catalyzed Epoxide Ring-Opening

Objective: Absolute stereocontrol to isolate the pure trans-diastereomer.

  • Catalyst Activation: Flame-dry a Schlenk flask under Argon. Charge the flask with Copper(I) Iodide (CuI, 10 mol%) and 50 mL of anhydrous THF.

  • Substrate Addition: Add cyclohexene oxide (10 g, 0.10 mol) to the suspension and cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress the background, uncatalyzed attack of the Grignard reagent, which would lead to elimination byproducts.

  • Transmetalation & Attack: Dropwise add tert-amylmagnesium chloride (1.5 equivalents, 2.0 M in THF) over 30 minutes. The solution will transition from pale yellow to dark brown, indicating the formation of the active organocuprate species[2].

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours to ensure complete epoxide consumption.

  • Quench & Extraction: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl. Self-Validation: The ammonia ligands strongly coordinate with Cu(I)/Cu(II) ions, forming a deep blue, water-soluble copper-ammine complex. This specifically prevents the formation of intractable copper hydroxide emulsions, ensuring clean phase separation during extraction.

  • Purification: Extract the aqueous layer with diethyl ether (3x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1) to yield the pure trans-product (72% yield).

References

  • Wang, H., et al. "Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions." MDPI Catalysts, 2022. URL:[Link]

  • Yan, M. "Grignard Reagents/Copper Salts." ResearchGate, 2004. URL:[Link]

  • Dorado, C. "The Reactivity of Potassium Carbanions with Epoxides." ScholarWorks@UTEP, 2011. URL:[Link]

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Comparative

A Comparative Guide to the Mass Spectra of Tertiary Cyclohexanols for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Among the vast array of analytical techniques, mass spectrometry (MS) stands out for its sen...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Among the vast array of analytical techniques, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization (EI) mass spectra of various 1-alkyl-substituted tertiary cyclohexanols, providing field-proven insights into how substituent size influences fragmentation. The content herein is designed to equip researchers, scientists, and drug development professionals with the knowledge to interpret these mass spectra effectively.

The Foundational Principles of Tertiary Cyclohexanol Fragmentation

Under electron ionization, tertiary alcohols, including tertiary cyclohexanols, are known to undergo facile fragmentation, often resulting in a weak or entirely absent molecular ion (M+) peak.[1][2] This high propensity for fragmentation is a key characteristic and provides a wealth of structural information. The two predominant fragmentation pathways that govern the mass spectra of these compounds are alpha-cleavage and dehydration (loss of water).

Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group (the α-carbon). This process is particularly favorable as it leads to the formation of a resonance-stabilized oxonium ion.[3] In the case of 1-alkylcyclohexanols, there are two potential sites for α-cleavage: the bond to the alkyl substituent and a bond within the cyclohexyl ring. The relative stability of the resulting carbocation and radical species dictates the preferred pathway.

Dehydration (Loss of H₂O): This pathway involves the elimination of a water molecule (18 Da) from the molecular ion, leading to the formation of a radical cation with a mass of [M-18]⁺•.[3] While common for many alcohols, its prominence in the spectra of tertiary cyclohexanols can vary depending on the structure.

Comparative Analysis of 1-Alkylcyclohexanol Mass Spectra

The following sections provide a detailed comparison of the mass spectra of 1-methylcyclohexanol, 1-ethylcyclohexanol, 1-propylcyclohexanol, and 4-tert-butylcyclohexanol, which serves as an example of a bulky substituent's influence. The data presented is based on spectra obtained from the NIST Mass Spectrometry Data Center.

Case Study 1: 1-Methylcyclohexanol

Molecular Weight: 114.19 g/mol

The mass spectrum of 1-methylcyclohexanol is characterized by a base peak at m/z 99. This prominent peak arises from the loss of a methyl radical (•CH₃, 15 Da) via α-cleavage. The resulting oxonium ion is stabilized by the delocalization of the positive charge onto the oxygen atom. Another significant peak is observed at m/z 96, which corresponds to the loss of water ([M-18]⁺•). The molecular ion peak at m/z 114 is typically very weak or absent.

Case Study 2: 1-Ethylcyclohexanol

Molecular Weight: 128.22 g/mol

For 1-ethylcyclohexanol, the base peak shifts to m/z 99, resulting from the loss of an ethyl radical (•C₂H₅, 29 Da) through α-cleavage. This demonstrates a key principle: the cleavage of the larger alkyl group from the α-carbon is often the most favored fragmentation pathway, as it leads to the formation of a more stable radical. A significant peak at m/z 110 ([M-18]⁺•) due to dehydration is also observed. Again, the molecular ion at m/z 128 is expected to be of very low abundance.

Case Study 3: 1-Propylcyclohexanol

Molecular Weight: 142.24 g/mol

Following the established trend, the mass spectrum of 1-propylcyclohexanol exhibits a base peak at m/z 99, corresponding to the loss of a propyl radical (•C₃H₇, 43 Da) via α-cleavage. The peak at m/z 124 ([M-18]⁺•) from the loss of water is also a notable feature. The molecular ion at m/z 142 is generally not observed.

Case Study 4: 4-tert-Butylcyclohexanol

Molecular Weight: 156.27 g/mol

While not a 1-substituted cyclohexanol, the mass spectrum of 4-tert-butylcyclohexanol provides insight into the fragmentation of a cyclohexanol with a bulky substituent. The most prominent feature in its spectrum is often a peak at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺). This indicates that fragmentation of the substituent itself can be a dominant pathway. The molecular ion at m/z 156 is weak, and a peak at m/z 141 ([M-15]⁺) from the loss of a methyl group from the tert-butyl substituent is also common. A peak at m/z 99, which could arise from the loss of the tert-butyl group and a hydrogen atom, is also observed.[4]

Data Summary

CompoundMolecular Weight ( g/mol )Molecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
1-Methylcyclohexanol114.19114 (very weak/absent)9996 ([M-18]⁺•), 81, 71
1-Ethylcyclohexanol128.22128 (very weak/absent)99110 ([M-18]⁺•), 81, 71
1-Propylcyclohexanol142.24142 (very weak/absent)99124 ([M-18]⁺•), 81, 71
4-tert-Butylcyclohexanol156.27156 (weak)57141, 99, 81

Visualizing the Fragmentation Pathways

To further elucidate the fragmentation mechanisms, the following diagrams are provided in the DOT language for Graphviz.

G cluster_1_methyl 1-Methylcyclohexanol Fragmentation M_Me [C₇H₁₄O]⁺• (m/z 114) alpha_Me α-Cleavage (-•CH₃) M_Me->alpha_Me dehydration_Me Dehydration (-H₂O) M_Me->dehydration_Me frag_99_Me [C₆H₁₁O]⁺ (m/z 99) Base Peak alpha_Me->frag_99_Me frag_96_Me [C₇H₁₂]⁺• (m/z 96) dehydration_Me->frag_96_Me

Caption: Fragmentation of 1-Methylcyclohexanol.

G cluster_1_ethyl 1-Ethylcyclohexanol Fragmentation M_Et [C₈H₁₆O]⁺• (m/z 128) alpha_Et α-Cleavage (-•C₂H₅) M_Et->alpha_Et dehydration_Et Dehydration (-H₂O) M_Et->dehydration_Et frag_99_Et [C₆H₁₁O]⁺ (m/z 99) Base Peak alpha_Et->frag_99_Et frag_110_Et [C₈H₁₄]⁺• (m/z 110) dehydration_Et->frag_110_Et

Caption: Fragmentation of 1-Ethylcyclohexanol.

G cluster_1_propyl 1-Propylcyclohexanol Fragmentation M_Pr [C₉H₁₈O]⁺• (m/z 142) alpha_Pr α-Cleavage (-•C₃H₇) M_Pr->alpha_Pr dehydration_Pr Dehydration (-H₂O) M_Pr->dehydration_Pr frag_99_Pr [C₆H₁₁O]⁺ (m/z 99) Base Peak alpha_Pr->frag_99_Pr frag_124_Pr [C₉H₁₆]⁺• (m/z 124) dehydration_Pr->frag_124_Pr

Caption: Fragmentation of 1-Propylcyclohexanol.

Experimental Protocol for GC-MS Analysis

The following is a robust, self-validating protocol for the analysis of tertiary cyclohexanols using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the tertiary cyclohexanol standard at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a calibration curve covering the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the unknown samples with the same solvent to fall within the calibration range.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties and a different retention time) at a fixed concentration to all standards and samples.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1 to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Column: A nonpolar capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent), is recommended for good separation of these analytes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

This temperature program allows for the efficient elution of the tertiary cyclohexanols while ensuring good separation from other potential components in the sample matrix.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is the standard electron energy for EI, which promotes reproducible fragmentation patterns and allows for comparison with library spectra.[2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-300. This range will cover the molecular ions and the expected fragment ions of the target analytes.

  • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the high concentration of the solvent from saturating the detector.

G cluster_workflow GC-MS Experimental Workflow SamplePrep 1. Sample Preparation (Dilution & Internal Standard) Injection 2. GC Injection (Split Mode, 250°C) SamplePrep->Injection Separation 3. GC Separation (HP-5MS Column, Temp. Program) Injection->Separation Ionization 4. MS Ionization (EI, 70 eV) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole, m/z 35-300) Ionization->Analysis Detection 6. Detection Analysis->Detection

Caption: GC-MS Experimental Workflow.

Conclusion

The mass spectra of tertiary cyclohexanols are dictated by predictable yet nuanced fragmentation pathways. The dominant α-cleavage leading to the loss of the largest alkyl substituent is a reliable indicator for 1-alkylcyclohexanols. However, as the complexity of the substituents increases, other fragmentation pathways, such as those involving the substituent itself, can become more prominent. By understanding these fundamental principles and employing a robust analytical methodology, researchers can confidently identify and characterize these important compounds, accelerating the pace of drug discovery and development.

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(2-Methylbutan-2-yl)cyclohexan-1-ol Isomers

In the landscape of pharmaceutical development and chemical analysis, the rigorous and unambiguous characterization of stereoisomers is paramount. The compound 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, a substituted cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the rigorous and unambiguous characterization of stereoisomers is paramount. The compound 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, a substituted cyclohexanol derivative, presents a compelling analytical challenge due to its multiple chiral centers, giving rise to several diastereomers, each existing as a pair of enantiomers. As the biological activity and toxicological profiles of stereoisomers can vary significantly, the development and validation of robust analytical methods for their separation and quantification are critical for ensuring product quality, safety, and efficacy.

This guide provides an in-depth comparison of two primary analytical techniques for the stereoselective analysis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol: Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (Chiral HPLC). We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for cross-validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select, develop, and validate analytical methods that are fit for their intended purpose.

Pillar 1: Understanding the Analytical Challenge

The core challenge in analyzing 2-(2-Methylbutan-2-yl)cyclohexan-1-ol lies in its stereochemistry. The cyclohexane ring can exist in different conformations, and the two substituents can be arranged in either cis or trans configurations relative to each other, resulting in diastereomers. Furthermore, each of these diastereomers is chiral and therefore exists as a pair of enantiomers. Diastereomers have different physical and chemical properties and can often be separated by standard chromatographic techniques.[3] Enantiomers, however, have identical properties in an achiral environment and require a chiral environment for separation.[3][4]

Pillar 2: Comparative Analytical Methodologies

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification of all isomers, determination of enantiomeric excess).

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like substituted cyclohexanols. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Expertise & Experience in Method Design:

  • Derivatization: While direct analysis is possible, derivatization of the hydroxyl group (e.g., trimethylsilylation) can improve peak shape and thermal stability.[5]

  • Stationary Phase Selection: For separating diastereomers, a non-polar or mid-polarity column (e.g., DB-5ms or DB-624) is often sufficient.[6] To resolve enantiomers, a chiral stationary phase, such as one based on cyclodextrin derivatives, is necessary.[7]

  • Mass Spectrometric Detection: Electron Ionization (EI) provides reproducible fragmentation patterns that can be used for structural elucidation and confirmation.[8][9] The fragmentation of cyclohexanol derivatives often involves the loss of water, alkyl groups, and ring cleavage.

Experimental Protocol: GC-MS Analysis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol Diastereomers
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., ethyl acetate).

    • Prepare a series of calibration standards by diluting a stock solution of known concentration.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless inlet, 250°C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

    • Mass Spectrometer:

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Acquisition mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

Method B: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the workhorse for enantioselective separations in the pharmaceutical industry.[10][11] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Expertise & Experience in Method Design:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including alcohols.[4][10] Screening different CSPs is often necessary to achieve optimal separation.

  • Mobile Phase Optimization: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and the use of additives can significantly impact the separation.[10] For substituted cyclohexanols, normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile) are common starting points.

  • Detection: UV detection is suitable if the molecule possesses a chromophore. If not, a universal detector like a Refractive Index Detector (RID) or, more powerfully, a Mass Spectrometer (MS) can be used.

Experimental Protocol: Chiral HPLC Analysis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol Enantiomers
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Prepare a series of calibration standards by diluting a stock solution of known concentration.

  • Chiral HPLC Instrumentation and Conditions:

    • Column: Chiralpak® AD-H (or equivalent cellulose-based CSP), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (or appropriate wavelength if a chromophore is present).

    • Injection Volume: 10 µL.

Pillar 3: Cross-Validation Framework

The cross-validation of analytical methods ensures that the chosen procedures are suitable for their intended purpose and yield reliable and reproducible results. This process is guided by the principles outlined in the ICH Q2(R2) guideline.[1][2][12]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics to be evaluated during the cross-validation of the GC-MS and Chiral HPLC methods.

Validation ParameterGC-MSChiral HPLCICH Guideline Reference
Specificity/Selectivity Baseline resolution of diastereomersBaseline resolution of all stereoisomersQ2(R2)[1][2]
Linearity (R²) ≥ 0.995≥ 0.995Q2(R2)[1]
Range 80-120% of the test concentration80-120% of the test concentrationQ2(R1)[13]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Q2(R1)[13]
Precision (%RSD)
- Repeatability≤ 2.0%≤ 2.0%Q2(R2)[2][12]
- Intermediate Precision≤ 2.5%≤ 2.5%Q2(R2)[2][12]
Limit of Detection (LOD) Signal-to-Noise ≥ 3Signal-to-Noise ≥ 3Q2(R2)[12]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10Signal-to-Noise ≥ 10Q2(R2)[12]
Robustness Unaffected by small variations in flow rate, temperature programUnaffected by small variations in mobile phase composition, flow rate, temperatureQ2(R2)[12]

Visualization of Workflows

Visualizing the experimental and logical processes can aid in understanding and implementation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Sample Weighing s2 Dissolution & Dilution s1->s2 s3 Standard Preparation s2->s3 a1 Method Setup s3->a1 a2 System Suitability Test a1->a2 a3 Sequence Run (Standards & Samples) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3 d4 Report Generation d3->d4

Caption: A generalized experimental workflow from sample preparation to final report generation.

Cross_Validation_Logic start Define Analytical Target Profile (ATP) dev Method Development (GC-MS & HPLC) start->dev spec Specificity (Resolution of Isomers) dev->spec lin Linearity & Range dev->lin acc Accuracy (% Recovery) dev->acc prec Precision (Repeatability & Intermediate) dev->prec lod_loq LOD & LOQ dev->lod_loq robust Robustness dev->robust spec->lin lin->acc acc->prec prec->lod_loq lod_loq->robust transfer Method Transfer & Reproducibility robust->transfer end Validated Method transfer->end

Caption: Logical flow for the cross-validation of an analytical method based on ICH guidelines.

Conclusion

The cross-validation of analytical methods for stereoisomers like 2-(2-Methylbutan-2-yl)cyclohexan-1-ol is a scientifically rigorous process that underpins the reliability of data in research and development. Both GC-MS and Chiral HPLC offer powerful, complementary capabilities for the analysis of its diastereomers and enantiomers. GC-MS provides excellent sensitivity and structural information, while Chiral HPLC is the gold standard for enantioselective separations.

The choice between these methods will depend on the specific analytical needs, available instrumentation, and the stage of drug development. A thorough validation, following the principles outlined in ICH Q2(R2), is not merely a regulatory requirement but a cornerstone of scientific integrity.[1][2] It ensures that the developed method is robust, reliable, and fit for its intended purpose, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Benchchem.
  • Validation of analytical procedures according to the ICH guidelines. Efor Group.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Published January 7, 2026.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Published March 31, 2022.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Published June 1995.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • 2-(2-Methylbutan-2-yl)cyclohexyl acetate. SIELC Technologies. Published February 16, 2018.
  • Comparative Guide to Analytical Methods for 2- Methylbutanal Quantification Using 2. Benchchem.
  • Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry.
  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
  • chiral columns. HPLC.eu.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Published September 21, 2025.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
  • Cyclohexanol, 2-methyl-. NIST WebBook.
  • Chiral HPLC Separations. Phenomenex.
  • 2-Methylcyclohexanol, (E)-, TMS derivative. NIST WebBook.
  • 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. Published September 30, 2024.
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  • mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram. doc brown's advanced organic chemistry revision notes. Published March 13, 2026.
  • Gas chromatographic enantiomer separation on long-chain alkylated β-cyclodextrin chiral stationary phases | Request PDF. ResearchGate.
  • [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. PubMed.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol

Introduction: Beyond the Benchtop Hazard Assessment: Understanding the Risk Profile Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2-(2-Methylbutan-2-yl)cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

Hazard Assessment: Understanding the Risk Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2-(2-Methylbutan-2-yl)cyclohexan-1-ol, like many of its structural analogs (e.g., 2-methylcyclohexanol, cyclohexanol), is a combustible or flammable liquid with notable health hazards.[1][2][3] The primary risks are associated with its flammability and potential for causing irritation upon contact or inhalation.[2][4]

A synthesized hazard profile based on data for the compound and its close structural relatives is presented below. This approach, known as "read-across" in toxicology, allows for informed decision-making in the absence of complete data for a specific compound.

Table 1: Synthesized Hazard Profile

Hazard ClassificationGHS CategoryAssociated Hazard StatementsRationale and Causality
Flammable Liquid Category 3 / 4H226: Flammable liquid and vapour. H227: Combustible liquid.[1]The presence of a hydrocarbon backbone (cyclohexane and methylbutane groups) contributes to its flammability. Vapors are heavier than air and can travel to an ignition source.[5]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302: Harmful if swallowed.[1][2] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[1][2][4]Alcohols can be absorbed into the bloodstream, potentially causing systemic effects. The substance may be toxic to the kidneys, liver, and central nervous system (CNS).[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][4]As a solvent, it can defat the skin, leading to irritation and dermatitis with prolonged contact.[7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]Direct contact with the eyes can cause significant irritation.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[2][4]Inhalation of vapors can irritate the respiratory tract.[8][9]
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.Improper disposal can introduce the substance into waterways, where its low water solubility and persistence can harm aquatic organisms.

This table is a composite assessment based on data for 2-(2-Methylbutan-2-yl)cyclohexan-1-ol and structurally similar compounds.

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, adherence to a strict PPE protocol is non-negotiable. The causality is clear: each piece of equipment mitigates a specific, identified risk.

  • Eye Protection: CSA-approved safety glasses with side shields or chemical splash goggles are mandatory.[10][11] This is the primary defense against accidental splashes that could cause serious eye irritation.[1]

  • Hand Protection: Wear nitrile or neoprene gloves. These materials provide adequate resistance to short-term contact with alcohols. Always inspect gloves for tears or holes before use.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[10][11] This protects against skin contact from minor spills and splashes.

  • Footwear: Closed-toe shoes that fully cover the foot are required to protect from spills.[12]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is crucial. All personnel should be familiar with the location of the lab's spill kits, fire extinguishers, and safety showers/eyewash stations.[12][13]

Step-by-Step Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Eliminate Ignition Sources: Turn off all nearby hot plates, burners, and electrical equipment.[1][7] The compound's vapors can travel and are flammable.[5]

  • Ensure Ventilation: If safe to do so, increase ventilation by opening a fume hood sash.[1] This helps to disperse flammable and harmful vapors.[2][4]

  • Contain the Spill: Use a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite to surround and absorb the spill.[1]

  • Collect the Waste: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste. Use non-sparking tools for this process to prevent ignition.[7]

  • Decontaminate the Area: Clean the spill area with a suitable detergent and water.

  • Dispose of Materials: All contaminated absorbent materials and cleaning supplies must be placed in the hazardous waste container.

  • Report the Incident: Report the spill to the laboratory supervisor or Chemical Safety Officer.

Below is a workflow diagram illustrating the decision-making process for responding to a chemical spill.

Spill_Response_Workflow cluster_spill Spill Event Occurs cluster_assessment Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Final Steps Spill Spill of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol Alert Alert nearby personnel Spill->Alert Ignition Eliminate ignition sources Alert->Ignition Ventilate Ensure ventilation (Fume Hood) Ignition->Ventilate Contain Contain with non-combustible absorbent Ventilate->Contain Collect Collect using non-sparking tools Contain->Collect Decontaminate Decontaminate surface Collect->Decontaminate Waste Package all contaminated materials for hazardous waste disposal Decontaminate->Waste Report Report incident to Supervisor/Safety Officer Waste->Report

Caption: Decision workflow for handling a chemical spill.

Core Disposal Procedure: A Self-Validating System

The fundamental principle for disposing of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol is that it must be treated as hazardous chemical waste .[14] It should never be poured down the drain or disposed of in regular trash.[14][15] The flammability poses a risk of explosion in sewer systems, and its environmental hazards can disrupt water treatment processes.[15]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Designate a specific, properly labeled waste container for halogen-free flammable organic liquids.[16]

    • Causality: Never mix incompatible waste streams. For example, mixing this alcohol with strong oxidizing agents could lead to a fire or explosion. Mixing it with halogenated waste complicates the final disposal process and increases costs.

  • Container Selection and Labeling:

    • Use a container made of a compatible material (e.g., glass or polyethylene) with a tightly sealing cap.[16]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(2-Methylbutan-2-yl)cyclohexan-1-ol," and the appropriate hazard pictograms (flame, health hazard).[16][17] All constituents and their approximate concentrations must be listed.[16]

  • Accumulation of Waste:

    • Keep the waste container closed at all times except when adding waste.[16] This minimizes the release of flammable vapors.

    • Store the container in a designated satellite accumulation area, which should be in a well-ventilated location, such as a flammable liquids cabinet, away from heat and ignition sources.[15][17][18]

  • Final Disposal:

    • Once the container is full or ready for pickup, arrange for its collection by a licensed hazardous waste disposal service.[15][17][19]

    • Follow all institutional and local regulations for waste manifests and handover procedures.

Empty Container Disposal

An "empty" container is never truly empty and must be handled with care.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected and added to the flammable organic waste container.[15][16]

  • Deface Label: Completely remove or deface the original label on the now-decontaminated container.[15] This prevents confusion and ensures it is not mistaken for a container holding the original chemical.

  • Final Disposal: The rinsed and defaced container can typically be disposed of in the appropriate recycling bin (e.g., glassware waste). Check with your institution's specific guidelines.[16]

Conclusion

The proper disposal of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol is a systematic process rooted in a comprehensive understanding of its chemical hazards. By adhering to the protocols for hazard assessment, PPE usage, spill management, and waste segregation, researchers can ensure a safe laboratory environment and uphold their responsibility to protect the wider environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and your local regulations for complete compliance.

References

  • Disposal of chemical wastes - RiskAssess. (n.d.). Retrieved from [Link]

  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. Retrieved from [Link]

  • Fisher Scientific. (2014, April 21). SAFETY DATA SHEET - 2-Methylbutan-2-ol. Retrieved from [Link]

  • Material Safety Data Sheet - Cyclohexanol. (2005, October 11). Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Safety data sheet - 2-Methyl-2-butanol. (2023, March 24). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Shapiro. (2026, January 26). How to dispose of alcohol: A guide for businesses. Retrieved from [Link]

  • Westfield State College. (n.d.). Organic Chemistry Laboratory Safety. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Lab Safety | PDF. Retrieved from [Link]

  • Thermo Fisher Scientific. (2003, July 24). SAFETY DATA SHEET - 1-Methylcyclohexanol. Retrieved from [Link]

  • Memorial University of Newfoundland. (n.d.). LABORATORY SAFETY MANUAL. Retrieved from [Link]

  • Saffron Chemicals. (2025, December 4). The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). CHEMISTRY LABORATORY GUIDELINES. Retrieved from [Link]

  • Api, A. M., et al. (2025, February 14). Update to RIFM fragrance ingredient safety assessment, cyclohexanepropanol, α-ethyl-2,2,6-trimethyl-, CAS. Food and Chemical Toxicology. Retrieved from [Link]

  • U.S. EPA. (2004, July 22). Health And Environmental Effects Profile for Cyclohexanol. Risk Assessment Portal. Retrieved from [Link]

  • Takigawa, T., et al. (2019, January 15). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. PubMed. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methylbutan-2-yl)cyclohexan-1-ol

As a Senior Application Scientist, I recognize that handling specialized, sterically hindered cyclic alcohols like 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (also known as 2-tert-pentylcyclohexanol) requires moving beyond ge...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized, sterically hindered cyclic alcohols like 2-(2-Methylbutan-2-yl)cyclohexan-1-ol (also known as 2-tert-pentylcyclohexanol) requires moving beyond generic safety protocols. This compound is a critical intermediate in the synthesis of advanced fragrance molecules (such as 2-tert-pentylcyclohexyl acetate, commercially known as Coniferan) and specialized delivery vehicles[1].

Due to its unique physicochemical profile—combining a polar hydroxyl headgroup with a highly lipophilic, bulky tert-pentylcyclohexyl skeleton—it presents specific permeation, irritation, and flammability risks. This guide provides a self-validating system of operational, personal protective equipment (PPE), and disposal protocols to ensure absolute laboratory safety and operational excellence.

Risk Assessment & Mechanistic Hazard Causality

Before donning PPE or opening a chemical enclosure, personnel must understand the physical chemistry driving the compound's hazards:

  • Dermal Penetration & Defatting (Category 2 Irritant): The amphiphilic nature of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol allows it to efficiently partition into and disrupt the stratum corneum (the skin's lipid bilayer). This leads to rapid localized defatting, severe contact dermatitis, and potential systemic absorption[2].

  • Respiratory Irritation (Category 3): While the bulky tert-pentyl group reduces its vapor pressure compared to unsubstituted cyclohexanol, heating during esterification reactions or aerosolization generates vapors that act as acute respiratory irritants[3].

  • Combustibility: As a Class IIIA combustible liquid/solid with a relatively low flash point threshold, its vapors can form explosive mixtures with air if heated near its flash point[4].

  • Aquatic Toxicity: The extensive hydrocarbon framework drastically lowers water solubility while increasing its partition coefficient (LogP ~ 5.4), making it highly toxic to aquatic life with long-lasting environmental effects[5].

Quantitative Personal Protective Equipment (PPE) Matrix

To combat these specific hazards, PPE selection must be grounded in empirical permeation data (e.g., ASTM F739 standards). Natural rubber latex is strictly prohibited, as it rapidly degrades upon contact with lipophilic cyclic alcohols[6].

PPE CategoryRecommended MaterialQuantitative SpecificationPerformance MetricScientific Rationale
Hand Protection Nitrile Rubber (NBR)Thickness: 0.4 mmBreakthrough: > 480 minsHigh cross-link density resists permeation by lipophilic cyclic alcohols (Permeation Level 6).
Eye Protection Chemical Safety GogglesStandard: EN 166 / ANSI Z87.1Splash resistance ratingPrevents mucosal disruption and lipid bilayer defatting in the ocular cavity.
Respiratory Half-Mask RespiratorCartridge: Type A (Brown)Filters BP > 65 °C vaporsCaptures organic vapors generated during exothermic reactions or aerosolization.
Body Protection Flame-Resistant Lab CoatStandard: NFPA 2112Flash Point Defense: > 68 °CMitigates ignition risks associated with Class IIIA combustible liquids.

Operational Plan: Handling & Experimental Workflow

Context: The primary laboratory application for 2-(2-Methylbutan-2-yl)cyclohexan-1-ol is its esterification to form 2-tert-pentylcyclohexyl acetate. The steric bulk of the tert-pentyl group at the 2-position significantly hinders nucleophilic attack by the hydroxyl group. Therefore, a highly reactive acetylating agent and a nucleophilic catalyst are mandatory to drive the reaction forward[7].

Step 1: Pre-Reaction Validation

  • Validate that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm) to ensure the capture of volatile organic compounds (VOCs).

  • Inspect NBR gloves for micro-tears using the inflation method prior to donning[6].

Step 2: Reagent Preparation & Transfer

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol in an anhydrous organic solvent (e.g., diethyl ether)[7].

  • Seal the system with a rubber septum to prevent atmospheric moisture from hydrolyzing the incoming reagents.

Step 3: Catalytic Esterification

  • Slowly inject 1.2 equivalents of acetic anhydride via syringe[1].

  • Add 1.5 equivalents of pyridine dropwise. Mechanistic Note: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and an acid scavenger. This addition is exothermic; control the drop rate to maintain the reaction temperature below the solvent's boiling point[7].

  • Attach a reflux condenser and heat the mixture gently to overcome the steric hindrance of the tert-pentyl group.

Step 4: Biphasic Quenching & Workup

  • Cool the reaction to ambient temperature.

  • Transfer the mixture to a separatory funnel and add a 5% (w/v) aqueous sodium bicarbonate ( NaHCO3​ ) solution[1].

  • Self-Validation Check: Invert the funnel and open the stopcock immediately. An audible hiss confirms the neutralization of the acetic acid byproduct (yielding CO2​ gas). Repeat until no pressure builds up.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate ( MgSO4​ ), and concentrate under reduced pressure to yield the crude acetate[1].

Spill Response & Disposal Plan

A spill of this compound poses immediate slip hazards, flammability risks, and severe environmental toxicity[8].

Step 1: Immediate Containment

  • Evacuate non-essential personnel and extinguish all ignition sources (sparks, hot plates, open flames)[4].

  • Deploy inert, non-combustible absorbents (e.g., diatomaceous earth or dry sand) around the perimeter of the spill to prevent migration into floor drains. Causality: The compound's high LogP makes it highly toxic to aquatic life; municipal sewer discharge must be prevented at all costs[5].

Step 2: Neutralization & Collection

  • Cover the spill entirely with the absorbent and allow 15 minutes for complete capillary absorption.

  • Using non-sparking polypropylene tools, transfer the saturated matrix into a chemically compatible, high-density polyethylene (HDPE) waste drum.

Step 3: Decontamination & Disposal

  • Wash the affected surface with a surfactant-rich detergent to emulsify and remove the remaining lipophilic residue.

  • Label the HDPE drum as "Halogen-Free Organic Hazardous Waste" and transfer it to a licensed facility for high-temperature incineration[2].

Logical Workflow Visualization

G A Pre-Operation PPE & Fume Hood Check B Material Transfer (Closed System) A->B C Reaction Execution (Esterification) B->C D Spill Detected? C->D E Spill Response Protocol (Absorbent & Containment) D->E Yes F Standard Workup (Aqueous Extraction) D->F No G Waste Segregation (Organic Waste) E->G F->G

Logical workflow for the safe operational handling and spill response of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol.

References

  • Carl ROTH. "Safety Data Sheet: Cyclohexanol." Carl ROTH. Available at:[Link]

  • CDC/NIOSH. "Whole glove permeation of cyclohexanol through disposable nitrile gloves on a dextrous robot hand." CDC Stacks. Available at: [Link]

  • LPS. "Safety Data Sheet (SDS) Cyclohexanol." LPS. Available at: [Link]

  • NJ Health. "Cyclohexanol - HAZARD SUMMARY." NJ.gov. Available at:[Link]

  • Purdue University. "Safety Data Sheet: Cyclohexanol." Purdue.edu. Available at: [Link]

Sources

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